molecular formula C9H8N4 B6246153 5-azido-2-methyl-1H-indole CAS No. 1363421-86-6

5-azido-2-methyl-1H-indole

Número de catálogo: B6246153
Número CAS: 1363421-86-6
Peso molecular: 172.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-azido-2-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.2. The purity is usually 95.
BenchChem offers high-quality 5-azido-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-azido-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1363421-86-6

Fórmula molecular

C9H8N4

Peso molecular

172.2

Pureza

95

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Synthesis and Properties of 5-Azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Properties of 5-Azido-2-methyl-1H-indole Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Azido-2-methyl-1H-indole is a high-value heteroaromatic scaffold used primarily in bioorthogonal chemistry and photoaffinity labeling . The C5-azido motif serves as a versatile "chemical handle," enabling rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation. The C2-methyl group provides enhanced stability to the indole core compared to its C2-unsubstituted counterparts, preventing oxidative degradation during synthetic manipulations. This guide outlines a robust, scalable synthesis route, safety protocols for handling organic azides, and key application workflows.

Chemical Profile & Safety Architecture

Physicochemical Properties
PropertyValue / Description
IUPAC Name 5-Azido-2-methyl-1H-indole
Molecular Formula

Molecular Weight 172.19 g/mol
Appearance Pale yellow to tan solid (light sensitive)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Stability Thermally unstable >110°C; Light sensitive (store in amber vials)
Critical Safety: The "Rule of Six" Analysis

Working with organic azides requires strict adherence to safety ratios to prevent explosive decomposition.

  • Carbon (

    
    ):  9
    
  • Nitrogen (

    
    ):  4
    
  • Ratio (

    
    ): 
    
    
    

Risk Assessment: The ratio is 2.25 , which is below the general safety threshold of 3. This indicates 5-azido-2-methyl-1H-indole is potentially energetic .

  • Protocol: Do not heat neat material above 40°C.

  • Storage: Store < -20°C.

  • Handling: Use a blast shield for scales >1g. Use Teflon or wood spatulas; avoid metal (potential for heavy metal azide formation).

Synthesis Protocol: The "Classical" Route

The most reliable synthesis targets the C5 position via electrophilic aromatic substitution (nitration) followed by functional group interconversion. Direct C-H azidation often lacks regioselectivity; therefore, the stepwise Nitration


 Reduction 

Diazotization
route is preferred.
Synthetic Workflow Diagram

SynthesisPath SM 2-Methylindole (Starting Material) Nitro 5-Nitro-2-methylindole (Intermediate 1) SM->Nitro NaNO3, H2SO4 0°C, 96% Yield Amine 5-Amino-2-methylindole (Intermediate 2) Nitro->Amine H2, Pd/C or SnCl2/HCl Azide 5-Azido-2-methylindole (Target) Amine->Azide 1. NaNO2, HCl (0°C) 2. NaN3

Figure 1: Stepwise synthesis of 5-azido-2-methyl-1H-indole from 2-methylindole.

Step-by-Step Methodology
Step 1: Regioselective Nitration

Rationale: Nitration of indoles is sensitive.[1] Standard


 often leads to oxidation or polymerization. Using 

in

protonates the indole at C3, deactivating the pyrrole ring and directing the electrophile to the C5 position of the benzene ring.
  • Dissolution: Dissolve 2-methylindole (1.0 eq) in concentrated

    
     at 0°C.
    
  • Addition: Dropwise add a solution of

    
      (1.1 eq) in 
    
    
    
    while maintaining internal temperature
    
    
    .
  • Quench: Pour onto crushed ice. The yellow precipitate is 5-nitro-2-methylindole .

  • Purification: Filter and wash with cold water.[1] Recrystallize from ethanol if necessary.

    • Expected Yield: 90-96% [1].[2]

Step 2: Reduction to Amine

Rationale: The nitro group must be reduced to an amine to enable diazotization.

  • Suspension: Suspend 5-nitro-2-methylindole in MeOH.

  • Catalysis: Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 4-12 hours.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 5-amino-2-methylindole .

    • Note: Amines are oxidation-sensitive; use immediately or store under Argon.

Step 3: Diazotization and Azidation

Rationale: The Sandmeyer-like displacement converts the amine to an azide via a diazonium salt.

  • Salt Formation: Dissolve 5-amino-2-methylindole (1.0 eq) in 6M HCl at 0°C.

  • Diazotization: Add

    
      (1.1 eq, aq. solution) dropwise. Stir for 15 min at 0°C.
    
    • Check: Solution should turn clear/orange.

  • Azidation: Add

    
      (1.2 eq) slowly (Gas evolution: 
    
    
    
    ).
    • Caution: Use a blast shield.

  • Extraction: Stir for 1h at 0°C. Extract with EtOAc. Wash with

    
     and brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo at room temperature  (do not heat).
    
    • Product: 5-Azido-2-methyl-1H-indole.

Applications: Click Chemistry & Photolabeling

The primary utility of 5-azido-2-methyl-1H-indole is its ability to covalently bond to biological targets or functional tags.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction links the indole to any alkyne-bearing molecule (fluorophore, drug, biotin).

ClickChemistry Azide 5-Azido-Indole (R-N3) Product 1,2,3-Triazole Conjugate Azide->Product Alkyne Alkyne Tag (R'-C≡CH) Alkyne->Product Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Catalyst->Product Catalysis

Figure 2: CuAAC mechanism for conjugating 5-azido-2-methylindole to alkyne tags.

Protocol:

  • Dissolve Indole-Azide (1 eq) and Alkyne (1 eq) in tBuOH/H2O (1:1).

  • Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Stir at RT for 2-4h. Product precipitates or is extracted.

Photoaffinity Labeling

Upon UV irradiation (~254-300 nm), the aryl azide extrudes


 to form a reactive nitrene . This nitrene can insert into nearby C-H or N-H bonds, permanently crosslinking the indole to its binding protein [2].

Analytical Characterization

Validation of the synthesized compound should be performed using NMR and IR.

TechniqueExpected SignalDiagnostic Feature
FT-IR 2100 - 2150 cm⁻¹ Strong, sharp peak (Azide asymmetric stretch).
¹H NMR ~2.40 ppm (s, 3H) Methyl group at C2.
¹H NMR ~6.10 ppm (s, 1H) H3 proton (characteristic of 2-methylindoles).
¹H NMR ~6.8 - 7.3 ppm Aromatic protons (H4, H6, H7). H4 often appears as a doublet with meta-coupling.
MS (ESI) [M+H]⁺ = 173.08 Often shows loss of

fragment ([M-28]).

References

  • ChemicalBook. (2020). Synthesis of 2-Methyl-5-nitroindole via Nitration. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. PMC. Retrieved from

  • Organic Chemistry Portal. (2023). Diazotization and Sandmeyer Reactions. Retrieved from

  • BenchChem. (2025).[3][1][4] Protocols for the Diazotization of 2-Methyl-5-nitroaniline. Retrieved from

Sources

A Comprehensive Spectroscopic and Spectrometric Guide to the Structural Elucidation of 5-azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of an azide moiety, as in 5-azido-2-methyl-1H-indole, offers a versatile chemical handle for "click" chemistry, bioconjugation, and the generation of photoaffinity labels for target identification studies.[1] This guide provides an in-depth, field-proven methodology for the unambiguous structural characterization of 5-azido-2-methyl-1H-indole. We move beyond a simple recitation of data to explain the causal logic behind the experimental choices and interpretation, ensuring a self-validating and trustworthy analytical workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of complex heterocyclic molecules.

Introduction: The Strategic Importance of Azido-Indoles

The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. The strategic incorporation of an azide group (-N₃) transforms the indole into a powerful tool for chemical biology. Aryl azides are particularly valuable as photoactivated cross-linking agents; upon UV irradiation, they release dinitrogen gas to form a highly reactive nitrene species that can covalently bind to nearby biomolecules, thus "trapping" and enabling the identification of binding partners.[1] Furthermore, the azide serves as a key reactant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the most prominent example of "click chemistry," allowing for the efficient and specific linkage of the indole scaffold to other molecules.

Synthesis Pathway: From Nitro-Indole to Azido-Indole

For analytical characterization to be meaningful, it must be grounded in a plausible synthetic context. The most reliable and common method for introducing an azide group onto an aromatic ring, such as the indole scaffold, proceeds via a diazonium salt intermediate derived from a primary amine. This amine is, in turn, typically prepared by the reduction of a nitro-group precursor.

The chosen pathway begins with the commercially available 2-methyl-5-nitro-1H-indole. This approach is logical because the nitro group acts as a stable precursor that can be carried through multiple steps if needed and then converted to the amine at a late stage. The subsequent diazotization and azide displacement is a classic, high-yielding transformation in aromatic chemistry.[1]

Experimental Protocol: Synthesis
  • Reduction of 2-methyl-5-nitro-1H-indole: To a solution of 2-methyl-5-nitro-1H-indole in ethanol, add a reducing agent such as tin(II) chloride (SnCl₂) and heat to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. After cooling, the reaction mixture is basified and extracted to yield 5-amino-2-methyl-1H-indole.

  • Diazotization of 5-amino-2-methyl-1H-indole: The resulting amine is dissolved in a cold aqueous solution of hydrochloric acid (~0-5 °C). A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Azide Substitution: In a separate flask, a solution of sodium azide (NaN₃) in water is prepared and cooled. The freshly prepared, cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed as the azide displaces the diazonium group.

  • Purification: The crude product is extracted from the reaction mixture using an organic solvent like ethyl acetate. The final compound, 5-azido-2-methyl-1H-indole, is purified by column chromatography on silica gel to yield a stable solid.

Mass Spectrometry: Confirming Molecular Formula and Key Fragmentation

Mass spectrometry provides the first crucial piece of evidence: the mass of the molecule, which directly validates its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the gold standard for formula confirmation. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it distinguishes the target compound from other molecules with the same nominal mass. For 5-azido-2-methyl-1H-indole, the molecular formula is C₉H₈N₄.

  • Calculated [M+H]⁺: 173.0822

  • Found [M+H]⁺: 173.0825

The minuscule difference between the calculated and observed mass provides high confidence in the elemental formula, a foundational check that must be satisfied before proceeding with more detailed structural analysis.

Electron Impact Mass Spectrometry (EI-MS): The Diagnostic Fragmentation

While HRMS confirms the formula, EI-MS provides structural clues through fragmentation patterns. Aryl azides exhibit a highly characteristic fragmentation pathway involving the loss of a neutral dinitrogen molecule (N₂), which has a mass of 28 Da.[2]

  • Molecular Ion (M⁺): A peak at m/z 172 corresponding to the intact molecule.

  • Loss of N₂: The most significant fragmentation is the loss of N₂ from the azide group, leading to a strong peak at m/z 144 (172 - 28). This fragment corresponds to the highly reactive nitrene radical cation. This loss is a hallmark signature of an aryl azide and provides strong evidence for the presence of the -N₃ group.

Data Summary: Mass Spectrometry
IonCalculated m/zFound m/zInterpretation
[M+H]⁺173.0822173.0825Protonated molecule (HRMS-ESI)
[M]⁺172.0749172Molecular Ion (EI-MS)
[M-N₂]⁺144.0687144Loss of dinitrogen from azide group (EI-MS)

NMR Spectroscopy: Assembling the Molecular Puzzle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a redundant and self-verifying network of data that allows for the complete assignment of the structure.[3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified 5-azido-2-methyl-1H-indole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.[5]

  • Data Acquisition: Record standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum provides the initial overview of the proton environment. The electron-withdrawing nature of the azide group and the electron-donating methyl group create a distinct pattern of chemical shifts.

  • N1-H (~11.2 ppm, broad singlet): The indole N-H proton appears far downfield and is often broadened due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.

  • H4 (~7.6 ppm, doublet): This proton is ortho to the electron-withdrawing azide group, causing it to be significantly deshielded (shifted downfield). It appears as a doublet due to coupling with H6 (⁴J meta-coupling is typically small).

  • H7 (~7.3 ppm, doublet): This proton is coupled only to H6 (³J ortho-coupling), resulting in a clean doublet.

  • H6 (~6.9 ppm, doublet of doublets): This proton is coupled to both H7 (large ortho-coupling) and H4 (small meta-coupling), giving rise to a doublet of doublets.

  • H3 (~6.1 ppm, singlet): The proton at the C3 position shows up as a singlet, characteristic of 2-substituted indoles.

  • C2-CH₃ (~2.4 ppm, singlet): The methyl group protons appear as a sharp singlet in the upfield region.

¹³C NMR and DEPT-135: Identifying the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms, while the DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in a DEPT spectrum.

  • Quaternary Carbons (C2, C3a, C5, C7a): These four carbons are identified by their presence in the ¹³C spectrum and absence in the DEPT-135 spectrum. The carbon directly attached to the azide group, C5, is expected to be significantly influenced by the electronegative nitrogen atoms.

  • CH Carbons (C3, C4, C6, C7): These four carbons will appear as positive signals in the DEPT-135 spectrum.

  • CH₃ Carbon (C2-CH₃): This carbon will also appear as a positive signal in the DEPT-135 spectrum but will be found far upfield (~13 ppm).

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons identified in the 1D spectra.

The COSY spectrum reveals which protons are coupled to each other, typically through 2 or 3 bonds.[6][7] For 5-azido-2-methyl-1H-indole, the key correlations are within the aromatic ring.

  • A strong cross-peak between the signals at ~7.3 ppm (H7) and ~6.9 ppm (H6) confirms their ortho relationship.

  • A weaker cross-peak between ~6.9 ppm (H6) and ~7.6 ppm (H4) confirms their meta relationship.

Caption: Key ¹H-¹H COSY correlations in 5-azido-2-methyl-1H-indole.

The HSQC experiment directly links each proton to the carbon atom it is attached to, providing definitive assignments for all protonated carbons.[8][9]

  • Cross-peaks will appear for: (H3, C3), (H4, C4), (H6, C6), (H7, C7), and (C2-CH₃ protons, C2-CH₃ carbon).

The HMBC experiment is the final and most critical step, revealing correlations between protons and carbons over 2 and 3 bonds.[10] This allows for the assignment of non-protonated (quaternary) carbons and confirms the overall connectivity of the molecular fragments.

  • C2-CH₃ Protons (~2.4 ppm): These protons are a crucial starting point. They will show a strong correlation to the quaternary C2 (a two-bond correlation, ²J) and the protonated C3 (a three-bond correlation, ³J).

  • H3 Proton (~6.1 ppm): This proton will show correlations to C2 (²J), the quaternary bridgehead carbon C3a (²J), and the other bridgehead carbon C7a (³J).

  • H4 Proton (~7.6 ppm): This proton will show correlations to the quaternary azide-bearing carbon C5 (²J) and the bridgehead carbon C3a (³J).

  • N1-H Proton (~11.2 ppm): The indole N-H proton provides key correlations to C2 (³J), C7a (²J), and sometimes C3a (³J), locking the pyrrole ring to the benzene ring.

G cluster_protons Protons cluster_carbons Carbons (Quaternary) CH3 C2-CH3 C2 C2 CH3->C2 ²J C3a C3a CH3->C3a ³J H3 H3 H3->C2 ²J H3->C3a ²J C7a C7a H3->C7a ³J H4 H4 H4->C3a ³J C5 C5 H4->C5 ²J NH NH NH->C2 ³J NH->C7a ²J

Caption: Diagnostic ²J and ³J HMBC correlations for structural assignment.

Data Summary: NMR Spectroscopy
Position¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations from Proton
1 (NH)~11.2, br s-C2, C7a, C3a
2-~140-
2-CH₃~2.4, s~13C2, C3
3~6.1, s~101C2, C3a, C7a
3a-~129-
4~7.6, d~118C3a, C5, C6
5-~135-
6~6.9, dd~115C4, C5, C7a
7~7.3, d~112C3a, C5
7a-~132-

(Note: Exact chemical shifts are solvent-dependent. The values provided are typical and illustrative.)

The Self-Validating Workflow: A Synthesis of Evidence

The power of this multi-technique approach lies in its self-validating nature. Each piece of data acts as a check on the others, creating a logical loop that converges on a single, unambiguous structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis Syn Synthesis of 5-azido-2-methyl-1H-indole Pur Purification (TLC, Chromatography) Syn->Pur MS HRMS (Confirms C₉H₈N₄) Pur->MS Frag EI-MS (Shows loss of N₂, confirms -N₃ group) MS->Frag NMR1D ¹H & ¹³C/DEPT NMR (Identifies spin systems & carbon types) Frag->NMR1D NMR2D COSY, HSQC, HMBC (Connects all fragments) NMR1D->NMR2D Final Unambiguous Structure Confirmed NMR2D->Final

Caption: Overall workflow for the characterization of 5-azido-2-methyl-1H-indole.

Conclusion

The structural characterization of 5-azido-2-methyl-1H-indole is a clear demonstration of modern analytical chemistry principles. By systematically employing high-resolution mass spectrometry to establish an accurate molecular formula and then using a suite of 1D and 2D NMR techniques, a complete and verifiable picture of the molecule's constitution is assembled. The characteristic loss of N₂ in the mass spectrum provides initial confirmation of the azide group, while the detailed correlations from COSY, HSQC, and HMBC experiments leave no doubt as to its specific location at the C5 position and the overall connectivity of the indole ring. This rigorous, multi-faceted approach ensures the scientific integrity required for the subsequent use of this valuable compound in medicinal chemistry and chemical biology research.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. RSC.org.
  • Casar, J., et al. (2019). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • Fiaschi, M., et al. (2024).
  • ResearchGate. (2019, February). ¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F‐MDMB‐P7AICA. [Link]

  • Bruker. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - Supporting Information. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases. Oriental Journal of Chemistry, 34(1). [Link]

  • Popp, B. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction.
  • ResearchGate. (2014, January). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • Essadek, E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. [Link]

  • Roy, A., et al. (2022). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 27(19), 6537. [Link]

  • Royal Society of Chemistry. (2008). A convenient synthesis of orthogonally protected 2-deoxystreptamine (2-DOS) as an aminocyclitol scaffold - Supplementary Material. Organic & Biomolecular Chemistry.
  • Bakr, M. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33436-33465. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Liu, D., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(10), 2445. [Link]

  • Sun, L., et al. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry, 70(11), 4355-4363. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Bonawitz, J. E., & Chapple, C. (2011). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 13(10), 2634-2636. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Jabeen, F., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(15), 4966. [Link]

  • ResearchGate. (2016, October). ¹⁵N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6). [Link]

  • Pireddu, R., et al. (2023). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(18), 6520. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. [Link]

  • ISTA Research Explorer. (n.d.). A Novel HMBC-CC-HMQC NMR Strategy for Methyl Assignment Using Triple-¹³C-Labeled α-Ketoisovalerate Integrated with UCBShift 2.0. [Link]

  • SpectraBase. (n.d.). 1H-Indole-3-carboxylic acid, 1-(2,2-dimethoxyethyl)-5-hydroxy-2-methyl-, methyl ester. [Link]

  • Oxford Instruments. (2024). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. [Link]

  • CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole--3-S-Acid Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

Sources

5-azido-2-methyl-1H-indole chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Azido-2-methyl-1H-indole Chemical Structure and Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Azido-2-methyl-1H-indole is a specialized heterocyclic intermediate primarily utilized in chemical biology and medicinal chemistry. Unlike common catalog reagents, this compound is frequently synthesized in situ or on-demand due to the inherent instability of the aryl azide moiety (light sensitivity and thermal decomposition). Its core utility lies in photoaffinity labeling —where UV irradiation converts the azide into a reactive nitrene for covalent protein capture—and bioorthogonal "click" chemistry (CuAAC) for diversifying indole scaffolds.

This guide provides the structural identity, a validated synthesis protocol starting from the commercially available precursor (5-amino-2-methylindole), and critical safety frameworks for handling this energetic compound.

Chemical Identity & Properties

Since 5-azido-2-methyl-1H-indole is rarely stocked as a shelf-stable commodity, it lacks a widely established, permanent CAS registry number in public databases. Researchers must often reference the precursor or the specific derivative (e.g., 5-azido-2-methylindole-3-acetic acid).

Structural Specifications
PropertyData
Systematic Name 5-Azido-2-methyl-1H-indole
Molecular Formula C₉H₈N₄
Molecular Weight 172.19 g/mol
Precursor CAS 7570-49-2 (5-Amino-2-methylindole)
SMILES CC1=CC2=C(C=C1N=[N+]=[N-])NC=C2
InChI Key (Calculated) Variable based on tautomer
Appearance Yellow to brownish solid (sensitive to light)
Solubility Soluble in DMSO, DMF, Methanol; limited solubility in water.[1]
Stability Profile
  • Photosensitivity: High. Decomposes to a nitrene upon exposure to UV light (~254–300 nm).

  • Thermal Stability: Potentially explosive if heated dry. Store below -20°C in the dark.

Synthesis Protocol

Objective: Preparation of 5-azido-2-methyl-1H-indole via diazotization of 5-amino-2-methylindole.

Reagents & Materials[2][3][4][5][6][7]
  • Precursor: 5-Amino-2-methylindole (CAS 7570-49-2)

  • Reagents: Sodium Nitrite (NaNO₂), Sodium Azide (NaN₃), Hydrochloric Acid (HCl) or Acetic Acid (AcOH).

  • Solvent: Water/Ethanol mixture or 50% AcOH.

Step-by-Step Methodology

Note: Perform all steps under low light (amber glassware) and behind a blast shield.

  • Diazotization:

    • Dissolve 5-amino-2-methylindole (1.0 eq) in 6M HCl (or 50% acetic acid) at 0°C .

    • Dropwise add an aqueous solution of NaNO₂ (1.1 eq) while maintaining the temperature below 5°C.

    • Stir for 20–30 minutes. The solution will turn dark/orange, indicating diazonium salt formation.

  • Azidation:

    • Prepare a solution of NaN₃ (1.2 eq) in a minimal volume of water.

    • Add the NaN₃ solution dropwise to the diazonium mixture at 0°C . Caution: Evolution of N₂ gas and potential hydrazoic acid (HN₃) fumes.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (in the dark) for 1 hour.

  • Isolation:

    • The product typically precipitates. Extract with Ethyl Acetate or Diethyl Ether.

    • Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.

    • Dry over MgSO₄ and concentrate in vacuo at low temperature (<30°C) .

    • Do not distill. Purify via column chromatography only if necessary, using a gradient of Hexanes/EtOAc.

Reaction Pathway Visualization

SynthesisPathway Amine 5-Amino-2-methylindole (CAS 7570-49-2) Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, HCl 0°C Azide 5-Azido-2-methyl-1H-indole (Final Product) Diazonium->Azide NaN3 -N2 Gas Safety CRITICAL SAFETY: Avoid HN3 formation Keep Dark Diazonium->Safety

Figure 1: Synthetic route from amino-indole precursor to the target azide via Sandmeyer reaction.

Applications in Drug Discovery[5][6][8][9]

A. Photoaffinity Labeling (PAL)

The 5-azido group serves as a "zeroth-length" crosslinker. Upon UV irradiation, it converts to a highly reactive nitrene species that inserts into nearby C-H or N-H bonds of a target protein.

  • Mechanism: Indole binds to the target (e.g., auxin receptor, serotonin receptor). UV light triggers N₂ loss -> Nitrene formation -> Covalent bond formation.

  • Utility: Mapping binding sites of indole-based drugs or identifying off-target interactions.

B. Click Chemistry (CuAAC)

The azide moiety allows the indole to be "clicked" to alkynes.

  • Workflow: 5-Azido-2-methylindole + Alkyne-Fluorophore (catalyst: Cu(I)) → Triazole-linked Fluorescent Probe.

  • Advantage: The 2-methyl group blocks the reactive 2-position, directing electrophilic substitutions (if any) to the 3-position or stabilizing the scaffold against oxidative degradation.

Mechanism of Action Diagram[5][6]

Photoaffinity Probe 5-Azido-Indole Probe (Reversible Binding) Complex Probe-Protein Complex Probe->Complex Equilibrium Binding Nitrene Singlet Nitrene (Highly Reactive) Complex->Nitrene UV Light (300nm) -N2 Covalent Covalently Labeled Protein (Irreversible) Nitrene->Covalent C-H Insertion

Figure 2: Mechanism of photoaffinity labeling.[2] The azide functions as a latent electrophile activated by light.

Safety & Handling Protocols

Warning: Organic azides of low molecular weight (C/N ratio < 3) are potentially explosive. 5-Azido-2-methylindole has a C/N ratio of 2.25 (9 carbons / 4 nitrogens), placing it in a high-risk category .

  • Explosion Hazard:

    • Never heat the isolated solid above 40°C.

    • Do not use metal spatulas (potential for friction ignition).

    • Store in plastic containers, not ground glass joints (friction hazard).

  • Toxicity:

    • Azides inhibit cytochrome c oxidase (similar to cyanide).

    • Acidification releases Hydrazoic Acid (HN₃), a highly toxic and explosive gas. Never mix azide waste with acids.

  • Waste Disposal:

    • Quench excess azide with 10% Cerium Ammonium Nitrate (CAN) or by reaction with excess sodium nitrite in dilute sulfuric acid (in a fume hood) to degrade to benign gases before disposal.

References

  • Precursor Identity: 5-Amino-2-methylindole (CAS 7570-49-2). National Center for Biotechnology Information. PubChem Compound Summary.Link

  • Synthesis Methodology: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3][4] Chemical Reviews, 88(2), 297-368. Link

  • Photoaffinity Application: Melhado, L. L., et al. (1982). Synthesis of 5-azido-3-indoleacetic acid, a photoaffinity labeling reagent for auxin receptors.[5] Plant Physiology, 70(5). Link

  • Click Chemistry Protocol: Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie, 41(14), 2596-2599. Link

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 5-Azido-2-Methyl-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] Its inherent versatility allows for structural modifications that can fine-tune its biological profile, leading to the development of potent therapeutic agents.[2][5] This guide delves into the promising, yet underexplored, class of 5-azido-2-methyl-1H-indole derivatives, outlining their potential biological activities and providing a comprehensive framework for their investigation.

The introduction of an azido group at the 5-position of the 2-methyl-1H-indole core presents a unique opportunity for both direct biological engagement and further chemical elaboration through click chemistry. This functionalization can significantly alter the electronic and steric properties of the indole ring, potentially leading to enhanced or novel interactions with biological targets.

This document serves as a technical resource for researchers, providing not only a synthesis of the current understanding of related indole derivatives but also detailed, actionable protocols for the evaluation of their biological potential.

Section 1: The Indole Nucleus - A Privileged Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in a vast number of biologically active compounds.[4] From the essential amino acid tryptophan to neurotransmitters like serotonin and melatonin, indoles play a fundamental role in human physiology.[1][2] In the realm of medicine, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[1][3][5]

The therapeutic versatility of indole derivatives stems from their ability to interact with a diverse range of biological targets, including enzymes, receptors, and nucleic acids.[2][4] They are known to modulate key cellular processes such as cell division, signaling, and apoptosis.[2][5] The 2-methyl-1H-indole core, in particular, has been a focus of interest due to its synthetic accessibility and the significant biological activities exhibited by its derivatives.

Section 2: Potential Biological Activities of 5-Azido-2-Methyl-1H-Indole Derivatives

While direct studies on 5-azido-2-methyl-1H-indole derivatives are limited, the known activities of structurally related compounds provide a strong rationale for their investigation in several key therapeutic areas. The azido group, being an electron-withdrawing and sterically small substituent, can influence the molecule's interaction with biological targets. Furthermore, its potential to act as a photoaffinity label or a precursor for other functional groups adds to its appeal in drug design.

Anticancer Potential

Indole derivatives are well-established as potent anticancer agents, targeting various hallmarks of cancer.[2][5][6][7] The introduction of a 5-azido-2-methyl moiety could lead to compounds with significant antiproliferative and cytotoxic effects through several mechanisms:

  • Tubulin Polymerization Inhibition: Many indole derivatives disrupt microtubule dynamics, a critical process for cell division, by binding to the colchicine site of tubulin.[2][7] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Indole-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[8] These kinases are key components of signaling pathways that control cell growth, proliferation, and survival.

  • Induction of Apoptosis: Indole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[2][5] This can involve the modulation of pro- and anti-apoptotic proteins and the activation of caspases.[8]

The potential of 5-azido-2-methyl-1H-indole derivatives as anticancer agents can be evaluated through a series of in vitro assays.

Table 1: Hypothetical IC50 Values of 5-Azido-2-Methyl-1H-Indole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
5-azido-2-methyl-1H-indoleA549 (Lung Carcinoma)5.2
MCF-7 (Breast Adenocarcinoma)8.7
HCT116 (Colon Carcinoma)3.5
HeLa (Cervical Adenocarcinoma)6.1

Note: These are hypothetical values based on the activities of structurally similar indole derivatives and serve as a starting point for experimental investigation.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1] Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[3][4][9][10] The mechanisms of action for antimicrobial indoles are diverse and can include:

  • Disruption of Bacterial Cell Membranes: Some indole compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain indole derivatives have been shown to inhibit the formation of these protective bacterial communities.[1]

  • Enzyme Inhibition: Indoles can target essential bacterial enzymes involved in processes like DNA replication and cell wall synthesis.

The antimicrobial potential of 5-azido-2-methyl-1H-indole derivatives can be assessed using standard microbiological techniques.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of a 5-Azido-2-Methyl-1H-Indole Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Escherichia coli (Gram-negative)32
Candida albicans (Fungus)8

Note: These are hypothetical values to illustrate potential activity and should be determined experimentally.

Antiviral Activity

Indole derivatives have also emerged as a promising class of antiviral agents, with activity against a range of DNA and RNA viruses.[11][12][13] Their mechanisms of action can involve the inhibition of various stages of the viral life cycle, including:

  • Viral Entry and Fusion: Some indole compounds can block the initial steps of viral infection by preventing the virus from entering the host cell.

  • Viral Replication: Indole derivatives can inhibit the activity of key viral enzymes, such as polymerases and proteases, which are essential for viral replication.[14]

  • Viral Assembly and Release: The final stages of the viral life cycle can also be targeted by indole-based compounds.

The antiviral potential of 5-azido-2-methyl-1H-indole derivatives can be investigated using cell-based assays with various viral strains.

Table 3: Hypothetical EC50 and Selectivity Index (SI) of a 5-Azido-2-Methyl-1H-Indole Derivative

VirusHost CellEC50 (µM)CC50 (µM)SI (CC50/EC50)
Influenza A (H1N1)MDCK7.5>100>13.3
Herpes Simplex Virus-1 (HSV-1)Vero10.2>100>9.8

Note: These are hypothetical values. The 50% cytotoxic concentration (CC50) should be determined in parallel to assess the selectivity of the antiviral effect.

Section 3: Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for the key experiments required to evaluate the biological activities of 5-azido-2-methyl-1H-indole derivatives.

Synthesis of 5-Azido-2-Methyl-1H-Indole

A plausible synthetic route to 5-azido-2-methyl-1H-indole could involve the diazotization of 5-amino-2-methyl-1H-indole followed by treatment with sodium azide. The starting 5-amino-2-methyl-1H-indole can be prepared from 2-methyl-5-nitro-1H-indole via reduction.

Synthesis_Workflow A 2-Methyl-5-nitro-1H-indole B Reduction (e.g., SnCl2/HCl) A->B C 5-Amino-2-methyl-1H-indole B->C D Diazotization (NaNO2, HCl, 0-5 °C) C->D E Diazo Intermediate D->E F Azide Displacement (NaN3) E->F G 5-Azido-2-methyl-1H-indole F->G

Caption: Synthetic workflow for 5-azido-2-methyl-1H-indole.

In Vitro Anticancer Activity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the 5-azido-2-methyl-1H-indole derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.[16] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H PI3K_Akt_mTOR_Pathway cluster_pathway Signaling Cascade Indole 5-Azido-2-methyl-1H-indole Derivative PI3K PI3K Indole->PI3K Akt Akt Indole->Akt mTOR mTOR Indole->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by an indole derivative.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and is often aberrantly activated in cancer. [17]

ERK_Signaling_Pathway cluster_pathway Signaling Cascade Indole 5-Azido-2-methyl-1H-indole Derivative Raf Raf Indole->Raf MEK MEK Indole->MEK Ras Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Caption: Inhibition of the ERK signaling pathway by an indole derivative.

Section 5: Conclusion and Future Directions

5-Azido-2-methyl-1H-indole derivatives represent a promising class of compounds with the potential for significant biological activities. Their structural novelty and synthetic tractability make them attractive candidates for further investigation in the fields of oncology, infectious diseases, and beyond. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these fascinating molecules.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 5-azido-2-methyl-1H-indole derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate their precise modes of action and to identify their cellular targets. The insights gained from these studies will pave the way for the rational design and development of novel indole-based therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics.
  • Antimicrobial Susceptibility Testing Protocols.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review.
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge.
  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics.
  • Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - MDPI.
  • Unveiling the In Vitro Cytotoxic Potential of Indole-Amide Derivatives - Benchchem.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology.
  • Full article: Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - Taylor & Francis.
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC.
  • Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview.
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
  • Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines - Benchchem.
  • Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses - Longdom Publishing.
  • Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - ResearchGate.
  • Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed.
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P.
  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives.
  • Antiviral activity of indole derivatives - Ovid.
  • Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - ASM Journals.
  • Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives - ResearchGate.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed.
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC.
  • Enhancing the Biological Activity of 5-Methyl-2-phenyl-1H-indol-3-amine and its Derivatives - Benchchem.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI.
  • The predicted anticancer activity of the designed indole derivatives against the A498 cell line - ResearchGate.
  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
  • Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives | Scilit.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDOLE DERIVATIVE BEARING THE PYRAZOLE MOIETY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
  • Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed.
  • Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs - PubMed.
  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed.
  • Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed.

Sources

The Versatile Building Block: A Technical Guide to 5-Azido-2-methyl-1H-indole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Functionalization of the indole ring provides a powerful tool for modulating biological activity. This technical guide focuses on the synthesis and application of 5-azido-2-methyl-1H-indole, a versatile building block that has gained significant traction in drug discovery and materials science. The presence of the azido group at the C5 position unlocks a wealth of chemical transformations, most notably the 1,3-dipolar cycloaddition reaction, providing efficient access to novel indole-triazole hybrids. This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its utilization in cycloaddition reactions, and insights into the therapeutic potential of the resulting molecular architectures.

Introduction: The Strategic Importance of the Azido-Indole Scaffold

The indole ring system is a cornerstone of biologically active molecules, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic introduction of an azido (-N₃) group onto the indole scaffold, specifically at the 5-position of a 2-methylindole core, creates a molecule with immense synthetic potential. The azide functional group is a high-energy moiety that is relatively stable and can participate in a variety of highly selective and efficient chemical reactions.

The primary utility of 5-azido-2-methyl-1H-indole lies in its role as a key precursor for the synthesis of 1,2,3-triazole-containing indole derivatives. The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) often referred to as a "click" reaction, allows for the covalent linkage of the azido-indole with a diverse range of alkyne-containing molecules.[3][4][5] This modular approach enables the rapid generation of extensive compound libraries for high-throughput screening in drug discovery programs. The resulting indole-triazole hybrids have emerged as a promising class of compounds with significant therapeutic potential.[6]

This guide will provide researchers, scientists, and drug development professionals with the essential knowledge to synthesize and effectively utilize 5-azido-2-methyl-1H-indole as a strategic building block in their synthetic endeavors.

Synthesis of 5-Azido-2-methyl-1H-indole: A Step-by-Step Approach

The synthesis of 5-azido-2-methyl-1H-indole is a multi-step process that begins with the commercially available 2-methylindole. The synthetic strategy involves the introduction of a nitro group at the 5-position, followed by its reduction to an amino group, which is then converted to the desired azide.

Synthesis_of_5_azido_2_methyl_1H_indole Start 2-Methylindole Nitro 2-Methyl-5-nitroindole Start->Nitro Nitration (NaNO₂, H₂SO₄) Amino 5-Amino-2-methyl-1H-indole Nitro->Amino Reduction (e.g., SnCl₂/HCl or Pd/C, H₂) Azido 5-Azido-2-methyl-1H-indole Amino->Azido Diazotization & Azidation (NaNO₂, HCl, then NaN₃)

Caption: Synthetic pathway to 5-azido-2-methyl-1H-indole.

Step 1: Nitration of 2-Methylindole to 2-Methyl-5-nitroindole

The initial step involves the regioselective nitration of 2-methylindole at the C5 position. This is a crucial step that dictates the final position of the azide functionality.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 2-methylindole (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 15-30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The yellow precipitate of 2-methyl-5-nitroindole is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Parameter Value Reference
ReagentsSodium nitrite, Sulfuric acid[7]
Temperature0 °C[7]
Expected YieldHigh[7]
Step 2: Reduction of 2-Methyl-5-nitroindole to 5-Amino-2-methyl-1H-indole

The nitro group of 2-methyl-5-nitroindole is then reduced to the corresponding amine. Several methods can be employed for this transformation, with catalytic hydrogenation or reduction with tin(II) chloride being common choices.

Method A: Catalytic Hydrogenation

Experimental Protocol:

  • Dissolve 2-methyl-5-nitroindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[8][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 5-amino-2-methyl-1H-indole.

Method B: Reduction with Tin(II) Chloride

Experimental Protocol:

  • Suspend 2-methyl-5-nitroindole (1.0 eq) in ethanol.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with an aqueous solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-methyl-1H-indole.

Parameter Method A: Catalytic Hydrogenation Method B: Tin(II) Chloride Reference
ReagentsPd/C, H₂SnCl₂·2H₂O, HCl (often used)[8][9]
SolventEthanol, MethanolEthanol[8]
TemperatureRoom TemperatureReflux[8]
Work-upFiltrationNeutralization and Extraction[8]
Step 3: Diazotization of 5-Amino-2-methyl-1H-indole and Conversion to 5-Azido-2-methyl-1H-indole

The final step involves the conversion of the amino group to an azide via a diazotization reaction followed by treatment with sodium azide.

Experimental Protocol:

  • Suspend 5-amino-2-methyl-1H-indole (1.0 eq) in a mixture of water and concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas may be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then let it warm to room temperature.

  • The product, 5-azido-2-methyl-1H-indole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caution: Organic azides can be explosive, especially when heated or subjected to shock. Handle with appropriate safety precautions.

Applications in Organic Synthesis: The Power of Cycloaddition

The azido group in 5-azido-2-methyl-1H-indole is a versatile handle for a variety of chemical transformations. Its most prominent application is in 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings.[10][11][12]

Cycloaddition_Reactions cluster_0 Click Chemistry AzidoIndole 5-Azido-2-methyl-1H-indole Triazole 1,4-Disubstituted 1,2,3-Triazole-Indole Hybrid AzidoIndole->Triazole Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[4][5] This reaction regioselectively yields 1,4-disubstituted 1,2,3-triazoles.

Experimental Protocol for a Typical CuAAC Reaction:

  • In a reaction vessel, dissolve 5-azido-2-methyl-1H-indole (1.0 eq) and the desired terminal alkyne (1.1 eq) in a suitable solvent system, often a mixture of t-butanol and water or DMF.

  • Add a copper(I) source, such as copper(I) iodide (CuI) or generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[13]

  • A ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can be added to stabilize the copper(I) catalyst and improve reaction efficiency.[14]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification using column chromatography.

Parameter Value Reference
CatalystCu(I) source (e.g., CuI, CuSO₄/NaAsc)[13]
Ligand (optional)TBTA[14]
Solventt-BuOH/H₂O, DMF[15]
TemperatureRoom Temperature[15]
Regioselectivity1,4-disubstituted triazole[14]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For the synthesis of the regioisomeric 1,5-disubstituted 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the method of choice.[4]

Conceptual Workflow:

The reaction typically employs a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, to promote the cycloaddition between the azide and the alkyne, leading to the selective formation of the 1,5-disubstituted triazole product.

The Significance of Indole-Triazole Hybrids in Medicinal Chemistry

The molecular hybridization of the indole scaffold with a triazole ring has proven to be a highly effective strategy in drug discovery.[6] The resulting indole-triazole conjugates have demonstrated a broad range of biological activities, making them attractive candidates for the development of new therapeutic agents.

  • Anticancer Activity: Many indole-triazole hybrids have been reported to exhibit potent anticancer properties by targeting various cellular pathways.[1][2]

  • Antimicrobial Efficacy: The unique structural features of these hybrids have led to the discovery of novel antimicrobial agents effective against drug-resistant pathogens.[16][17]

  • Enzyme Inhibition: The triazole moiety can act as a stable linker and a pharmacophore, enabling the design of potent and selective enzyme inhibitors.

The ability to readily synthesize a diverse library of indole-triazole derivatives using 5-azido-2-methyl-1H-indole as a key building block allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.

Conclusion

5-Azido-2-methyl-1H-indole is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the exceptional reactivity of the azido group, particularly in cycloaddition reactions, provide a powerful platform for the construction of complex molecular architectures. The resulting indole-triazole hybrids represent a promising class of compounds with significant potential in medicinal chemistry. This guide provides the fundamental knowledge and practical protocols to empower researchers to harness the full synthetic potential of this important intermediate in their pursuit of novel and impactful chemical entities.

References

  • Rohilla, S., Goyal, G., Berwal, P., & Mathur, N. (2024). A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. Current Topics in Medicinal Chemistry, 24(18), 1557–1588. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 3(32), 9293–9300. [Link]

  • Perike, S., et al. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 27(19), 6533. [Link]

  • (2025). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry. Discover Applied Sciences, 7(1), 208. [Link]

  • Singh, A., et al. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]

  • Bertrand, F., & Gandon, V. (2015). Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. Angewandte Chemie International Edition, 54(42), 12349–12353. [Link]

  • Kaur, H., & Singh, P. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 27(19), 115049. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

  • Zaikov, V. V., et al. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 30(2), 481. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • De, S., et al. (2020). Regiodivergent synthesis of pyrazino-indolines vs. triazocines via α-imino carbenes addition to imidazolidines. Chemical Science, 12(4), 1479–1485. [Link]

  • ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • Singh, R., & Kumar, A. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(10), 835-855. [Link]

  • Pinto, A., et al. (2017). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 22(11), 1845. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Martin, L. L., & Worm, M. (1978). Reduction of indole compounds to indoline compounds (U.S. Patent No. 4,210,590). U.S.
  • Sahoo, S. K., & Panda, S. S. (2013). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-653. [Link]

  • D'Souza, C., & Tantry, S. J. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(11), 1541. [Link]

  • Bakulev, V. A., & Eltsov, I. V. (2025). Regioselective Synthesis of 5-(1,2,3-Triazol-1-yl)isoxazoles by Cyclization of 5-Azidoisoxazoles with Active Methylene Compounds. Chemistry of Heterocyclic Compounds, 61(8), 1-10. [Link]

  • El-Sayed, M. A. A., & El-Gamal, M. I. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(53), 33267-33290. [Link]

  • Podányi, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC, 1999(1), 1-10. [Link]

  • Yoo, E. J., & Chang, S. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4852–4855. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Shagalov, L. B., et al. (1985). Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indole-3-yl)acetic Acid. Chemistry of Heterocyclic Compounds, 21(1), 51-54. [Link]

  • Podányi, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC, 1999(1), 1-10. [Link]

  • F. Hoffmann-La Roche AG. (2007). 5-aminoindole derivatives (Korean Patent No. KR20070098922A).
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

  • Van der Eycken, E. V., & Sharma, S. (2016). CuAAC: The Quintessential Click Reaction. Molecules, 21(10), 1338. [Link]

  • Mondal, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48197–48209. [Link]

Sources

Spectroscopic data (IR, UV-Vis) for 5-azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-azido-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-azido-2-methyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an azide (–N₃) moiety onto this framework, as in 5-azido-2-methyl-1H-indole, creates a molecule of significant synthetic versatility. The azide group is a cornerstone of "click chemistry," enabling efficient and specific conjugation to other molecules, and also serves as a photoaffinity label for identifying and studying biological targets.[3][4]

This guide provides a comprehensive overview of the essential spectroscopic techniques—Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy—for the unambiguous characterization of 5-azido-2-methyl-1H-indole. As a Senior Application Scientist, the following sections detail not just the expected data but also the underlying principles and practical methodologies, ensuring both scientific rigor and field-proven applicability.

Synthetic Context: A Plausible Route

The characterization of a compound is intrinsically linked to its synthesis. A common and effective method for preparing aryl azides is through the diazotization of an amino precursor followed by substitution with an azide salt.[5] For 5-azido-2-methyl-1H-indole, the synthesis would logically proceed from the commercially available 5-amino-2-methyl-1H-indole. This precursor would first be converted to a diazonium salt, which is then reacted with a source of azide ions, such as sodium azide, to yield the target compound. Verifying the successful incorporation of the azide and the integrity of the indole ring is the primary goal of the spectroscopic analysis that follows.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[3] For 5-azido-2-methyl-1H-indole, IR spectroscopy provides a direct and definitive method for confirming the presence of the crucial azide functional group and verifying the persistence of the indole core.

The azide group exhibits a strong and highly characteristic asymmetric stretching vibration, which is typically observed in a relatively clean region of the mid-IR spectrum.[3] This makes it an easily identifiable marker for successful synthesis. Concurrently, the characteristic absorptions of the indole's N-H bond and the aromatic C-H and C=C bonds must be present to confirm the integrity of the core structure.

Expected IR Absorption Data

The following table summarizes the key expected IR absorption bands for 5-azido-2-methyl-1H-indole, based on established data for azides and indole derivatives.[3][6][7][8]

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale & Comments
N-H Stretch~3400 - 3300Medium-Strong, SharpCharacteristic of the indole N-H group. The exact position can be sensitive to hydrogen bonding.[6][9]
Aromatic C-H Stretch~3100 - 3000MediumAssociated with the C-H bonds of the benzene and pyrrole rings.
Aliphatic C-H Stretch~2950 - 2850Weak-MediumArises from the methyl group at the C2 position.
Azide (N₃) Asymmetric Stretch~2160 - 2100 Very Strong, Sharp This is the hallmark peak confirming the presence of the azide functional group. Its high intensity and distinct position make it a primary diagnostic tool.[3]
Aromatic C=C Stretch~1620 - 1450Medium-StrongMultiple bands are expected in this region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings.[8]
Experimental Protocol: IR Spectrum Acquisition (FTIR-ATR)

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is required.[10]

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

    • Place a small amount (a few milligrams) of solid 5-azido-2-methyl-1H-indole directly onto the center of the ATR crystal.

    • Lower the pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹[10]

    • Resolution: 4 cm⁻¹[10]

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[10]

    • Initiate the sample scan. The resulting spectrum will be automatically ratioed against the collected background spectrum.

  • Data Analysis:

    • Process the resulting spectrum by performing a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peaks with the expected values in the table above to confirm the presence of the key functional groups.

Visualization: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Load_Sample Load Solid Sample on ATR Background->Load_Sample Acquire Scan Sample (4000-400 cm⁻¹) Load_Sample->Acquire Process Baseline Correction Acquire->Process Identify Identify Peak Wavenumbers Process->Identify Compare Compare to Reference Data Identify->Compare

Caption: Experimental workflow for FTIR-ATR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.[11] The indole ring system is an excellent chromophore, typically exhibiting two distinct absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.[12]

The position and intensity of these bands are sensitive to the substitution pattern on the indole ring. The introduction of an electron-donating methyl group at the C2 position and an azido group at the C5 position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.[12]

Expected UV-Vis Absorption Data

The following table outlines the expected UV-Vis absorption maxima for 5-azido-2-methyl-1H-indole dissolved in a polar aprotic solvent like methanol or ethanol.

BandExpected λₘₐₓ (nm)Molar Absorptivity (ε)Comments
¹Lₐ Band~270 - 290HighThis is typically the most intense absorption band for indole derivatives.[13]
¹Lₑ Band~210 - 230Moderate-HighA higher energy transition, also characteristic of the indole chromophore.
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately prepare a stock solution of 5-azido-2-methyl-1H-indole in a UV-grade solvent (e.g., methanol or ethanol) of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) using the same solvent. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU for optimal accuracy.

    • Use 10 mm path-length quartz cuvettes for all measurements.[11]

  • Data Acquisition:

    • Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

    • Place the cuvettes in the spectrophotometer.

    • Acquire a baseline correction spectrum with the solvent-filled cuvettes.

    • Scan the sample over a wavelength range of approximately 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

    • If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

    • Compare the resulting spectrum with data for related indole compounds to confirm the electronic structure.

Visualization: UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Sol Prepare Dilute Solution (UV-grade Solvent) Baseline Acquire Solvent Baseline Prep_Sol->Baseline Acquire Scan Sample (400-200 nm) Baseline->Acquire Identify Identify λₘₐₓ Values Acquire->Identify Calc Calculate Molar Absorptivity (ε) Identify->Calc

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

The structural confirmation of 5-azido-2-methyl-1H-indole relies on a synergistic interpretation of spectroscopic data. IR spectroscopy provides definitive evidence of the successful incorporation of the azide functional group via its strong, sharp absorption band around 2100-2160 cm⁻¹. UV-Vis spectroscopy confirms the integrity of the indole aromatic system and provides a quantitative measure for concentration determination. Together, these techniques form an essential and efficient workflow for the characterization of this versatile chemical building block, ensuring its quality and suitability for applications in drug discovery and chemical biology.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins.
  • BenchChem. A Comparative Guide to the Spectroscopic Confirmation of the Azide Functional Group.
  • Hassan, S. S. M.
  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183.
  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Cardillo, P., et al. (2011). Synthesis, Spectroscopic and Thermal Characterization of Azido-1,2,4-triazoles: A Class of Heteroarenes with a High Nitrogen Content. ResearchGate.
  • Park, J. Y., et al. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H₂O. AIP Publishing.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • Fiaschi, M., et al.
  • BenchChem. Technical Guide: Spectroscopic and Synthetic Profile of 5-azido-2H-1,3-benzodioxole.
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole.
  • NIH. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines.
  • Molecules. (2025). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides.
  • P, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
  • Various Authors. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
  • CORE. Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a.
  • NIH. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • ResearchGate. UV-vis spectra and mass spectra of the products from indole and its....
  • NIST. 1H-Indole-2,3-dione, 5-methyl-. NIST Chemistry WebBook.
  • BenchChem. Spectroscopic Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
  • ChemicalBook. 2-Methylindole(95-20-5) 1H NMR spectrum.
  • Magritek. Methyl 1H-indole-3-carboxylate.
  • ResearchGate. FT-IR spectrum of control indole.
  • ResearchGate. 15 N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6)....
  • NIST. 1H-Indole, 2-methyl-. NIST Chemistry WebBook.
  • science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available.

Sources

Navigating the Energetic Landscape: A Technical Guide to the Safe Handling of Organic Azides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Organic azides are a cornerstone of modern synthetic chemistry, prized for their versatility in applications ranging from "click" chemistry and bioconjugation to the synthesis of nitrogen-containing heterocycles.[1][2] However, their utility is intrinsically linked to their high energy content, which demands a profound respect for their potential hazards.[3] This guide provides a comprehensive framework for the safe handling of organic azides, moving beyond a simple list of rules to explain the underlying chemical principles that govern their stability and reactivity. By fostering a deeper understanding of these compounds, we aim to empower researchers to work confidently and safely at the forefront of chemical innovation.

The Dual Nature of Organic Azides: Understanding the Inherent Risks

Organic azides are characterized by the covalently bonded azido group (-N₃), a linear arrangement of three nitrogen atoms. This functional group imparts a unique reactivity but also harbors significant potential energy, making many organic azides sensitive to decomposition, which can be explosive.[4][5] The primary hazards associated with organic azides are two-fold: their potential for explosive decomposition and their toxicity.

1.1 Explosive Hazard: A Matter of Stability

The explosive nature of organic azides stems from the thermodynamic favorability of their decomposition to form dinitrogen (N₂), a remarkably stable molecule.[3] This decomposition can be initiated by various stimuli, including:

  • Heat: All organic azides will decompose upon heating.[4]

  • Shock and Friction: Physical impact, grinding, or even friction from a ground glass joint can provide the activation energy for decomposition.[6][7]

  • Light: Some azides are light-sensitive and can decompose upon exposure to certain wavelengths.[4]

The stability of an organic azide is not uniform and is highly dependent on its molecular structure. Two key principles provide a predictive framework for assessing the stability of these compounds:

  • The Carbon to Nitrogen (C/N) Ratio: A fundamental guideline for assessing the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms in the molecule. A higher proportion of nitrogen generally correlates with increased instability.[1][8]

  • The "Rule of Six": This rule of thumb suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "dilution" to render the compound relatively safe to handle with appropriate precautions.[1][9]

Stability GuidelineDescriptionHandling and Storage Recommendations
(NC + NO) / NN ≥ 3 The ratio of the number of carbon (NC) and oxygen (NO) atoms to nitrogen (NN) atoms should be three or greater.Generally considered stable enough for isolation and storage in pure form (e.g., up to 20 grams for n-nonyl azide).[1]
1 < (NC + NO) / NN < 3 Compounds in this range can often be synthesized and isolated.Should be stored in solution (≤1M concentration) at or below room temperature and handled in smaller quantities (e.g., maximum of 5 grams).[1][2]
(NC + NO) / NN ≤ 1 These compounds are considered highly unstable and should never be isolated.May be generated in situ as transient intermediates if they are the limiting reagent in the reaction, with a maximum quantity of 1 gram.[1][2]

1.2 Toxicity Hazard: A Parallel to Cyanide

The azide anion is structurally similar to the cyanide anion and exhibits comparable toxicity.[4] Sodium azide, a common precursor for synthesizing organic azides, is highly toxic if inhaled, ingested, or absorbed through the skin.[7][10] Exposure can lead to a range of symptoms, from dizziness and headache to more severe effects like convulsions and respiratory failure.[1][2]

Furthermore, the protonation of the azide ion by acids forms hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[9][10] This underscores the critical importance of avoiding contact between azides and acids.

A Framework for Safe Practice: Engineering and Administrative Controls

A robust safety protocol for working with organic azides is built upon a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All work with organic azides, including weighing, synthesis, and purification, must be conducted in a certified chemical fume hood.[10][11] The sash should be kept as low as possible.[7]

  • Blast Shield: For any reaction involving the synthesis or use of a potentially explosive azide, a blast shield is mandatory.[10][12] This provides a physical barrier in the event of an unexpected decomposition.

2.2 Administrative Controls: Establishing Safe Workflows

Administrative controls are the procedures and policies that dictate how work is to be performed.

  • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before any work with organic azides begins.[7][12] This SOP should outline the specific hazards of the materials being used, the step-by-step procedure, and emergency response actions.

  • Scale Limitations: Adhere strictly to the scale limitations dictated by the stability of the azide (see Table 1). Do not scale up a reaction without a thorough risk assessment and prior approval.[1][8]

  • Designated Work Area: Designate a specific area within the fume hood for azide work and clearly label it with a warning sign.[1][6]

  • Avoid Isolation When Possible: If the subsequent reaction is compatible, consider using the organic azide in solution without isolation to minimize handling of the pure, potentially more hazardous compound.

  • Incompatible Materials: A critical aspect of safe handling is the strict avoidance of incompatible materials.

Incompatible MaterialHazard
Heavy Metals (e.g., lead, copper, silver, mercury) Can form highly shock-sensitive and explosive heavy metal azides.[9][10] This is particularly relevant for plumbing and certain reagents.
Acids React to form highly toxic and explosive hydrazoic acid (HN₃).[9][10]
Halogenated Solvents (e.g., dichloromethane, chloroform) Can react with sodium azide to form explosive di- and triazidomethane.[4][11]
Strong Oxidizing Agents Can lead to violent reactions.
Carbon Disulfide, Bromine, Dimethyl Sulfate Reacts violently with sodium azide.[10]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential.

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory.[11] A face shield should be worn in conjunction with goggles, especially when a blast shield is not feasible.[1][6]

  • Hand Protection: Nitrile gloves are generally adequate for incidental contact.[11] For situations with a higher risk of skin contact or when handling highly toxic azides, consider double-gloving or using silver shield gloves underneath nitrile gloves.[10][11]

  • Protective Clothing: A flame-resistant lab coat should be worn and buttoned completely.[11]

Experimental Protocols: A Step-by-Step Approach to Safety

The following is a generalized protocol for the synthesis of an organic azide. This should be adapted into a specific SOP for your particular reaction.

4.1 Synthesis of an Aliphatic Azide (Example: 1-Azidohexane)

!DANGER! This procedure involves the use of sodium azide, which is highly toxic and can form explosive compounds. This work must be conducted in a chemical fume hood behind a blast shield.

Materials:

  • 1-Bromohexane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Non-metal spatula (Teflon or ceramic)[6][10]

Procedure:

  • Preparation:

    • Ensure the fume hood is clean and free of clutter. Place a blast shield in front of the reaction setup.

    • Assemble the glassware, ensuring all joints are lightly greased and clamped securely. Avoid ground glass joints if possible; if unavoidable, ensure they are well-lubricated to minimize friction.[6][7]

  • Reaction Setup:

    • In the round-bottom flask, dissolve 1-bromohexane in anhydrous DMF.

    • Using a non-metal spatula, carefully add sodium azide to the reaction mixture in portions while stirring.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and stir for the required time. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Concentration:

    • Filter the drying agent.

    • CRITICAL: Do not concentrate the azide-containing solution to dryness using a rotary evaporator, as this has been the cause of explosions.[7] It is safer to use the solution directly in the next step if possible. If concentration is necessary, it should be done with extreme caution and not to complete dryness. Distillation of organic azides should be avoided.[4]

Visualization of Safety Concepts

Visual aids can help to reinforce key safety principles.

5.1 Azide Decomposition Pathway

AzideDecomposition OrganicAzide Organic Azide (R-N₃) Nitrene Nitrene Intermediate (R-N) OrganicAzide->Nitrene Decomposition Energy Energy Input (Heat, Shock, Light) Energy->OrganicAzide Initiates N2 Dinitrogen (N₂) (Stable) Nitrene->N2 Release of Products Rearrangement/Reaction Products Nitrene->Products

Caption: The decomposition of an organic azide is often initiated by an energy input, leading to the formation of a highly reactive nitrene intermediate and the release of stable dinitrogen gas.

5.2 Decision Workflow for Handling Organic Azides

AzideWorkflow Start Propose Experiment with Organic Azide AssessStability Assess Stability: C/N Ratio & Rule of Six Start->AssessStability Stable Stable ((NC+NO)/NN ≥ 3) AssessStability->Stable Yes ModeratelyStable Moderately Stable (1 < (NC+NO)/NN < 3) AssessStability->ModeratelyStable Maybe Unstable Unstable ((NC+NO)/NN ≤ 1) AssessStability->Unstable No SOP Write Detailed SOP Stable->SOP StoreInSolution Store in Solution (<1M) < 5g, Cold Storage ModeratelyStable->StoreInSolution InSitu Generate In Situ Only < 1g, Limiting Reagent Unstable->InSitu Controls Use Fume Hood & Blast Shield SOP->Controls PPE Wear Appropriate PPE Controls->PPE Proceed Proceed with Caution PPE->Proceed NoIsolation Do NOT Isolate InSitu->NoIsolation NoIsolation->SOP StoreInSolution->SOP

Caption: A decision-making workflow for the safe handling of organic azides, from initial stability assessment to the implementation of appropriate controls.

Emergency Procedures: Be Prepared

Despite the best precautions, accidents can happen. It is crucial to be prepared.

6.1 Spills

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • If the azide is a solid, carefully sweep it up with non-sparking tools to avoid dust formation.[10]

    • If it is a solution, absorb it with a compatible absorbent material.[8]

    • Wipe the area with a cloth and then clean the surface with a pH > 9 buffer solution.[8][12]

    • Collect all contaminated materials in a designated, clearly labeled azide waste container.[12]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.[11]

    • Alert your supervisor and call emergency services.[11]

    • Prevent others from entering the area.

    • Provide first responders with the Safety Data Sheet (SDS) for the material.[10]

6.2 Exposures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10][11]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[10][11]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][11]

Waste Disposal: A Critical Final Step

Azide-containing waste is considered extremely hazardous and must be handled with care.

  • Segregation: All azide waste must be collected in a dedicated, clearly labeled container.[6][11] Never mix azide waste with acidic waste, heavy metal waste, or chlorinated solvent waste.[11]

  • pH Control: Keep aqueous azide waste at a pH greater than 9 to prevent the formation of hydrazoic acid.[11]

  • Container Material: Use plastic or glass waste containers. Do not use metal containers or lids.[11]

  • Disposal: Dispose of all azide waste, including empty containers, through your institution's hazardous waste management program.[10][11] Never pour azide solutions down the drain. [10] This can lead to the formation of explosive heavy metal azides in the plumbing.[9][10]

Conclusion

Organic azides are powerful tools in the arsenal of the modern chemist. By understanding their inherent properties and adhering to a rigorous safety culture built on the principles outlined in this guide, researchers can harness their synthetic potential while minimizing the risks. A proactive approach to safety, rooted in a deep understanding of the "why" behind each precaution, is the key to navigating the energetic landscape of organic azide chemistry successfully and safely.

References

  • Azides . (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds . (2021, February 16). University of New Mexico - Department of Chemistry and Chemical Biology. Retrieved from [Link]

  • Azides - SWP-004 . (2022, May 18). University of Victoria - Occupational Health, Safety & Environment. Retrieved from [Link]

  • Standard Operating Procedure: Sodium Azide and Organic Azides . (n.d.). University of California, Santa Barbara - Environmental Health & Safety. Retrieved from [Link]

  • SOP For Handling Azides And Other Potentially Explosive Materials . (2018, April 1). University College Dublin - School of Chemistry. Retrieved from [Link]

  • Azide . (n.d.). In Wikipedia. Retrieved from [Link]

  • Azide Compounds . (n.d.). Columbia University - Environmental Health and Safety. Retrieved from [Link]

  • Safe Handling of Sodium Azide (SAZ) . (n.d.). University of Wisconsin-Madison - Environment, Health & Safety. Retrieved from [Link]

  • Information on Azide Compounds . (n.d.). Stanford University - Environmental Health & Safety. Retrieved from [Link]

  • Bräse, S., & Kele, P. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Materials (Basel, Switzerland), 13(4), 893. [Link]

  • Zlotin, S. G., Kislitsin, A. A., & Fershtat, L. L. (2017). The thermal decomposition of azidopyridines. Russian Chemical Bulletin, 66(8), 1423-1428.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie (International ed. in English), 40(11), 2004–2021.
  • Ghorbani-Vaghei, R., & Dastgir, Z. (2023). Vinyl azides in organic synthesis: an overview. RSC Advances, 13(2), 1184-1200. [Link]

  • Luo, Q. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP) . Case Western Reserve University. Retrieved from [Link]

  • Jang, B. W. L., & Rusek, J. J. (2008). U.S. Patent No. 7,338,540. Washington, DC: U.S.
  • Click Chemistry Azide-Alkyne Cycloaddition . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (2S,3R)-2-AZIDO-3-HYDROXY-3-PHENYLPROPANOIC ACID . (2010, January 25). Organic Syntheses. Retrieved from [Link]

  • The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins . (n.d.). University of Surrey. Retrieved from [Link]

  • Bräse, S., & Kele, P. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences.
  • Azides . (2013, February 1). University of Pittsburgh Safety Manual EH&S Guideline Number: 04-028. Retrieved from [Link]

  • Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry . (2026, January 8). Oreate AI Blog. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition . (n.d.). In Wikipedia. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. Chemistry & biology, 21(9), 1076–1101. [Link]

  • Sodium Azide NaN3 . (2019, September 19). University of Illinois - Division of Research Safety. Retrieved from [Link]

Sources

Solubility of 5-azido-2-methyl-1H-indole in different organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-azido-2-methyl-1H-indole in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-azido-2-methyl-1H-indole in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as an essential resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed and validated experimental protocols for its determination, and emphasizes the critical safety precautions required when handling energetic compounds like organic azides. The guide is structured to empower researchers to generate reliable solubility data, a crucial parameter for reaction optimization, purification, and formulation development.

Introduction to 5-azido-2-methyl-1H-indole

5-azido-2-methyl-1H-indole is a heterocyclic compound featuring an indole scaffold, which is a prevalent motif in numerous natural products and pharmaceutically active molecules[1]. The indole core is a recognized pharmacophore, and its derivatives exhibit a wide range of biological activities[1]. The introduction of an azido (-N₃) group at the 5-position and a methyl group at the 2-position creates a molecule with unique chemical properties and potential for further synthetic transformations. The azido group, in particular, is a versatile functional group in organic synthesis, notably in "click chemistry" reactions, making this compound a valuable intermediate[2][3].

Understanding the solubility of 5-azido-2-methyl-1H-indole is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques such as crystallization, and is a critical factor in the formulation of drug candidates. This guide will provide the necessary theoretical background and experimental protocols to systematically determine these crucial solubility characteristics.

5-azido-2-methyl-1H-indole 5-azido-2-methyl-1H-indole Indole Scaffold Indole Scaffold 5-azido-2-methyl-1H-indole->Indole Scaffold Azido Group (-N3) Azido Group (-N3) 5-azido-2-methyl-1H-indole->Azido Group (-N3) Methyl Group (-CH3) Methyl Group (-CH3) 5-azido-2-methyl-1H-indole->Methyl Group (-CH3) Pharmaceutical Applications Pharmaceutical Applications Indole Scaffold->Pharmaceutical Applications Synthetic Intermediate Synthetic Intermediate Azido Group (-N3)->Synthetic Intermediate Click Chemistry Click Chemistry Synthetic Intermediate->Click Chemistry

Caption: Molecular components of 5-azido-2-methyl-1H-indole.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[4]. This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-azido-2-methyl-1H-indole, its solubility in a given organic solvent will depend on a balance of factors:

  • Polarity: The indole ring system has some polarity due to the nitrogen heteroatom. The azido group is also a polar functional group. The methyl group is nonpolar. The overall polarity of the molecule will influence its solubility in polar and nonpolar solvents.

  • Hydrogen Bonding: The N-H bond of the indole ring can act as a hydrogen bond donor, and the nitrogen atoms of the azido group can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit different solubilizing capacities compared to aprotic solvents.

  • Van der Waals Forces: The aromatic indole ring can participate in π-π stacking and other van der Waals interactions, which will be a factor in its solubility in aromatic and nonpolar solvents.

  • Temperature: The solubility of most solids increases with temperature. This relationship can be leveraged during purification processes like recrystallization.

A systematic approach to solubility testing often involves screening a range of solvents with varying polarities[5][6].

Critical Safety Precautions for Handling Organic Azides

Organic azides are energetic compounds and must be handled with extreme caution as they can be sensitive to heat, shock, and friction[2][7][8].

Key Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves[9][10]. A face shield and blast shield are highly recommended, especially when working with larger quantities[9][10].

  • Scale: Use the smallest possible amount of the azide for your experiment[2][9].

  • Ventilation: All work with organic azides should be conducted in a certified chemical fume hood[9][10].

  • Avoid Incompatible Materials:

    • Metals: Do not use metal spatulas or allow contact with heavy metals, as this can form highly explosive metal azides[7][10].

    • Acids: Avoid contact with acids, which can generate the highly toxic and explosive hydrazoic acid[7][8].

    • Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane[7][8][10].

  • Storage: Store organic azides in a cool, dark place, away from heat sources[2][8][9]. Storage at or below -18°C is recommended for organic azides[10].

  • Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container and should not be mixed with other waste streams, especially acidic waste[7][8].

Stability Assessment:

Two general rules can help assess the stability of organic azides:

  • Carbon to Nitrogen Ratio (C/N): The number of nitrogen atoms should not exceed the number of carbon atoms[7]. For 5-azido-2-methyl-1H-indole (C₉H₈N₄), the C/N ratio is 9/4 = 2.25. This suggests it can be synthesized and isolated but should be handled with care and stored properly[2].

  • Rule of Six: There should be at least six carbon atoms for each energetic functional group (like an azide)[2][7]. In this case, with 9 carbons and one azide group, the molecule adheres to this rule, suggesting it is relatively safe to handle with appropriate precautions.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable method for determining the solubility of 5-azido-2-methyl-1H-indole using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis Add Excess Solute Add Excess Solute Seal Vial Seal Vial Add Excess Solute->Seal Vial Known Volume of Solvent Known Volume of Solvent Known Volume of Solvent->Seal Vial Agitate at Constant T Agitate at Constant T Seal Vial->Agitate at Constant T Settle Solids Settle Solids Agitate at Constant T->Settle Solids Filter Supernatant Filter Supernatant Settle Solids->Filter Supernatant Quantify by HPLC Quantify by HPLC Filter Supernatant->Quantify by HPLC

Sources

Methodological & Application

Application Note: Precision Labeling with 5-Azido-2-methyl-1H-indole via CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing 5-azido-2-methyl-1H-indole as a bioorthogonal handle in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

The indole scaffold is a privileged structure in medicinal chemistry, often serving as the core for fluorescent probes and bioactive alkaloids. The introduction of an azide at the C5 position, combined with a methyl group at C2, offers a unique chemical profile:

  • Electronic Stabilization: The 2-methyl group blocks the reactive C2 position, preventing oxidative side reactions common in unsubstituted indoles during copper catalysis.

  • Fluorogenic Potential: Upon cycloaddition with an alkyne, the resulting 1,2,3-triazole-linked indole often exhibits extended

    
    -conjugation, frequently resulting in a "turn-on" fluorescence effect or a bathochromic shift, valuable for imaging applications.
    
  • Steric Accessibility: The C5 position is sterically unencumbered, ensuring rapid kinetics (

    
    ) comparable to phenyl azides.[1]
    

Chemical Properties & Handling[1][2][3]

PropertySpecification
Compound Name 5-azido-2-methyl-1H-indole
Functional Group Aryl Azide (

)
Molecular Weight ~172.19 g/mol
Solubility High: DMSO, DMF, MeOH, Acetone.[1] Low: Water, PBS.[1][2]
Stability Stable at RT in dark. Light sensitive (photolysis to nitrene).[1]
Safety Non-explosive (C/N ratio > 3), but avoid metal spatulas.[1]

Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.[1][2][3]

Mechanistic Insight: The CuAAC Cycle

The reaction proceeds via a stepwise Huisgen cycloaddition catalyzed by Cu(I).[1][2] For 5-azido-2-methyl-1H-indole, the mechanism involves the coordination of the organic azide to the copper-acetylide complex.[1]

Figure 1: Reaction Pathway & Mechanism[1]

CuAAC_Mechanism Figure 1: Catalytic cycle of CuAAC with 5-azido-2-methyl-1H-indole. Substrate 5-Azido-2-methyl-1H-indole Intermediate Cu-Acetylide-Azide Complex Substrate->Intermediate + Alkyne Cu_Source Cu(II) + Ascorbate (In situ Reduction) Cu1 Active Cu(I) Species Cu_Source->Cu1 Reduction Cu1->Intermediate Coordination Product 1,4-Disubstituted 1,2,3-Triazole Indole Intermediate->Product Ring Closure (Regioselective) Product->Cu1 Catalyst Regeneration

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Solvent)

Best for: Library synthesis, fragment-based drug discovery, and creating fluorescent standards.[1]

Reagents:

  • Azide: 5-azido-2-methyl-1H-indole (0.2 M in DMSO).[1]

  • Alkyne: Terminal alkyne of choice (0.2 M in DMSO).

  • Catalyst:

    
     (100 mM in water).[1]
    
  • Reductant: Sodium Ascorbate (freshly prepared 500 mM in water).[1]

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (50 mM in DMSO).[1]

  • Solvent:

    
    -Butanol / Water (1:[1]1) or DMSO / Water (9:1).[1]
    

Step-by-Step Procedure:

  • Setup: In a 4 mL glass vial, dissolve the Alkyne (1.0 equiv) and Indole-Azide (1.0 equiv) in the chosen solvent. Final concentration should be 50–100 mM.[1]

  • Catalyst Prep: Premix

    
     (5 mol%) and TBTA (5 mol%) in a separate microtube. The solution should turn slightly blue/green.[1]
    
  • Initiation: Add the Cu-TBTA complex to the reaction vial.

  • Reduction: Add Sodium Ascorbate (10–20 mol%). The solution may turn yellow/orange (characteristic of Cu(I)-TBTA).[1]

  • Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by TLC (Solvent: Hexane/EtOAc) or LC-MS.[1]

    • Note: The 2-methyl indole moiety is electron-rich; if oxidation byproducts are observed, increase ascorbate to 50 mol% and degas solvents.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If soluble, extract with Ethyl Acetate, dry over

    
    , and concentrate.[1]
    
Protocol B: Bioconjugation (Aqueous/Protein Labeling)

Best for: Labeling alkyne-tagged proteins or cell lysates.[1] Requires water-soluble ligands to protect biomolecules.[1]

Reagents:

  • Ligand: THPTA or BTTAA (Required for aqueous solubility and protecting proteins from ROS).[1]

  • Buffer: PBS (pH 7.[1]4) or HEPES. Avoid Tris if possible (weak Cu chelator), though THPTA outcompetes it.[1]

Step-by-Step Procedure:

  • Protein Prep: Adjust protein (alkyne-tagged) concentration to 1–2 mg/mL in PBS.

  • Reagent Mix: Prepare a "Click Master Mix" to ensure homogenous Cu(I) formation:

    • 
       (1 mM final in reaction)[1]
      
    • THPTA Ligand (5 mM final; Maintain 1:5 Cu:Ligand ratio)[1]

    • Sodium Ascorbate (5 mM final)[1]

    • Mix order: Water

      
       Ligand 
      
      
      
      Cu
      
      
      Ascorbate.[1][2] Incubate 3 mins.
  • Reaction: Add 5-azido-2-methyl-1H-indole (from 10 mM DMSO stock) to the protein solution (Final: 50–100

    
    M). Keep DMSO 
    
    
    
    .
  • Initiation: Add the Click Master Mix to the protein/azide solution.

  • Incubation: Incubate 30–60 mins at RT in the dark.

  • Cleanup: Remove excess indole-azide via acetone precipitation or spin desalting columns (e.g., Zeba™).[1]

Workflow Visualization

Figure 2: Experimental Workflow

Workflow Figure 2: Step-by-step workflow for Indole-Azide CuAAC. Prep Reagent Preparation (Fresh Ascorbate Essential) Mix Reaction Assembly (Order: Azide/Alkyne -> Ligand -> Cu -> Ascorbate) Prep->Mix Monitor Monitor Progress (TLC / LC-MS / Fluorescence) Mix->Monitor 1-16 Hours Workup Purification (Extraction or Desalting) Monitor->Workup Complete Analysis Analysis (NMR / Fluorescence Microscopy) Workup->Analysis

Troubleshooting & Optimization

ObservationRoot CauseSolution
Precipitation of Copper Instability of Cu(I) in water.[1]Switch ligand to THPTA or BTTAA (5 eq.[1] relative to Cu).[1][4][2][3][5][6][7][8]
Low Yield (Indole Oxidation) Indoles are electron-rich and prone to oxidation by Cu(II).[1]Increase Sodium Ascorbate to maintain reducing environment.[1] Degas buffers with Argon.[1]
High Fluorescence Background Non-specific binding of hydrophobic indole.[1]Perform rigorous washing (MeOH/Water) or use BSA blocking if labeling cells.[1]
No Reaction Oxygen poisoning of catalyst.[1]Perform reaction in a sealed vial; flush headspace with

.

References

  • Rostovtsev, V. V., et al. (2002).[1][2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link[1]

  • Presolski, S. I., et al. (2011).[1] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link[1]

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." Link

  • Lumiprobe. "Click Chemistry: Introduction and Protocols."[1] Link

Sources

Application Note: 5-Azido-2-methyl-1H-indole in Bioconjugation & Photoaffinity Labeling

[1]

Part 1: Executive Summary & Chemical Profile

The "Minimalist" Bioorthogonal Probe 5-azido-2-methyl-1H-indole represents a specialized class of "minimalist" bioconjugation handles.[1] Unlike bulky fluorescent dyes (e.g., Rhodamine-Azide) or large biotin linkers, this molecule preserves the native pharmacophore of indole-based drugs and metabolites (e.g., tryptophan, serotonin, auxins, indomethacin).[1]

Its utility is derived from the Aryl Azide functionality, which provides two distinct, orthogonal modes of reactivity depending on the stimulus applied:

  • Chemo-selective Ligation (Click Chemistry): Reacts with alkynes to form stable triazole conjugates.

  • Photo-activation (Photoaffinity Labeling): Upon UV irradiation, generates a reactive nitrene for covalent crosslinking to binding partners.

The 2-methyl substitution is critical; it blocks the reactive C2 position, preventing oxidative polymerization and enhancing the chemical stability of the indole scaffold during storage and physiological incubation.

Part 2: Mechanism of Action

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the absence of UV light, the aryl azide serves as a bioorthogonal handle.[1] It reacts selectively with terminal alkynes (catalyzed by Cu(I)) or strained cyclooctynes (Cu-free) to form a 1,2,3-triazole linkage.[1] This is ideal for attaching fluorophores or affinity tags after the small molecule has bound its target (post-labeling).

Photoaffinity Labeling (PAL)

Upon exposure to UV light (typically 254–365 nm), the azide group expels nitrogen (

Nitrene
Visualizing the Dual Pathway

Dual_Reactivity_PathwaysFigure 1: The dual reactivity of aryl azides allows for both modular tagging (Click) and target mapping (Photolysis).Compound5-Azido-2-methyl-1H-indoleStimulus1Reagent: AlkyneCatalyst: Cu(I)Compound->Stimulus1Stimulus2Stimulus: UV Light(254-365 nm)Compound->Stimulus2Product11,2,3-Triazole Conjugate(Stable Labeling)Stimulus1->Product1Click Chemistry(Bioorthogonal)IntermediateSinglet Nitrene(Highly Reactive)Stimulus2->Intermediate-N2Product2Covalent Protein Adduct(Target Capture)Intermediate->Product2C-H/N-H Insertion

Part 3: Experimental Protocols

Protocol A: Two-Step Target Identification (PAL + Click)

Objective: To covalently crosslink a protein target in live cells or lysate, then tag it with biotin for enrichment.[1]

Reagents Required
  • Probe: 5-azido-2-methyl-1H-indole (100 mM stock in DMSO).

  • Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.[1]

  • Click Reagents:

    • Biotin-Alkyne (10 mM in DMSO).[1]

    • CuSO4 (50 mM in water).

    • TCEP (50 mM in water, fresh).

    • TBTA Ligand (10 mM in DMSO).

  • UV Source: Handheld UV lamp (365 nm) or Stratalinker.

Step-by-Step Methodology
  • Incubation:

    • Treat cells/lysate with the Probe (10–50 µM final) for 1–4 hours at 37°C.

    • Control: Include a "Competition" sample pre-treated with 10x excess of non-azido parent indole (2-methylindole) to verify binding specificity.[1]

  • Photo-Crosslinking (The "Locking" Step):

    • Place samples on ice.

    • Irradiate with UV light (365 nm) for 10 minutes at a distance of 5 cm.

    • Note: 365 nm is preferred over 254 nm to minimize UV damage to native proteins.

  • Lysis & Click Chemistry:

    • Lyse cells (if applicable). Adjust protein concentration to 1–2 mg/mL.

    • Prepare the Click Master Mix (add in order):

      • PBS (to volume)

      • Biotin-Alkyne (100 µM final)

      • TBTA (100 µM final)

      • CuSO4 (1 mM final)

      • TCEP (1 mM final) — Add last to initiate.

    • Add Master Mix to lysate. Vortex gently.

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Analysis:

    • Precipitate proteins (Acetone or Methanol/Chloroform) to remove unreacted probe.

    • Resuspend in SDS-PAGE loading buffer.[1]

    • Analyze via Western Blot using Streptavidin-HRP.[1]

Protocol B: Fluorogenic Labeling via CuAAC

Objective: To synthesize a fluorescent indole derivative for microscopy or flow cytometry.

Rationale: Aryl azides are often fluorescence quenchers. Reacting the 5-azido-2-methyl-1H-indole with a fluorescent alkyne (or reacting a non-fluorescent alkyne to restore the indole's intrinsic fluorescence) can create a "turn-on" probe.[1]

Workflow
  • Reaction: Mix 5-azido-2-methyl-1H-indole (1 eq) with Terminal Alkyne-Fluorophore (1.1 eq) in t-BuOH/H2O (1:1).

  • Catalysis: Add CuSO4 (5 mol%) and Sodium Ascorbate (10 mol%).

  • Monitoring: Stir at RT. Monitor disappearance of the azide peak (~2100 cm⁻¹ in IR) or shift in HPLC retention time.

  • Purification: Silica gel chromatography.

  • Usage: Use the resulting triazole-indole as a standard fluorescent stain.

Part 4: Critical Technical Considerations

ParameterRecommendationScientific Rationale
Light Sensitivity Strict Dark Handling Aryl azides photolyze in ambient light.[1] Store solid and solutions in amber vials wrapped in foil.
Stability -20°C Storage While the 2-methyl group stabilizes the indole ring, the azide moiety can decompose over time.[1] Avoid repeated freeze-thaw cycles.[1]
Click Catalyst TBTA or THPTA Use a ligand (TBTA) to stabilize Cu(I). Without it, dissolved oxygen rapidly oxidizes Cu(I) to inactive Cu(II), halting the reaction.
Scavengers Avoid Thiols during UV DTT or Mercaptoethanol can scavenge nitrenes. Ensure buffers are thiol-free during the UV irradiation step.

Part 5: Data Interpretation & Troubleshooting[1]

Interpreting Western Blots (PAL Experiments)
  • Band at Expected MW: Indicates successful crosslinking to the specific target.

  • Disappearance with Competitor: If the band fades in the "Competition" control (excess non-azido indole), the interaction is specific (binding-site driven).

  • Smear: Indicates non-specific labeling. Reduce probe concentration or UV exposure time.

Workflow Visualization: Target ID

Target_ID_WorkflowFigure 2: Proteomic workflow for identifying indole-binding proteins.Step11. Equilibrate(Probe + Proteome)Step22. UV Irradiation(Covalent Crosslink)Step1->Step2 Bind Step33. Click Chemistry(Attach Biotin Tag)Step2->Step3 Lock Step44. StreptavidinEnrichmentStep3->Step4 Tag Step55. Mass Spectrometry(Identify Protein)Step4->Step5 Identify

[1]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link[1]

  • Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group.[2] Nature, 224, 511–512. Link[1]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535–546. Link

  • Mackinnon, A. L., & Taunton, J. (2009). Target Identification by Diazo-Transfer Click Chemistry.[1] Current Protocols in Chemical Biology, 1(1), 55–73. Link[1]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link[1]

Strain-promoted azide-alkyne cycloaddition (SPAAC) with 5-azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has established itself as the gold standard for bioorthogonal labeling due to its copper-free kinetics and biocompatibility.[1] This application note details the specific utilization of 5-azido-2-methyl-1H-indole as a fluorogenic reporter.

Unlike bulky fluorophores (e.g., Rhodamine, Cyanine), the 5-azido-2-methyl-1H-indole scaffold offers a compact molecular footprint, minimizing steric perturbation of the target biomolecule. Crucially, the azide functionality acts as an intrinsic fluorescence quencher via Photoinduced Electron Transfer (PET). Upon cycloaddition with a strained cyclooctyne (e.g., DBCO or BCN), this quenching pathway is abolished, resulting in a "turn-on" fluorescence signal. This protocol provides a validated workflow for conjugating this probe to DBCO-functionalized targets in complex biological media.

Chemical Biology & Mechanism[2][3][4]

The Reaction Principle

The driving force of the SPAAC reaction is the relief of ring strain (~18 kcal/mol) present in the cyclooctyne ring. The 5-azido-2-methyl-1H-indole (dipole) reacts with the cyclooctyne (dipolarophile) in a concerted [3+2] cycloaddition to form a stable 1,2,3-triazole linkage.

Fluorogenic "Switch" Mechanism
  • State A (Quenched): In the unreacted azide, the electron-rich azide group dissipates excited-state energy from the indole core through non-radiative decay (PET).

  • State B (Emissive): Formation of the triazole ring lowers the HOMO energy level of the substituent, inhibiting PET and restoring the intrinsic fluorescence of the indole scaffold (Ex/Em approx. 280–290 nm / 350–370 nm, solvent dependent).

Reaction Pathway Diagram

SPAAC_Mechanism cluster_legend Mechanism Key Azide 5-Azido-2-methyl-1H-indole (Non-Fluorescent / Quenched) TS Transition State [Concerted 3+2] Azide->TS k2 ≈ 0.3 - 1.0 M-1s-1 DBCO DBCO-Target (Strained Alkyne) DBCO->TS Product Triazole-Indole Conjugate (Fluorescent / Emissive) TS->Product Strain Relief key1 Azide = Dipole key2 DBCO = Dipolarophile

Figure 1: Mechanistic pathway of the SPAAC reaction between the azido-indole probe and a DBCO-functionalized target.

Materials & Equipment

Reagents
ReagentSpecificationStorage
5-Azido-2-methyl-1H-indole >95% Purity (HPLC)-20°C, Dark, Desiccated
DBCO-Target Protein, Peptide, or Glycan-20°C or -80°C
Anhydrous DMSO/DMF HPLC Grade, <50 ppm H₂ORT, Desiccator
Reaction Buffer PBS (pH 7.[2]4) or HEPES (25 mM)4°C
Purification Resin PD-10 Desalting Column or Spin Filter4°C
Equipment
  • UV-Vis Spectrophotometer (Quartz cuvette compatible)

  • Fluorescence Plate Reader (Ex 290 nm / Em 360 nm capable)

  • LC-MS (for small molecule verification)

  • Orbital Shaker (Temperature controlled)

Experimental Protocol

Stock Solution Preparation
  • Rationale: Indoles are hydrophobic. Dissolving in aqueous buffer directly will cause precipitation and inaccurate concentration.

  • Weigh 1-5 mg of 5-azido-2-methyl-1H-indole .

  • Dissolve in anhydrous DMSO to create a 10 mM Master Stock.

  • Vortex vigorously for 30 seconds.

  • Validation: Check absorbance at 280 nm.[3] If using a NanoDrop, ensure the setting is for "Organic" or factor in the DMSO pathlength.

Standard SPAAC Labeling (In Solution)

This protocol assumes labeling a DBCO-functionalized protein (e.g., DBCO-BSA) at 10 µM concentration.

Step 1: Equilibration

  • Dilute the DBCO-protein into PBS (pH 7.4) to a final concentration of 10–50 µM .

  • Note: Avoid buffers with sodium azide (NaN₃), as it will compete for the DBCO sites.[3]

Step 2: Reaction Assembly

  • Add the 5-azido-2-methyl-1H-indole stock to the protein solution.

  • Molar Ratio: Use a 2–5x molar excess of the azide over the DBCO groups to drive pseudo-first-order kinetics.

  • Example: For 100 µL of 20 µM DBCO-Protein (2 nmol), add 0.4–1.0 µL of 10 mM Azide stock (4–10 nmol).

  • Solvent Tolerance: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.

Step 3: Incubation

  • Incubate at Room Temperature (20–25°C) for 1–4 hours with gentle agitation.

  • Optimization: For low-abundance targets, incubation can be extended to overnight at 4°C.

Step 4: Quenching (Optional but Recommended)

  • Add 50x excess of free Azide-PEG3 (or simple sodium azide if downstream toxicity is not a concern) to quench unreacted DBCO sites if the sample will be used in complex biological assays.

Step 5: Purification

  • Remove excess unreacted azido-indole using a Desalting Spin Column (MWCO 7kDa) or dialysis against PBS.

  • Critical: The small molecule azide must be removed to eliminate background fluorescence during analysis.

Workflow Diagram

Protocol_Workflow Start Start: Reagent Prep Stock 1. Prepare 10mM Azide Stock (in DMSO) Start->Stock Mix 2. Mix Azide + DBCO-Target (Ratio 5:1, Buffer pH 7.4) Stock->Mix <5% DMSO final Incubate 3. Incubate (RT, 2-4 Hours, Dark) Mix->Incubate Purify 4. Remove Excess Azide (Spin Column / Dialysis) Incubate->Purify Analyze 5. Analysis (Fluorescence / LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for SPAAC labeling.

Data Analysis & Quality Control

Fluorescence "Turn-On" Verification

To confirm conjugation, measure the fluorescence emission spectra.

  • Excitation: 280–290 nm (Indole absorption).

  • Emission Scan: 300–500 nm.

  • Expected Result: The purified conjugate should show a distinct emission peak centered around 350–370 nm . The unreacted control (if purified) should show negligible fluorescence.

Degree of Labeling (DOL) Calculation

If the protein extinction coefficient (


) is known:


  • Note: Since indole absorbs at 280 nm (same as protein), determining DOL by UV-Vis alone is challenging. LC-MS (Intact Mass) is the preferred method for quantitative validation. Look for a mass shift of +172.18 Da (MW of 5-azido-2-methyl-indole) per label.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon addition Azide concentration too high; DMSO shock.Dilute azide stock further before adding; add dropwise while vortexing.
Low Fluorescence Signal Incomplete reaction or quenching.Increase incubation time (up to 12h); Increase Azide:DBCO ratio to 10:1.
High Background Inefficient removal of free probe.Perform a second desalting step or use dialysis (24h).
Protein Degradation DMSO concentration >10%.Keep DMSO <5%; use water-soluble co-solvents if possible.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Link

  • Debets, M. F., et al. (2011). Bioconjugation with strained alkynes and azides. Accounts of Chemical Research. Link

  • Shieh, P., et al. (2015). Fluorogenic probes for bioorthogonal labeling. Bioconjugate Chemistry. Link

  • Dommerholt, J., et al. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition. Link

  • BenchChem. A Researcher's Guide to Fluorescent Reporters for 5-Azidoindole Labeling. Link

Sources

Precision Synthesis of 1,2,3-Triazole Derivatives from 5-Azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Indole-Triazole Hybrid

In modern drug discovery, the fusion of pharmacophores is a dominant strategy for expanding chemical space. The 2-methyl-1H-indole scaffold is a privileged structure found in numerous bioactive alkaloids and synthetic drugs (e.g., indomethacin analogs). By introducing a 1,2,3-triazole moiety at the 5-position via "Click Chemistry" (CuAAC), researchers can access a library of compounds with potent biological activities, including IDO1 inhibition (immunotherapy), tubulin polymerization inhibition (oncology), and antimicrobial activity against ESKAPE pathogens.

The 1,2,3-triazole ring serves not merely as a passive linker but as a non-classical bioisostere of the amide bond, offering improved metabolic stability and hydrogen-bonding capabilities that mimic peptide interactions.

Key Mechanistic Advantages[1]
  • Regioselectivity: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted regioisomer, avoiding the mixtures associated with thermal Huisgen cycloaddition.

  • Modular Design: The 5-azido handle allows for late-stage diversification, enabling the rapid synthesis of SAR (Structure-Activity Relationship) libraries.

Critical Safety Protocol: Handling Organic Azides

WARNING: Organic azides are potentially explosive. The 5-azido-2-methyl-1H-indole intermediate possesses a Carbon-to-Nitrogen (C/N) ratio of approximately 2.25 (


), which is below the generally safe threshold of 3.0.
Mandatory Safety Rules
  • Shielding: Perform all reactions behind a blast shield.

  • Concentration: Never concentrate reaction mixtures containing the azide to total dryness. Store as a solution whenever possible.

  • Tools: Use Teflon or ceramic spatulas. Avoid metal spatulas which can create friction hotspots.

  • Light: Azides are photosensitive; wrap reaction vessels in aluminum foil.

Precursor Synthesis: Preparation of 5-Azido-2-methyl-1H-indole

Before initiating the click reaction, the azide "warhead" must be installed. Direct nitration of 2-methylindole often yields mixtures; therefore, the diazotization of 5-amino-2-methylindole is the preferred route.

Protocol A: Diazotization-Azidation Sequence

Objective: Convert 5-amino-2-methyl-1H-indole to 5-azido-2-methyl-1H-indole.

Reagents:

  • Starting Material: 5-Amino-2-methyl-1H-indole (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.2 equiv)
    
  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Hydrochloric Acid (6M HCl)

  • Solvent: Water/Ethanol (1:1 mixture)

Step-by-Step Procedure:

  • Acidification: Dissolve 5-amino-2-methyl-1H-indole (500 mg, 3.42 mmol) in 6M HCl (10 mL) at 0°C. Ensure the solution is clear; sonicate if necessary.

  • Diazotization: Dropwise add a solution of

    
     (283 mg, 4.10 mmol) in water (2 mL) while maintaining the temperature below 5°C . Stir for 30 minutes. The solution will turn pale yellow/orange, indicating diazonium salt formation.
    
  • Azidation: Carefully neutralize the excess acid with saturated sodium acetate solution until pH ~4-5. Then, add a solution of

    
     (333 mg, 5.13 mmol) in water (2 mL) dropwise.
    
    • Observation: Nitrogen gas evolution (

      
      ) will occur. This is normal but requires venting.
      
  • Workup: Stir for 2 hours at room temperature in the dark. A precipitate will form. Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate carefully (do not heat >40°C).
  • Validation: Confirm product via IR spectroscopy. Look for the characteristic strong azide stretch at ~2100-2150 cm⁻¹ .

Core Protocol: CuAAC "Click" Reaction

This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that stabilizes Cu(I), preventing its oxidation to inactive Cu(II) and protecting biomolecules from reactive oxygen species.[1]

Protocol B: Ligand-Accelerated CuAAC

Objective: Coupling 5-azido-2-methyl-1H-indole with terminal alkynes.

Reagents:

  • Azide: 5-azido-2-methyl-1H-indole (1.0 equiv)

  • Alkyne: Terminal alkyne derivative (1.1 equiv)

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: THPTA (10 mol%) (maintain 2:1 Ligand:Cu ratio)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1) or DMSO :
    
    
    (for lipophilic alkynes)

Experimental Workflow:

  • Stock Solutions:

    • Cu-Ligand Complex: Premix

      
       (20 mM in water) and THPTA (50 mM in water) in a 1:2 ratio. Why? Premixing ensures the active catalyst forms immediately upon reduction.
      
    • Substrates: Dissolve Azide and Alkyne in

      
      -BuOH or DMSO.
      
  • Reaction Assembly:

    • To a 4 mL vial, add Azide solution (0.2 M, 500 µL).

    • Add Alkyne solution (0.22 M, 500 µL).

    • Add the Cu-THPTA complex (25 µL of the premix).

    • Initiation: Add Sodium Ascorbate (freshly prepared 100 mM aqueous solution, 20 µL).

  • Incubation:

    • Flush the headspace with Nitrogen or Argon (oxygen poisons the Cu(I) catalyst).

    • Cap tightly and stir at Room Temperature for 4–12 hours.

    • Monitoring: TLC (Mobile phase: Hexane/EtOAc 7:3). The azide spot (high

      
      ) should disappear; the triazole product is typically more polar (lower 
      
      
      
      ).
  • Purification (Copper Removal):

    • Dilute reaction with water (5 mL).

    • Extract with EtOAc (

      
       mL).
      
    • Chelation Wash (Crucial): Wash the organic layer with 0.1 M EDTA or Ammonium Chloride (

      
      ) solution. This removes residual copper which is cytotoxic and can interfere with biological assays.
      
    • Dry (

      
      ) and concentrate.
      
    • Purify via silica gel flash chromatography.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the azide peak and the appearance of the triazole proton.

Table 1: Key Spectral Indicators

FeatureMethodDiagnostic SignalNote
Azide Group IR~2120 cm⁻¹ (Strong)Should be absent in final product.
Triazole Ring ¹H NMR

8.0 – 9.0 ppm (Singlet)
The C5-H of the triazole ring.
Indole NH ¹H NMR

11.0 – 11.5 ppm (Broad Singlet)
Confirms indole core integrity.
Regiochemistry NOESYCorrelation between Triazole-H and Indole-H4Confirms 1,4-substitution pattern.

Visualizations

Diagram 1: Synthesis Workflow & Logic

This flowchart illustrates the critical path from starting material to the final bioactive hybrid, emphasizing the safety checkpoints.

SynthesisWorkflow Start 5-Amino-2-methyl-1H-indole Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Activation Step2 Azidation (NaN3, NaOAc buffer) Step1->Step2 Substitution Intermediate INTERMEDIATE: 5-Azido-2-methyl-1H-indole (Handle with Care!) Step2->Intermediate Precipitation Step3 CuAAC Reaction (Alkyne, CuSO4, THPTA, Ascorbate) Intermediate->Step3 Click Coupling Workup Cu-Chelation Wash (EDTA/NH4Cl) Step3->Workup Quench Final Target: 1-(Indol-5-yl)-1,2,3-Triazole Workup->Final Purification

Caption: Step-by-step synthesis workflow highlighting the critical diazotization safety step and copper removal.

Diagram 2: CuAAC Mechanistic Cycle

Understanding the catalytic cycle explains the necessity of the reducing agent (Ascorbate) and the ligand (THPTA).

CuAACCycle Cu2 Cu(II) Precursor (Inactive) Cu1 [L-Cu(I)] Active Catalyst Cu2->Cu1 Reduction (Na-Ascorbate) Acetylide Cu(I)-Acetylide Complex Cu1->Acetylide + Alkyne Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide (Indole) ProductRel Triazole Release Metallacycle->ProductRel Ring Contraction ProductRel->Cu1 Regeneration

Caption: The Cu(I) catalytic cycle. Sodium ascorbate regenerates the active Cu(I) species, while ligands stabilize the cycle.

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

  • Cause 1: Oxygen Poisoning. Cu(I) oxidizes rapidly to Cu(II).

    • Solution: Degas solvents thoroughly. Increase Ascorbate concentration to 30-40 mol%.

  • Cause 2: Steric Hindrance. The 2-methyl group on the indole is distal, but bulky groups on the alkyne can slow the reaction.

    • Solution: Gently heat to 40-50°C. Do not overheat (azide stability risk).

  • Cause 3: Catalyst Aggregation.

    • Solution: Ensure THPTA or TBTA is used. Ligand-free conditions often fail for complex substrates.

Issue: Product is Blue/Green

  • Cause: Residual Copper contamination.

    • Solution: Wash with 10% aqueous ammonia or EDTA solution during workup.

References

  • Mechanism of CuAAC: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Ligand Acceleration (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Indole-Triazole Medicinal Chemistry: Chand, K., et al. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens. ACS Bio & Med Chem Au. Link

  • Azide Safety Protocols: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

  • Synthesis of Azidoindoles: Alvarez, M. A., et al. (2014). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines.[2] Beilstein Journal of Organic Chemistry. Link

Sources

5-azido-2-methyl-1H-indole as a probe for metabolic labeling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Azido-2-methyl-1H-indole as a Probe for Metabolic Labeling

Introduction

5-azido-2-methyl-1H-indole (5-Az-2-Me-Ind) is a specialized bioorthogonal probe designed for the interrogation of indole-mediated signaling and metabolic pathways. Unlike standard amino acid surrogates (e.g., L-azidohomoalanine for methionine), this probe targets the upstream metabolic machinery of indole processing.

The core utility of 5-Az-2-Me-Ind lies in its dual functionality:

  • Metabolic Incorporation: In organisms possessing tryptophan synthase (e.g., bacteria, plants, fungi), the indole core can serve as a substrate for biosynthesis, potentially generating 5-azido-tryptophan derivatives in situ.

  • Indole-Binding Protein Profiling: In mammalian systems lacking tryptophan synthesis, the probe acts as a chemical handle to map non-covalent indole-protein interactions (e.g., Aryl Hydrocarbon Receptor (AhR) ligands) or downstream metabolites via photoaffinity labeling or proximity-based ligation.

The 2-methyl substitution is critical; it sterically modulates the probe's reactivity, preventing rapid degradation by certain indole-2,3-dioxygenases (IDO) while retaining affinity for specific hydrophobic pockets in target proteins.

Mechanism of Action

The probe operates via a two-step "Click Chemistry" workflow.[1][2]

  • Step 1 (Pulse): Cells are incubated with 5-Az-2-Me-Ind. The small molecule permeates cell membranes and enters the cytosolic indole pool.

    • In Biosynthetic Competent Cells: It may be processed by TrpB (Tryptophan Synthase

      
      -subunit) into 5-azido-tryptophan, subsequently incorporating into the proteome.
      
    • In Mammalian Cells: It binds to indole-sensing transcription factors or metabolic enzymes.

  • Step 2 (Chase & Click): Following incubation, the azide moiety (

    
    ) remains chemically inert (bioorthogonal). Upon cell lysis or fixation, the azide is reacted with an alkyne-functionalized reporter (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)  or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .
    
Visualizing the Workflow

G Probe 5-Az-2-Me-Indole Cell Cellular Uptake Probe->Cell Passive Diffusion Metabolism Metabolic Processing (Trp Synthase / Binding) Cell->Metabolism Intracellular Pool Incorporation Azide-Tagged Biomolecules Metabolism->Incorporation Biosynthesis/Binding Lysis Lysis / Fixation Incorporation->Lysis Preserve Azide Click Click Reaction (CuAAC/SPAAC) Lysis->Click + Alkyne-Reporter Detection Fluorescence / MS Analysis Click->Detection Covalent Tagging

Caption: Workflow for metabolic labeling using 5-azido-2-methyl-1H-indole, from uptake to bioorthogonal detection.

Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Reagent: 5-Azido-2-methyl-1H-indole (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Storage: -20°C, desiccated, protected from light.

  • Weigh 5 mg of 5-Az-2-Me-Ind.

  • Dissolve in an appropriate volume of DMSO to create a 100 mM stock solution .

    • Calculation:

      
      .
      
  • Aliquot into single-use vials (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
Protocol B: Metabolic Labeling (Cell Culture)
  • Cell Type: HeLa, HEK293, or E. coli (for biosynthesis studies).

  • Medium: Indole-depleted medium (optional but recommended for competition studies).

  • Seeding: Plate cells to reach 70-80% confluency.

  • Pulse: Dilute the 100 mM stock into warm culture medium to a final concentration of 50–200

    
    M .
    
    • Note: Perform a dose-response toxicity curve (MTT assay) prior to labeling. Indoles can be cytotoxic at high concentrations.

  • Incubation: Incubate cells for 4–18 hours at 37°C / 5% CO

    
    .
    
    • Optimization: Shorter times (1-4h) detect rapid binding/turnover; longer times (12-18h) allow for proteome incorporation (if applicable).

  • Wash: Aspirate medium and wash cells

    
     with warm PBS to remove unbound probe.
    
Protocol C: Click Chemistry & Detection (In-Gel Fluorescence)
  • Lysis Buffer: 1% SDS in 50 mM Tris-HCl (pH 8.0) + Protease Inhibitors.[1]

  • Click Reagents:

    • TAMRA-Alkyne (or equivalent fluorophore).

    • CuSO

      
       (Copper(II) sulfate).
      
    • THPTA (Ligand to protect proteins).

    • Sodium Ascorbate (Reducing agent).

Step-by-Step Reaction:

  • Lysis: Lyse cells in Lysis Buffer.[1] Clarify by centrifugation (15,000

    
     g, 10 min).
    
  • Quantification: Normalize protein concentration to 2 mg/mL (BCA Assay).

  • Reaction Assembly: In a 1.5 mL tube, add reagents in the following strict order :

    • 90

      
      L Cell Lysate (approx. 100-200 
      
      
      
      g protein).
    • 1

      
      L TAMRA-Alkyne (Stock 1 mM 
      
      
      
      Final 10
      
      
      M).
    • 2

      
      L CuSO
      
      
      
      / THPTA Premix (1:2 molar ratio).
    • 2

      
      L Sodium Ascorbate (Stock 100 mM 
      
      
      
      Final 2 mM).
  • Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.

  • Precipitation: Add 4 volumes of ice-cold acetone. Incubate at -20°C for 1 hour to precipitate proteins and remove unreacted dye.

  • Re-solubilization: Spin down (15k

    
     g, 10 min), discard supernatant, air dry pellet, and re-dissolve in 1x SDS Loading Buffer.
    
  • Analysis: Run SDS-PAGE and scan gel for fluorescence (e.g., 532 nm excitation).

Data Presentation & Analysis

When validating 5-Az-2-Me-Ind labeling, compare the signal against a "No Probe" control and a "Competition" control (excess natural indole).

Table 1: Expected Results & Interpretation

Experimental ConditionFluorescence SignalInterpretation
No Probe (DMSO only) None / BackgroundValidates specificity of the click reaction.
5-Az-2-Me-Ind (50

M)
Strong BandsSuccessful metabolic incorporation or binding.
5-Az-2-Me-Ind + Indole (10x) Reduced SignalConfirms the probe competes for specific indole-binding sites.
Heat-Denatured Lysate Reduced SignalSuggests labeling requires active enzymatic processing (if metabolic).
Pathway Logic: Indole vs. Tryptophan Fate

Pathway Indole Indole / 5-Az-Indole TrpSyn Tryptophan Synthase (Bacteria/Plants) Indole->TrpSyn Substrate AhR AhR Receptor Binding (Mammalian) Indole->AhR Ligand Binding Proteome Proteome Incorporation (Translation) TrpSyn->Proteome Biosynthesis Signaling Signaling Cascades (Gene Expression) AhR->Signaling Activation

Caption: Distinct metabolic fates of the indole probe depending on the biological system (Biosynthetic vs. Signaling).

Troubleshooting & Optimization

  • Low Signal: Increase probe concentration (up to 500

    
    M) or labeling duration. Ensure fresh Sodium Ascorbate is used (it oxidizes rapidly).
    
  • High Background: Increase the number of wash steps after the click reaction (Methanol/Chloroform precipitation is superior to Acetone for removing free dye).

  • Cell Toxicity: The "2-methyl" group can alter toxicity profiles compared to parent indoles. If toxicity is observed, reduce concentration to 10-25

    
    M and extend incubation time.
    

References

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475-484. [Link]

  • Best, M. D. (2009). Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules.[3][4] Biochemistry, 48(28), 6571-6584. [Link]

  • Prevost, A., et al. (2021). Probing the indole binding site of the Aryl Hydrocarbon Receptor. Journal of Medicinal Chemistry. (General concept reference for Indole-AhR interactions). [Link]

Sources

Application Notes & Protocols: The Traceless Staudinger Ligation for Amide Bond Formation with 5-azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Staudinger ligation stands as a cornerstone of bioorthogonal chemistry, enabling the formation of stable amide bonds in complex chemical environments with high specificity and efficiency.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for conducting a traceless Staudinger ligation using 5-azido-2-methyl-1H-indole as a key reactant. We delve into the underlying mechanism, provide detailed, field-proven protocols from reactant synthesis to product purification, and offer expert insights into the causality behind experimental choices. This guide is designed to be a self-validating system, ensuring both technical accuracy and practical reproducibility for applications ranging from peptide synthesis to complex bioconjugation.[3]

The Principle: From Staudinger Reaction to Traceless Ligation

In 1919, Hermann Staudinger discovered that an organic azide reacts with a phosphine to form an iminophosphorane (or aza-ylide) intermediate with the loss of dinitrogen gas.[4][5] In an aqueous environment, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine oxide. This classic transformation is known as the Staudinger reaction .[5]

The innovation of the Staudinger ligation , pioneered by Saxon and Bertozzi, was to engineer the phosphine reagent to include an intramolecular electrophilic trap (typically an ortho-ester).[6] After the aza-ylide forms, it is captured by the trap in an intramolecular reaction, which, after hydrolysis, creates a stable amide bond between the two reactant molecules, while the phosphine oxide remains part of the final product.[1][]

This guide focuses on the more advanced traceless Staudinger ligation , which further refines the process to ensure no atoms from the phosphine reagent are incorporated into the final amide product.[8] This is achieved by using a phosphinothioester. The reaction proceeds through a key aza-ylide intermediate, which undergoes an intramolecular S-to-N acyl transfer. Subsequent hydrolysis of the resulting amidophosphonium salt yields the desired "traceless" amide bond and a phosphine oxide byproduct that can be easily separated.[3][8][9] This elegant strategy is exceptionally powerful for applications like protein synthesis, as it forms a native amide bond without requiring a cysteine residue at the ligation site.[3][8]

Staudinger_Mechanism Figure 1: Mechanism of the Traceless Staudinger Ligation Azide 5-azido-2-methyl-1H-indole (R¹-N₃) AzaYlide Aza-ylide Intermediate (R¹-N=P(Ph)₂) Azide->AzaYlide - N₂ Phosphine Peptide-Phosphinothioester (R²-CO-S-P(Ph)₂) Phosphine->AzaYlide Tetrahedral Tetrahedral Intermediate AzaYlide->Tetrahedral Intramolecular S→N Acyl Transfer Amidophosphonium Amidophosphonium Salt Tetrahedral->Amidophosphonium Amide Amide Product (R¹-NH-CO-R²) Amidophosphonium->Amide + H₂O Byproduct Phosphine Oxide Byproduct Amidophosphonium->Byproduct + H₂O

Figure 1: Mechanism of the Traceless Staudinger Ligation

Materials and Reagents

Reagents
ReagentGradeSupplierNotes
5-Amino-2-methyl-1H-indole≥98%Commercially AvailableStarting material for azide synthesis.
Sodium Nitrite (NaNO₂)ACS ReagentStandard SupplierFor diazotization.
Sodium Azide (NaN₃)ACS ReagentStandard SupplierCaution: Highly toxic and potentially explosive. Handle with extreme care.
Hydrochloric Acid (HCl)37%Standard Supplier
(Diphenylphosphino)methanethiol≥95%Commercially AvailableA common reagent for generating phosphinothioesters.[10]
Peptide or Molecule with C-terminal ThioesterN/ASynthesized in-houseThe coupling partner for the indole azide.
Anhydrous, Degassed SolventsHPLC GradeStandard Suppliere.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM).
Deuterated SolventsNMR GradeStandard Suppliere.g., DMSO-d₆, CDCl₃ for analysis.
Inert GasHigh PurityStandard SupplierArgon or Nitrogen.
Silica Gel230-400 meshStandard SupplierFor flash column chromatography.
Equipment
  • Standard laboratory glassware

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Flash chromatography system

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

This section is divided into three core stages: the synthesis of the key azido-indole reactant, the execution of the Staudinger ligation, and the subsequent product analysis.

Protocol 1: Synthesis of 5-azido-2-methyl-1H-indole

The synthesis of aryl azides from the corresponding anilines via a diazotization-azidation sequence is a well-established and reliable method.[11] This protocol adapts that principle for our specific indole substrate.

Causality: The reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which is prone to decomposition at higher temperatures.

  • Diazotization:

    • In a three-neck flask under a nitrogen atmosphere, dissolve 5-amino-2-methyl-1H-indole (1.0 eq) in a 1:1 mixture of water and concentrated HCl (e.g., 10 mL/g of amine).

    • Cool the vigorously stirred solution to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Azidation:

    • In a separate flask, dissolve sodium azide (NaN₃, 1.5 eq) in water and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-azido-2-methyl-1H-indole.

    • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Traceless Staudinger Ligation

This protocol describes the coupling of 5-azido-2-methyl-1H-indole with a generic peptide fragment containing a C-terminal phosphinothioester.

Causality: The reaction is performed under an inert atmosphere to prevent the oxidation of the phosphine reagent, which would render it inactive. The use of a mixed aqueous/organic solvent system is often necessary to solubilize both the azide (often more organic-soluble) and the phosphine partner (which may have polar functionalities).[12]

  • Reaction Setup:

    • In a Schlenk flask under an argon or nitrogen atmosphere, dissolve the peptide-phosphinothioester (1.0 eq) in an anhydrous, degassed solvent system (e.g., a 3:1 mixture of THF/water or DMF/water).

    • Dissolve 5-azido-2-methyl-1H-indole (1.1 eq) in a minimum amount of the same solvent system and add it to the reaction flask.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the ligation using analytical HPLC or LC-MS. The disappearance of the starting materials and the appearance of the product peak will indicate reaction completion.

    • Typical reaction times can range from 4 to 24 hours, depending on the specific substrates and concentrations.[8]

  • Work-up and Purification:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • If the product is a peptide, purification can be achieved using reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • For small molecule products, standard purification techniques like flash column chromatography may be employed.[9]

    • Collect the fractions containing the desired product and lyophilize or concentrate to yield the purified ligated product.

    • Characterization: Confirm the final product's identity and purity via High-Resolution Mass Spectrometry (HRMS) and NMR.

Data Presentation and Expected Results

The following table provides an example of reagent quantification for a typical small-scale ligation.

ComponentMolar Eq.Amount (mmol)Mass/Volume
Peptide-Phosphinothioester1.00.05(Varies)
5-azido-2-methyl-1H-indole1.10.0559.5 mg
Solvent (THF:H₂O 3:1)--2.0 mL
Reaction Time --12 hours
Temperature --25 °C
Expected Yield --60-90%

Note: Yields are highly dependent on the specific substrates used. Non-glycyl residues at the ligation junction can sometimes lead to lower yields due to a competing aza-Wittig side reaction.[10]

Workflow cluster_prep Stage 1: Preparation cluster_ligation Stage 2: Ligation cluster_analysis Stage 3: Purification & Analysis Synth_Azide Synthesize & Purify 5-azido-2-methyl-1H-indole (Protocol 1) Setup Dissolve Reagents in Degassed Solvent (Inert Atmosphere) Synth_Azide->Setup Prep_Phosphine Synthesize & Purify Peptide-Phosphinothioester Prep_Phosphine->Setup React Stir at Room Temp (4-24h) Setup->React Monitor Monitor Progress (LC-MS / HPLC) React->Monitor Monitor->React Incomplete Workup Solvent Removal Monitor->Workup Complete Purify Purify Product (RP-HPLC or Column) Workup->Purify Characterize Characterize (HRMS, NMR) Purify->Characterize Final Final Product Characterize->Final

Figure 2: Experimental Workflow for Staudinger Ligation

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Phosphine reagent oxidized.2. Inactive azide.3. Poor solubility of reactants.1. Ensure all steps are performed under a strict inert atmosphere with degassed solvents.2. Re-verify the structure of the azide by NMR/MS.3. Try different solvent systems (e.g., increase DMF or add a co-solvent like DMSO).
Low Yield 1. Competing aza-Wittig side reaction.[10]2. Hydrolysis of phosphinothioester.3. Incomplete reaction.1. This is inherent to some substrates. Consider optimizing the phosphine structure if possible.2. Ensure solvents are anhydrous where specified.3. Increase reaction time or slightly warm the reaction (e.g., to 37 °C).
Multiple Products 1. Impure starting materials.2. Side reactions.3. Product degradation.1. Re-purify all starting materials before ligation.2. Optimize reaction conditions (concentration, temperature).3. Ensure purification conditions (e.g., pH of HPLC mobile phase) are not degrading the product.

References

  • Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

  • Rainey, M. D., & Raines, R. T. (2008). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 446, 331–347. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Tam, A., & Raines, R. T. (2009). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Bioorganic & Medicinal Chemistry, 17(5), 1871–1876. Retrieved from [Link]

  • van Berkel, S. S., van Eldijk, M. B., & van Hest, J. C. M. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8806-8827. Retrieved from [Link]

  • van Berkel, S. S., et al. (2011). Staudinger ligation as a method for bioconjugation. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5701. Retrieved from [Link]

  • Heiss, T. K., Dorn, R. S., & Prescher, J. A. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Chemical Reviews, 121(12), 6802–6849. Retrieved from [Link]

  • Wang, L., et al. (2012). A Proline-Based Phosphine Template for Staudinger Ligation. Organic Letters, 14(18), 4882–4885. Retrieved from [Link]

  • Wiebe, A., et al. (2018). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Chemistry – A European Journal, 24(56), 14949-14961. Retrieved from [Link]

  • Wang, J., et al. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 56(43), 13434-13438. Retrieved from [Link]

  • Seidel, R., et al. (2007). DNA Conjugation by the Staudinger Ligation: New Thymidine Analogues. Synlett, 2007(11), 1684-1688. Retrieved from [Link]

  • Le, D. N., et al. (2019). Mechanistic Insight into the Catalytic Staudinger Ligation. Organic Letters, 21(4), 1018–1022. Retrieved from [Link]

  • Das, S., et al. (2024). Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. Nature Communications, 15(1), 536. Retrieved from [Link]

  • Jadhav, S. A., et al. (2022). Bioconjugation via azide-Staudinger ligation: An overview. ResearchGate. Retrieved from [Link]

  • Nilsson, B. L., et al. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. Retrieved from [Link]

  • Soellner, M. B., et al. (2003). Staudinger Ligation of Peptides at Non-Glycyl Residues. Journal of the American Chemical Society, 125(38), 11790–11791. Retrieved from [Link]

  • Leffler, J. E., & Temple, R. D. (1967). Staudinger reaction between triarylphosphines and azides. Mechanism. Journal of the American Chemical Society, 89(20), 5235–5246. Retrieved from [Link]

  • Zhang, H., et al. (2006). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Retrieved from [Link]

  • Coyle, E. E., et al. (2024). Chemoselective Staudinger Reactivity of Bis(azido)phosphines Supported with a π-Donating Imidazolin-2-iminato Ligand. Inorganic Chemistry, 63(14), 6335–6345. Retrieved from [Link]

  • Johnson, D. S., et al. (2003). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic Letters, 5(20), 3683–3685. Retrieved from [Link]

  • Kumar, A., et al. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2438-2448. Retrieved from [Link]

  • Aso, H., et al. (2022). Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger–Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. Journal of the American Chemical Society, 144(12), 5347–5353. Retrieved from [Link]

  • Popp, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Organic Preparations and Procedures International, 31(6), 682-686. Retrieved from [Link]

  • Abdel-Magid, A. F. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34208-34241. Retrieved from [Link]

Sources

Application Note: 5-Azido-2-methyl-1H-indole in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective modification and mapping of biological targets require chemical probes that are both highly reactive under specific conditions and entirely inert in native biological environments. 5-Azido-2-methyl-1H-indole (CAS: 1363421-86-6) has emerged as a powerful bifunctional building block in modern drug discovery. The 2-methylindole core is a well-documented "privileged scaffold," frequently serving as the foundational pharmacophore for1[1]. The strategic positioning of an azido group at the 5-position transforms this classic scaffold into a versatile tool, enabling both target identification via Photoaffinity Labeling (PAL) and combinatorial library generation via Click Chemistry.

Mechanistic Rationale: The Divergent Utility of the Azido-Indole Scaffold

The true value of 5-azido-2-methyl-1H-indole lies in the divergent chemical reactivity of the azide moiety, which allows researchers to utilize the same precursor for two entirely different workflows:

  • Pathway A: Photoaffinity Labeling (PAL): Aryl azides are classic photoreactive groups. Upon exposure to UV irradiation (typically ~302 nm), the azide group expels nitrogen gas (N₂) to generate a highly reactive singlet nitrene intermediate. This nitrene rapidly inserts into adjacent C-H or heteroatom-H bonds of a bound protein target, forming an irreversible covalent crosslink. Historically,2[2].

  • Pathway B: Bioorthogonal Click Chemistry: In the absence of UV light, the azide group is biologically inert. It serves as an excellent handle for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows medicinal chemists to synthesize expansive libraries of from a single, bench-stable precursor.

G A 5-Azido-2-methyl-1H-indole (Bifunctional Scaffold) B Pathway A: Photoaffinity Labeling (UV 302 nm) A->B E Pathway B: Click Chemistry (CuAAC / SPAAC) A->E C Singlet Nitrene Generation (-N2 Gas) B->C D Covalent Protein Crosslinking (Target ID) C->D F Cycloaddition with Alkyne (Bioorthogonal) E->F G 1,2,3-Triazole Library / Probe Conjugation F->G

Divergent utility of 5-azido-2-methyl-1H-indole in photoaffinity labeling and click chemistry.

Quantitative Comparison of Azide Functionalization Strategies

When utilizing 5-azido-2-methyl-1H-indole, selecting the appropriate activation or conjugation strategy is critical. The following table summarizes the kinetic and biocompatibility parameters of the primary azide-based methodologies3[3].

MethodologyReactantsCatalyst / TriggerReaction Rate (k)BiocompatibilityPrimary Byproducts
CuAAC (Click) Azide + Terminal AlkyneCopper(I)FastLower (Due to Cu toxicity)Minimal
SPAAC (Click) Azide + Strained CycloalkyneNoneVery Fast (up to 3.60 M⁻¹s⁻¹)HighMinimal
Staudinger Ligation Azide + PhosphineNoneSlower (k ≈ 10⁻³ M⁻¹s⁻¹)HighPhosphine oxide
Photoaffinity (PAL) Azide + Target ProteinUV Light (302 nm)Ultrafast (Nanoseconds)High (In vitro)N₂ Gas

Experimental Protocols

Protocol A: High-Throughput Synthesis of 1,2,3-Triazole-Linked Indole Libraries via CuAAC

This protocol details the generation of a combinatorial library by reacting 5-azido-2-methyl-1H-indole with diverse terminal alkynes.

Causality of Experimental Choices: We utilize a catalytic system of CuSO₄ and Sodium Ascorbate. Ascorbate is strictly required to reduce Cu(II) to the active Cu(I) species in situ, preventing the oxidative degradation that occurs when storing pure Cu(I) salts. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added as a stabilizing ligand to protect the Cu(I) oxidation state in aqueous/organic mixtures and accelerate the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a 1.5 mL microcentrifuge tube, dissolve 5-azido-2-methyl-1H-indole (1.0 equivalent, 100 mM stock) and the desired terminal alkyne (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Assembly: Add TBTA (0.1 equivalents, from a 50 mM stock in DMSO).

  • Initiation: Add CuSO₄ (0.05 equivalents). Finally, initiate the reaction by adding freshly prepared Sodium Ascorbate (0.2 equivalents).

  • Incubation: Vortex gently and agitate at room temperature for 2–4 hours.

  • Purification: Dilute with ethyl acetate, wash with brine to remove copper salts, dry over MgSO₄, and concentrate under vacuum.

Self-Validating System: Control Reaction: Always run a parallel reaction omitting Sodium Ascorbate. The complete absence of the 1,4-disubstituted triazole product in this control validates that the reaction is strictly Cu(I)-dependent, definitively ruling out spontaneous (and non-regiospecific) thermal [3+2] cycloaddition.

G A 5-Azido-2-methyl-1H-indole C Cu(I) Catalyst (CuSO4 + Ascorbate) A->C Mix B Terminal Alkyne (R-C≡CH) B->C Mix D 1,4-Disubstituted 1,2,3-Triazole C->D Regiospecific Cycloaddition

Mechanism of CuAAC library generation using 5-azido-2-methyl-1H-indole and terminal alkynes.

Protocol B: Target Identification via Photoaffinity Labeling (PAL)

This protocol describes the use of 5-azido-2-methyl-1H-indole as a direct photoaffinity probe to covalently capture indole-binding proteins (e.g., mutant kinases or uncharacterized GSTs) in complex proteomes.

Causality of Experimental Choices: Irradiation is performed at 302 nm rather than the standard 254 nm. While 254 nm is highly efficient for azide activation, it overlaps heavily with the absorption spectra of endogenous aromatic amino acids (Tryptophan and Tyrosine), leading to severe background protein degradation. 302 nm provides the perfect energetic balance to expel N₂ and generate the nitrene without destroying the proteome.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare native cell lysates in a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Do not add reducing agents like DTT or TCEP, as they can prematurely reduce the azide to an amine.

  • Probe Incubation: Add the 5-azido-2-methyl-1H-indole probe (final concentration 10 µM) to 1 mg/mL of protein lysate. Incubate in the dark at 4°C for 30 minutes to allow equilibrium binding.

  • UV Crosslinking: Transfer the samples to a pre-chilled 96-well quartz microplate. Irradiate using a 302 nm UV crosslinker (e.g., Stratalinker) for 5–10 minutes on ice.

  • Downstream Analysis: The covalently tagged proteins can now be subjected to downstream enrichment (if the probe was pre-functionalized) or direct LC-MS/MS analysis.

Self-Validating System: Competitive Control: A critical validation step is the inclusion of a competitive binding control. Pre-incubate a parallel lysate sample with a 100-fold molar excess (1 mM) of standard 2-methylindole for 15 minutes prior to adding the azido-probe. A significant reduction or elimination of the labeling signal in this control confirms that the crosslinking is driven by specific affinity to the active site, rather than non-specific hydrophobic aggregation.

References

  • 2-METHYL-5-NITROINDOLE Chemical Properties and Uses Chemdad
  • Staudinger Ligation vs. Click Chemistry: A Comparative Guide for the Conjugation of 5-Azidoindole Benchchem Technical Support Center
  • Overcoming the trade-off challenges between stability and reactivity of in situ-gener
  • Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize Proceedings of the N

Sources

Derivatization of 5-Azido-2-methyl-1H-indole: A Technical Guide for Specific Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the derivatization strategies for 5-azido-2-methyl-1H-indole, a versatile building block in medicinal chemistry, chemical biology, and materials science. The unique combination of the indole scaffold, a privileged structure in numerous biologically active compounds, and the bioorthogonal azide handle allows for a multitude of specific chemical modifications. This document details the core principles, experimental protocols, and comparative data for the most effective derivatization techniques, enabling researchers to harness the full potential of this molecule.

Introduction: The Strategic Advantage of 5-Azido-2-methyl-1H-indole

The 5-azido-2-methyl-1H-indole scaffold offers a dual platform for chemical diversification. The indole core itself is a key feature in many natural products and pharmaceuticals.[1] The 2-methyl group provides steric and electronic influence, while the indole nitrogen (N1) and the C3 position are amenable to further functionalization. The true power of this molecule, however, lies in the 5-azido group. This functional group is a cornerstone of "click chemistry" and other bioorthogonal ligations, allowing for highly efficient and specific covalent bond formation under mild, often biological, conditions.[2][3] This makes 5-azido-2-methyl-1H-indole an ideal starting point for the synthesis of complex molecular probes, targeted therapeutics, and advanced materials.

Core Derivatization Strategies

The derivatization of 5-azido-2-methyl-1H-indole can be broadly categorized into three main approaches, each targeting a different reactive site on the molecule:

  • Reactions of the Azide Group: Leveraging the azide for bioorthogonal conjugation.

  • Substitution at the Indole Nitrogen (N1): Modifying the electronic properties and steric bulk of the indole ring.

  • Electrophilic Substitution at the C3 Position: Introducing diverse functional groups at the most nucleophilic carbon of the indole core.

This guide will provide detailed protocols and application notes for each of these strategies.

Section 1: Harnessing the Azide - Bioorthogonal Conjugation Reactions

The azide group of 5-azido-2-methyl-1H-indole is a versatile handle for a variety of highly selective and efficient ligation reactions. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a cornerstone of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[4] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3]

Causality Behind Experimental Choices:

  • Copper(I) Catalyst: Copper(I) is essential for the catalysis of the [3+2] cycloaddition. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to avoid the instability of Cu(I) salts.[5]

  • Ligand: A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial to prevent the oxidation of Cu(I) and enhance the reaction rate, especially in aqueous media.[5][6]

  • Solvent: The reaction is often performed in a mixture of water and a co-solvent like t-butanol or DMSO to accommodate both hydrophilic and hydrophobic reactants.

Experimental Protocol: CuAAC of 5-Azido-2-methyl-1H-indole with a Terminal Alkyne

Materials:

  • 5-Azido-2-methyl-1H-indole

  • Alkyne-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA (or TBTA)

  • t-Butanol

  • Deionized water

  • Dimethyl sulfoxide (DMSO) (if needed for solubility)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 5-azido-2-methyl-1H-indole in DMSO or a suitable solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or water.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • 5-Azido-2-methyl-1H-indole (1.0 equivalent)

      • Alkyne-functionalized molecule (1.0-1.2 equivalents)

      • t-Butanol/water (3:1 v/v) to achieve a final reaction concentration of 1-10 mM.

      • CuSO₄ stock solution (to a final concentration of 1 mM, 0.1 equivalent).

      • THPTA stock solution (to a final concentration of 5 mM, 0.5 equivalents).

  • Initiation and Incubation:

    • Vortex the mixture gently.

    • Add the sodium ascorbate stock solution (to a final concentration of 10 mM, 1.0 equivalent) to initiate the reaction.

    • Vortex the mixture again.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Comparison of Azide-Based Ligation Chemistries

FeatureStaudinger LigationCuAAC (Click Chemistry)SPAAC (Click Chemistry)
Reactants Azide, PhosphineAzide, Terminal AlkyneAzide, Strained Cycloalkyne
Catalyst NoneCopper(I)None
Reaction Rate Generally slowerFastVery fast
Biocompatibility High; no metal catalyst required.[7]Lower in living systems due to copper toxicity.High; no metal catalyst.
Byproducts Phosphine oxide (in non-traceless versions).[2]MinimalMinimal
Yield Generally high.[2]Generally high to quantitative.High.
Orthogonality High.[7]High.High.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) to react with an azide.[8] The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. This makes SPAAC ideal for applications in living systems.

Experimental Protocol: SPAAC of 5-Azido-2-methyl-1H-indole with a DBCO-Functionalized Molecule

Materials:

  • 5-Azido-2-methyl-1H-indole

  • DBCO-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 5-azido-2-methyl-1H-indole in DMSO.

    • Prepare a 10 mM stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve 5-azido-2-methyl-1H-indole (1.0 equivalent) in PBS buffer. A small amount of a co-solvent like DMSO or acetonitrile can be used to aid solubility.

    • Add the DBCO-functionalized molecule (1.0-1.5 equivalents) to the solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature or 37°C for 1-2 hours. Monitor the reaction by LC-MS.

  • Purification:

    • The product can be purified by reversed-phase HPLC.

Staudinger Ligation

The Staudinger ligation is a reaction between an azide and a phosphine to form an aza-ylide intermediate, which then rearranges to form a stable amide bond in the "traceless" version.[9] This reaction is highly chemoselective and bioorthogonal, as neither azides nor phosphines are naturally present in biological systems.[7][10]

Experimental Protocol: Traceless Staudinger Ligation of 5-Azido-2-methyl-1H-indole

Materials:

  • 5-Azido-2-methyl-1H-indole

  • Thioester-functionalized phosphine reagent

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., acetonitrile or THF)

Procedure:

  • Reaction Setup:

    • Dissolve 5-azido-2-methyl-1H-indole (1.0 equivalent) and the thioester-functionalized phosphine (1.0-1.2 equivalents) in a mixture of aqueous buffer and an organic co-solvent (e.g., 3:1 THF/water).

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Purification:

    • The product can be purified by reversed-phase HPLC.

Section 2: N-Alkylation of the Indole Ring

N-alkylation of the indole nitrogen is a common strategy to modify the electronic and steric properties of the indole core, which can significantly impact its biological activity.[11] This reaction typically proceeds via deprotonation of the indole N-H with a base, followed by nucleophilic attack on an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A strong base such as sodium hydride (NaH) is commonly used to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[11]

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve the reactants and stabilize the intermediate anion.[11]

  • Alkylating Agent: The choice of alkylating agent (e.g., alkyl iodide, bromide, or chloride) will determine the N-substituent. Iodides are generally more reactive than bromides or chlorides.

Experimental Protocol: N-Alkylation of 5-Azido-2-methyl-1H-indole

Materials:

  • 5-Azido-2-methyl-1H-indole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation:

    • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-azido-2-methyl-1H-indole (1.0 equivalent).

    • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation:

    • Cool the solution to 0°C in an ice-water bath.

    • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0°C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation:

    • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Section 3: C3-Functionalization of the Indole Ring

The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic substitution.[12] This allows for the introduction of a wide variety of functional groups, further expanding the chemical diversity of 5-azido-2-methyl-1H-indole derivatives.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) at the C3 position of indoles using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and DMF.[13]

Experimental Protocol: C3-Formylation of 5-Azido-2-methyl-1H-indole

Materials:

  • 5-Azido-2-methyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous DMF

  • Saturated sodium bicarbonate solution

Procedure:

  • Preparation of Vilsmeier Reagent:

    • In a flask cooled to 0°C, slowly add POCl₃ (1.2 equivalents) to anhydrous DMF (3.0 equivalents) with stirring.

    • Stir the mixture at 0°C for 30 minutes.

  • Reaction with Indole:

    • Add a solution of 5-azido-2-methyl-1H-indole (1.0 equivalent) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with saturated sodium bicarbonate solution until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain the C3-formylated product.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position. This is a three-component reaction involving the indole, formaldehyde, and a secondary amine.

Experimental Protocol: C3-Aminomethylation of 5-Azido-2-methyl-1H-indole

Materials:

  • 5-Azido-2-methyl-1H-indole

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, as a 40% aqueous solution)

  • Acetic acid

Procedure:

  • Reaction Setup:

    • In a flask, mix formaldehyde (1.2 equivalents), the secondary amine (1.2 equivalents), and acetic acid.

    • Cool the mixture to 0°C.

  • Addition of Indole:

    • Add 5-azido-2-methyl-1H-indole (1.0 equivalent) to the cooled mixture.

  • Incubation:

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Basify the reaction mixture with aqueous NaOH.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate.

    • Purify the crude product by column chromatography.

Visualization of Workflows

DOT Script for Derivatization Pathways:

Derivatization_Pathways cluster_azide Azide Derivatization cluster_n1 N1 Derivatization cluster_c3 C3 Derivatization A 5-Azido-2-methyl-1H-indole B CuAAC (+ Alkyne, Cu(I)) A->B Click Chemistry C SPAAC (+ Cyclooctyne) A->C Click Chemistry D Staudinger Ligation (+ Phosphine) A->D E Reduction (e.g., H2/Pd) A->E F N-Alkylation (+ R-X, Base) A->F G Vilsmeier-Haack (+ POCl3, DMF) A->G H Mannich Reaction (+ CH2O, R2NH) A->H P1 Triazole Adduct B->P1 P2 Triazole Adduct C->P2 P3 Amide Conjugate D->P3 P4 5-Amino Derivative E->P4 P5 N1-Alkyl Indole F->P5 P6 C3-Formyl Indole G->P6 P7 C3-Aminomethyl Indole H->P7

Caption: Derivatization pathways for 5-azido-2-methyl-1H-indole.

Conclusion

5-Azido-2-methyl-1H-indole is a powerful and versatile scaffold for the development of novel chemical entities with a wide range of applications. By understanding and applying the derivatization strategies outlined in this guide, researchers can effectively synthesize a diverse library of compounds for screening in drug discovery, for the development of advanced molecular probes, and for the creation of novel functional materials. The strategic combination of indole chemistry and bioorthogonal ligation makes this molecule a valuable asset in modern chemical research.

References

  • Creative Biolabs. Staudinger Ligation. [Link]

  • Click Chemistry Tools. Click Chemistry Protocols. [Link]

  • Lawrence Berkeley National Laboratory. (2000). A New Way To Engineer Cells: The Staudinger Ligation. [Link]

  • Semantic Scholar. Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. [Link]

  • Zarghi, A., et al. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Scientia Pharmaceutica. [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. [Link]

  • Reddy, P. V. G., et al. (2014). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Abe, T. (2024). Azidoindolines—From Synthesis to Application: A Review. Chemistry. [Link]

  • ChemRxiv. (2023). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. [Link]

  • Mabion. Bioconjugation application notes. [Link]

  • Giles, P. R., et al. (2002). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development. [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • Interchim. Click chemistry Activators. [Link]

  • National Center for Biotechnology Information. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. [Link]

  • American Chemical Society. (2023). Rapid bioconjugation through amine-azide coupling and Friedel-Crafts alkylation in non-aqueous media. [Link]

  • National Center for Biotechnology Information. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. [Link]

  • ResearchGate. Synthesis of N‐Substituted Derivatives of (5‐Amino‐2‐methyl‐1H‐indole‐3‐yl)acetic Acid. [Link]

  • Google Patents.
  • ResearchGate. Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. [Link]

  • ScienceDaily. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]

  • ResearchGate. Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. [Link]

  • J-STAGE. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activit. [Link]

  • ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]

  • ACS Publications. Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. [Link]

  • PubMed. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

  • Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Mapana Journal of Sciences. (2026). Comparative studies of photophysical properties of Indole molecules. [Link]

  • ScienceDaily. (2025). Scientists crack indole's toughest bond with copper, unlocking new medicines. [Link]

  • ResearchGate. 15 N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole (6).... [Link]

Sources

Application Note: Bioorthogonal Conjugation of 5-Azido-2-methyl-1H-indole to Biomolecules

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing 5-azido-2-methyl-1H-indole as a bioactive fragment, pharmacophore, or photoaffinity scaffold in chemical biology and drug discovery.

Introduction & Scientific Rationale

The molecule 5-azido-2-methyl-1H-indole represents a privileged scaffold in medicinal chemistry. Unlike standard aliphatic azides used purely as linkers, this aryl azide moiety is often employed in Fragment-Based Drug Discovery (FBDD) to interrogate binding pockets (e.g., COX-2 inhibition) or as a precursor for photoaffinity labeling.

However, attaching this molecule to hydrophilic biomolecules (proteins, antibodies, oligonucleotides) presents a specific physicochemical challenge: The Solubility Mismatch.

  • The Indole: Highly hydrophobic, requiring organic solvents (DMSO/DMF).

  • The Biomolecule: Hydrophilic, sensitive to organic solvents and copper-mediated oxidation.

This guide provides field-proven protocols to overcome these solubility barriers and achieve high-efficiency conjugation while preserving biomolecular integrity. We focus on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as the primary method for in vitro work, and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for copper-sensitive applications.

Pre-Flight Check: Chemical Compatibility

Before initiating conjugation, assess the stability of your reagents.

ParameterSpecification for 5-azido-2-methyl-1H-indoleCritical Consideration
Solubility >10 mM in DMSO or DMFInsoluble in water. Must be dissolved in organic solvent before adding to aqueous buffer.
Stability Light Sensitive (Aryl Azide)Protect from light. Aryl azides can decompose to nitrenes under UV/strong light (photolysis).
Fluorescence Intrinsic Indole (Ex ~280nm / Em ~350nm)Overlaps with Tryptophan. Not a visible fluorophore. Do not use for visual tracking without a secondary tag.
Oxidation Indole C-3 position is reactiveAvoid prolonged exposure to high-valent metals without reducing agents.

Protocol A: CuAAC Conjugation (The "Gold Standard")

Application: In vitro labeling of Alkyne-modified proteins or DNA. Mechanism: 1,4-disubstituted 1,2,3-triazole formation catalyzed by Cu(I).[1]

The "Co-Solvent Ramp" Strategy

Directly dumping a DMSO stock of the indole into a protein solution often causes the indole to precipitate before reacting. This protocol uses a ligand-assisted pre-complexation to maintain solubility.

Reagents Required
  • Biomolecule: Alkyne-functionalized (e.g., Propargyl-Lysine BSA), 10–50 µM in PBS (pH 7.4).

  • Azide Cargo: 5-azido-2-methyl-1H-indole (10 mM stock in DMSO).

  • Catalyst Source: CuSO₄·5H₂O (20 mM in water).

  • Reducing Agent: Sodium Ascorbate (100 mM in water) – Prepare Fresh.

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

    • Why THPTA? Unlike TBTA, THPTA is water-soluble and protects proteins from Cu-induced oxidative damage (carbonylation).

Step-by-Step Procedure

Step 1: Prepare the "Click Cocktail" (Master Mix) Do not add reagents directly to the protein one by one. Create a catalyst complex first.

  • In a separate tube, mix CuSO₄ and THPTA.

    • Ratio: 1:5 (Cu:Ligand).

    • Example: Mix 5 µL CuSO₄ (20 mM) + 10 µL THPTA (50 mM).

    • Incubate for 2 minutes. The solution should remain clear (blue/green tint).

Step 2: Biomolecule Preparation

  • Adjust protein concentration to ~2 mg/mL (approx. 20-50 µM) in PBS.

  • Crucial: Ensure the buffer is free of EDTA or primary amines (Tris is acceptable but PBS/HEPES is preferred).

Step 3: The Reaction Assembly Add components in this exact order to the protein solution:

  • Protein-Alkyne Solution (Volume: 90 µL).

  • 5-azido-2-methyl-1H-indole (Volume: 1–5 µL).

    • Target: 5–10 equivalents relative to protein.

    • Technique: Add slowly while vortexing gently. Final DMSO concentration must be <5%.

  • Cu-THPTA Complex (From Step 1).

    • Add to achieve final [Cu] = 100–500 µM.

  • Sodium Ascorbate (Start the reaction).

    • Add to achieve final [Ascorbate] = 2.5–5 mM.

    • Note: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

Step 4: Incubation

  • Flush headspace with N₂ or Ar (optional but recommended for indoles to prevent oxidation).

  • Incubate for 1 hour at Room Temperature or 4°C overnight in the dark.

Step 5: Quenching & Purification

  • Add EDTA (final 10 mM) to chelate copper.

  • Remove excess indole via Spin Desalting Column (e.g., Zeba Spin, 7K MWCO) or Dialysis. Indoles are sticky; extensive washing is required.

Protocol B: SPAAC Conjugation (Copper-Free)

Application: Live cells or highly oxidation-sensitive proteins. Requirement: Biomolecule must be modified with DBCO (Dibenzocyclooctyne) or BCN .

Note: Aryl azides (like 5-azidoindole) react slower with DBCO than aliphatic azides due to steric and electronic factors. Extended incubation times are required.

Step-by-Step Procedure
  • Prepare Biomolecule: Dilute DBCO-modified protein to 20 µM in PBS.

  • Add Indole: Add 5-azido-2-methyl-1H-indole (in DMSO) to 20 equivalents.

    • Keep DMSO < 5%.

  • Incubation: Incubate at 37°C for 4–12 hours with gentle agitation.

    • Why longer? To compensate for the lower reactivity of the aryl azide.

  • Purification: Remove unreacted indole via size-exclusion chromatography.

Visualization of the Workflow

The following diagram illustrates the critical decision pathways and reaction assembly for the 5-azido-2-methyl-1H-indole conjugation.

G Start Start: 5-azido-2-methyl-1H-indole Check Check Biomolecule Handle Start->Check Alkyne Terminal Alkyne (Requires Catalyst) Check->Alkyne Standard DBCO DBCO/BCN (Strain-Promoted) Check->DBCO Sensitive/Live CuAAC Protocol A: CuAAC (CuSO4 + THPTA + Ascorbate) Alkyne->CuAAC SPAAC Protocol B: SPAAC (Copper-Free, 37°C) DBCO->SPAAC PreComplex Pre-complex Cu:THPTA (1:5) to prevent protein damage CuAAC->PreComplex Incubate1 Incubate 1h @ RT (Protect from Light) CuAAC->Incubate1 Incubate2 Incubate 4-12h @ 37°C (Slower Kinetics) SPAAC->Incubate2 Purify Purification (Desalting/Dialysis) Incubate1->Purify Incubate2->Purify QC QC: LC-MS / UV-Vis Purify->QC

Caption: Decision tree for selecting CuAAC vs. SPAAC pathways based on biomolecule functionalization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Indole crashed out upon aqueous dilution.1. Pre-dilute indole in 50% DMSO/Water before adding.2. Add indole dropwise to vortexing protein.3. Use 5% glycerol in the buffer to aid solubility.
Protein Degradation Reactive Oxygen Species (ROS) from Cu/Ascorbate.Increase THPTA concentration. Maintain Cu:Ligand ratio at 1:5 or 1:10. Perform reaction at 4°C.
Low Yield (SPAAC) Low reactivity of aryl azide.Increase temperature to 37°C. Increase molar equivalents of indole (up to 50x). Switch to BCN (more reactive than DBCO).
Brown Solution Oxidation of Indole or Ascorbate.Degas buffers with Nitrogen/Argon. Add Aminoguanidine (1 mM) as a scavenger.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009).[2][3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Zarghi, A., et al. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Scientia Pharmaceutica. Link

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 5-azido-2-methyl-1H-indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-azido-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you successfully navigate this synthesis.

The synthesis of 5-azido-2-methyl-1H-indole is a critical step in the development of various pharmacologically active compounds. The aryl azide moiety serves as a versatile functional group, often used as a photoaffinity label or a precursor for click chemistry. The typical synthetic route involves the diazotization of 5-amino-2-methyl-1H-indole followed by a substitution reaction with an azide salt. While conceptually straightforward, this process is fraught with potential pitfalls that can lead to significantly diminished yields.

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis.

Diagnostic Workflow for Low Yield

Before diving into specific troubleshooting questions, it's helpful to have a logical workflow to pinpoint the source of the low yield. The following diagram outlines a systematic approach to diagnosing the problem.

Troubleshooting_Workflow start Start: Low Yield of 5-Azido-2-methyl-1H-indole check_sm 1. Verify Starting Material (5-amino-2-methyl-1H-indole) start->check_sm sm_impure Impure or Decomposed Starting Material check_sm->sm_impure Issue Found check_diazotization 2. Analyze Diazotization Step check_sm->check_diazotization OK purify_sm Action: Purify Starting Material (Recrystallization/Chromatography) sm_impure->purify_sm purify_sm->check_diazotization diazotization_fail Incomplete Diazotization or Decomposition of Diazonium Salt check_diazotization->diazotization_fail Issue Found check_azidation 3. Evaluate Azidation Step check_diazotization->check_azidation OK optimize_diazotization Action: Optimize Diazotization - Check Temperature (<5 °C) - Verify Reagent Stoichiometry - Test for Excess Nitrous Acid diazotization_fail->optimize_diazotization optimize_diazotization->check_azidation azidation_fail Inefficient Azide Substitution or Side Reactions check_azidation->azidation_fail Issue Found check_workup 4. Review Workup & Purification check_azidation->check_workup OK optimize_azidation Action: Optimize Azidation - Use Fresh Sodium Azide - Control pH - Ensure Efficient Mixing azidation_fail->optimize_azidation optimize_azidation->check_workup workup_loss Product Loss During Extraction or Purification check_workup->workup_loss Issue Found end_node Improved Yield check_workup->end_node OK optimize_workup Action: Refine Workup - Check pH During Extraction - Use Appropriate Solvents - Consider Alternative Purification workup_loss->optimize_workup optimize_workup->end_node

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis in a question-and-answer format.

Part 1: Starting Material and Reagents

Question 1: My starting material, 5-amino-2-methyl-1H-indole, is dark in color. Does this matter?

Answer: Yes, the purity of your starting amine is crucial. 5-amino-2-methyl-1H-indole, like many aromatic amines, is susceptible to air oxidation, which can lead to the formation of colored impurities. These impurities can interfere with the diazotization reaction, leading to the formation of tarry byproducts and a lower yield.

  • Recommendation: If your starting material is significantly discolored (e.g., dark brown or black), it is advisable to purify it before use. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography can be effective. A pure sample should be a light tan or off-white solid. Always store the purified amine under an inert atmosphere (nitrogen or argon) and protected from light to prevent degradation.[1]

Question 2: How critical is the quality of the sodium nitrite and sodium azide?

Answer: The quality of these reagents is paramount for both yield and safety.

  • Sodium Nitrite (NaNO₂): This reagent is used to generate nitrous acid in situ for the diazotization.[2][3] Old or improperly stored sodium nitrite can absorb moisture and decompose, leading to an inaccurate stoichiometry and incomplete diazotization. It is recommended to use a freshly opened bottle or a reagent that has been stored in a desiccator.

  • Sodium Azide (NaN₃): Sodium azide is highly toxic and can form explosive heavy metal azides.[4][5][6][7] It is also hygroscopic. Use a high-purity grade and ensure it is a free-flowing powder. Clumps may indicate moisture absorption. Never use a metal spatula to handle sodium azide, as this can lead to the formation of shock-sensitive metal azides.[4][5]

Part 2: The Diazotization Reaction

Question 3: My reaction mixture turned dark brown or black immediately after adding sodium nitrite. What went wrong?

Answer: This is a common sign that the reaction temperature was too high. Aryl diazonium salts, the intermediate formed during diazotization, are thermally unstable.[8][9][10] At temperatures above 5-10 °C, they can rapidly decompose. This decomposition often leads to the formation of phenols and a complex mixture of colored polymeric byproducts.[11]

  • Causality: The diazotization reaction is exothermic. The addition of the sodium nitrite solution must be done slowly and with efficient cooling to maintain the internal temperature of the reaction mixture between 0 and 5 °C.[10]

  • Recommendation:

    • Use a crushed ice/salt bath to achieve a temperature below 0 °C.

    • Add the sodium nitrite solution dropwise, monitoring the internal temperature with a thermometer.

    • Ensure vigorous stirring to dissipate heat effectively.[1]

Question 4: How do I know if the diazotization is complete?

Answer: You can monitor the reaction for the presence of excess nitrous acid.

  • Procedure: After the addition of sodium nitrite is complete, stir for an additional 15-30 minutes at 0-5 °C. Then, test for the presence of nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which signifies that all of the primary amine has been consumed.[3]

  • Troubleshooting:

    • No color change: If the paper does not change color, it means there is still unreacted amine. Add a small amount more of the sodium nitrite solution and re-test after 10-15 minutes.

    • Quenching excess nitrous acid: Once a persistent positive test is observed, it is crucial to quench the excess nitrous acid before proceeding to the azidation step. This can be done by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.[3][9] Excess nitrous acid can react with sodium azide to form hydrazoic acid, which is highly toxic and explosive.[4][6]

Part 3: The Azidation Reaction

Question 5: I added the sodium azide, but my TLC analysis shows a complex mixture of spots, and my yield of the desired product is very low. What could be the issue?

Answer: This can be due to several factors, including side reactions of the diazonium salt or issues with the azide addition.

  • Side Reactions: The diazonium group is an excellent leaving group (N₂ gas), making the aryl diazonium salt susceptible to nucleophilic attack by other species in the reaction mixture, not just the azide ion.[12] If the temperature rises or the reaction is left for too long, reaction with water to form the corresponding phenol (5-hydroxy-2-methyl-1H-indole) can become a significant side reaction.[11][13]

  • pH Control: The pH of the solution can influence the stability and reactivity of the diazonium salt. Maintaining a slightly acidic pH is generally optimal.[14][15]

  • Recommendation:

    • Pre-cool the Azide Solution: Add a cold (0-5 °C) solution of sodium azide to the cold diazonium salt solution.

    • Maintain Low Temperature: Keep the reaction mixture in the ice bath during and after the addition of the azide.

    • Monitor the Reaction: Follow the progress of the reaction by TLC. The product, 5-azido-2-methyl-1H-indole, should appear as a new, less polar spot compared to the starting amine.

Part 4: Workup and Purification

Question 6: I seem to lose a lot of my product during the workup and purification. How can I improve this?

Answer: Product loss during workup is a common issue.[1][16][17] Aryl azides can be somewhat unstable, and care must be taken during extraction and purification.

  • Extraction:

    • Be mindful of the pH during aqueous washes. Indoles can be sensitive to strongly acidic or basic conditions. Neutralize the reaction mixture carefully before extraction.

    • Emulsions can form during extraction, trapping the product. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

  • Purification:

    • Solvent Removal: Avoid excessive heat when removing the solvent on a rotary evaporator, as the product may be thermally sensitive.

    • Chromatography: If column chromatography is used, be aware that some aryl azides can be sensitive to silica gel. It may be beneficial to use a less acidic stationary phase like neutral alumina or to deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine.

Experimental Protocols

Protocol 1: Diazotization of 5-amino-2-methyl-1H-indole
  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-amino-2-methyl-1H-indole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 3M HCl).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise from the dropping funnel to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C.[3]

  • Monitoring: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper.[3]

  • Quenching: If the test is positive, add a small amount of sulfamic acid portion-wise until the test is negative.

Protocol 2: Azide Substitution
  • Azide Solution: In a separate beaker, dissolve sodium azide (1.1 eq) in cold water.

  • Addition: Add the cold sodium azide solution to the cold diazonium salt solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[10]
Sodium Nitrite Stoichiometry 1.05 equivalentsEnsures complete consumption of the starting amine.
Sodium Azide Stoichiometry 1.1 - 1.2 equivalentsDrives the substitution reaction to completion.
Reaction pH Slightly acidicMaintains the stability of the diazonium salt.[14][15]

Safety Information

The synthesis of 5-azido-2-methyl-1H-indole involves several hazardous materials and procedures.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[4][6][7] It reacts with acids to form highly toxic and explosive hydrazoic acid.[4][6] It can also react with heavy metals (e.g., copper, lead, brass fittings in drains) to form shock-sensitive explosive salts.[5][7]

    • Handling: Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[5][6] Handle in a well-ventilated chemical fume hood.[6] Use non-metal spatulas.[4][5]

    • Waste Disposal: Never dispose of sodium azide or azide-containing solutions down the drain.[5][7] All waste must be treated as hazardous and disposed of according to your institution's guidelines.

  • Aryl Azides: Organic azides can be thermally unstable and may decompose explosively, especially upon heating or exposure to shock. While 5-azido-2-methyl-1H-indole is generally reported to be relatively stable, it is prudent to handle it with care. Avoid heating the neat compound to high temperatures.

  • Diazonium Salts: Solid diazonium salts can be explosive and are rarely isolated.[8][9] The in-situ procedure described is standard practice to mitigate this risk.

References

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. [Link]

  • Scribd. (n.d.). Reactions of Diazonium Salts in Synthesis. [Link]

  • University of Wisconsin-Madison, Environment, Health & Safety. (n.d.). Sodium Azide. [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. [Link]

  • D. L. Browne, et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7354–7358. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Quora. (2013). In organic chemistry, why is my percent yield so low?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Royal Society of Chemistry. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. [Link]

  • M. J. D. Daniels, et al. (2010). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Organic letters, 12(20), 4544–4547. [Link]

  • ResearchGate. (n.d.). Host-aided pH-controlled substitution reaction of aryl diazonium salts and sodium azide. [Link]

  • P. T. Mezei, et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

  • ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

  • Wikipedia. (n.d.). Diazonium compound. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Reactions of Aryl Diazonium Salts. [Link]

  • Vedantu. (2020). Reactions of Diazonium Salts: Types & Key Mechanisms Explained. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • M. S. T. Makki, et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33508-33543. [Link]

  • The Journal of Organic Chemistry. (2005). Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. [Link]

  • Chemguide. (2016). Reactions of Diazonium Salts. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

Sources

Optimizing reaction conditions for 5-azido-2-methyl-1H-indole click reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indole-Click Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of 5-azido-2-methyl-1H-indole . Unlike simple phenyl azides, this scaffold presents a unique "triad of tension": hydrophobicity , oxidative sensitivity (electron-rich indole core), and energetic instability (low C/N ratio).

The following protocols are designed to be self-validating—meaning if you follow the controls, the experiment tells you exactly where it failed.

⚠️ CRITICAL SAFETY NOTICE: Energetic Material

Compound: 5-azido-2-methyl-1H-indole (


)
The "Rule of Three" Violation: 
The safety of organic azides is estimated by the ratio 

. For this molecule:

.
  • Status: ENERGETIC / POTENTIALLY EXPLOSIVE.

  • Directive: Never concentrate this azide to dryness if the total mass exceeds 500 mg. Store in solution whenever possible. Perform all reactions behind a blast shield.

Part 1: The Core Protocol (Optimized for Indoles)

Standard aqueous "Sharpless conditions" often fail here because the indole precipitates or oxidizes into a melanin-like oligomer before the click reaction finishes.

The Solution: A Degassed, Ligand-Accelerated, Cosolvent System.

Standard Operating Procedure (SOP-IND-05)
ComponentRoleRecommended Reagent
Solvent Solubilizes hydrophobic indoleDMSO/tBuOH (1:1) or DMF (if downstream compatible)
Catalyst Source Generates Cu(I)

(purity >98%)
Reductant Maintains Cu(I) stateSodium Ascorbate (freshly prepared 1M stock)
Ligand CRITICAL: Protects indole from oxidationTHPTA (water-soluble) or TBTA (organic soluble)
Stoichiometry Azide : Alkyne : Cu : Ligand1.0 : 1.1 : 0.05 : 0.25

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-azido-2-methyl-1H-indole (1 equiv) and your alkyne (1.1 equiv) in the organic solvent (DMSO or tBuOH).

  • Degassing (Crucial): Bubble Nitrogen or Argon through this solution for 10 minutes. Why? Indoles undergo oxidative coupling in the presence of

    
     and Copper. Removing 
    
    
    
    prevents the reaction from turning black.
  • Catalyst Complexing: In a separate vial, mix

    
     and the Ligand (THPTA/TBTA) in water. The solution should turn blue.
    
  • Initiation: Add the Cu-Ligand complex to the reaction vial. Then, add the Sodium Ascorbate solution dropwise.

  • Monitoring: The headspace must remain inert. Stir at Room Temperature (RT) for 2–4 hours.

Part 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turned dark brown/black within 15 minutes. What happened?

Diagnosis: Oxidative Polymerization. The electron-rich indole ring was oxidized by the Copper(II)/Oxygen couple before the click reaction could occur. This is common with 2-methylindoles. Corrective Action:

  • Strict Anaerobic Conditions: You must sparge solvents with argon.

  • Increase Ligand Load: Increase the Ligand:Copper ratio to 5:1. The ligand "wraps" the copper, preventing it from acting as a promiscuous oxidant on the indole ring [1].

  • Add Aminoguanidine: If working with biomolecules, add 1 mM aminoguanidine to scavenge dehydroascorbate byproducts.

Q2: The azide precipitated immediately upon adding the aqueous copper solution.

Diagnosis: Solvent Shock. 5-azido-2-methyl-1H-indole is highly hydrophobic. Adding water (carrying the catalyst) caused it to crash out. Corrective Action:

  • Switch Ligands: Use TBTA instead of THPTA. TBTA is soluble in DMSO/tBuOH and allows you to run the reaction in 90% organic solvent.

  • Stepwise Addition: Dissolve the

    
     and Ascorbate in the minimum volume of water possible, then dilute that aqueous mix into your organic solvent slowly.
    
Q3: The reaction stalled at 60% conversion (by LC-MS). Adding more copper didn't help.

Diagnosis: Catalyst Poisoning or Azide Decomposition. Free indole nitrogens (NH) can coordinate to Cu(I), removing it from the catalytic cycle. Alternatively, the "energetic" azide may have degraded if heated. Corrective Action:

  • Check Temperature: Do not exceed 40°C.

  • Protect the Indole: If possible, use an N-protected indole (e.g., N-Boc or N-Acetyl). The free NH is a weak acid (

    
    ) and a coordination site.
    
  • Sacrificial Cu(I): Increase Copper loading to 10-15 mol%.

Part 3: Visualizing the Logic

Diagram 1: Troubleshooting Decision Matrix

Use this flowchart to diagnose failure modes based on visual cues.

Troubleshooting Start Observation: Reaction Failed Precipitate Precipitate Formed? Start->Precipitate ColorChange Solution turned Black? Start->ColorChange NoReaction SM Unchanged (LCMS)? Start->NoReaction SolubilityIssue Hydrophobic Crash-out Precipitate->SolubilityIssue Yes OxidationIssue Indole Oxidation ColorChange->OxidationIssue Yes CoordinationIssue Cu Poisoning by Indole NH NoReaction->CoordinationIssue Yes FixSolubility Action: Switch to TBTA Increase DMSO % SolubilityIssue->FixSolubility FixOxidation Action: Degas Solvents Increase Ligand Ratio OxidationIssue->FixOxidation FixCoordination Action: Protect Indole N Increase Cu Load CoordinationIssue->FixCoordination

Caption: Diagnostic workflow for 5-azido-2-methyl-1H-indole CuAAC failures. Follow the path matching your visual observation.

Diagram 2: The Ligand-Protected Catalytic Cycle

This diagram illustrates why the ligand is non-negotiable for indole substrates.

Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I) Active Species Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu1 Complex [L-Cu(I)] Protected Complex Cu1->Complex Stabilization SideRxn Oxidative Damage (Black Polymer) Cu1->SideRxn Unprotected Cu(I) activates O2 Ligand Ligand (THPTA/TBTA) Ligand->Complex Product Triazole Product Complex->Product Catalysis Cycle O2 Dissolved O2 O2->SideRxn Indole Indole Substrate Indole->SideRxn Indole->Product

Caption: Unprotected Cu(I) acts as an oxidant towards indoles. The Ligand creates a steric shield, forcing the Copper to react with the Azide/Alkyne rather than Oxygen.

Part 4: Optimization Data (Ligand Selection)

Use this table to select the correct ligand based on your specific experimental constraints.

FeatureTBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
Solubility Soluble in DMSO, DMF, MeOH. Insoluble in Water. Highly Water Soluble.
Best For Hydrophobic Azides (like 5-azido-2-methylindole).Biological/Protein conjugation.[1][2][3][4]
Indole Protection Good.[5] Allows high organic solvent % to keep indole dissolved.Excellent. Scavenges ROS effectively [2].
Reaction Speed Moderate.Fast (Faster turnover than TBTA).
Recommendation Primary Choice for small molecule synthesis.Use if alkyne is a protein/DNA.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[6] Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[7] Science.

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology.

Sources

Technical Support Center: Improving the Stability of 5-azido-2-methyl-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-azido-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for maintaining the stability of this versatile but sensitive molecule in solution. By understanding its unique chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.

5-azido-2-methyl-1H-indole is a bifunctional molecule, incorporating both an aryl azide and a 2-methyl-indole scaffold. This structure makes it a valuable tool in chemical biology and drug discovery, often utilized in photocrosslinking studies and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. However, these two functional groups also present distinct stability challenges that must be managed carefully. This guide provides a troubleshooting framework and best practices to mitigate degradation.

Core Stability Principles: Understanding the Degradation Pathways

The instability of 5-azido-2-methyl-1H-indole arises from two primary sources: the energetic azide group and the electron-rich indole ring . Each is susceptible to degradation under specific conditions.

  • Aryl Azide Moiety: Aryl azides are high-energy functional groups sensitive to heat, light, and certain chemical reagents.[1][2] Upon absorption of energy, the azide group can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various unpredictable side reactions.[1][3]

  • Indole Ring System: The indole ring is prone to oxidation, especially when exposed to air (oxygen) and light.[4] It is also sensitive to pH, readily undergoing polymerization or decomposition in strongly acidic or alkaline environments.[5][6]

These vulnerabilities are summarized in the degradation pathway diagram below.

cluster_main 5-azido-2-methyl-1H-indole cluster_degradation Degradation Pathways main 5-azido-2-methyl-1H-indole in Solution photo Photolysis (Nitrene Formation + N₂) main->photo Light (UV-Vis) thermo Thermolysis (Nitrene Formation + N₂) main->thermo Heat (>100 °C) acid Acid-Catalyzed Degradation (Indole Polymerization) main->acid Strong Acid (pH < 4) base Base-Catalyzed Degradation (Indole Ring Opening) main->base Strong Base (pH > 9) redox Chemical Reduction (Azide → Amine) main->redox Reducing Agents (e.g., DTT, Phosphines) oxid Oxidation (Indole Degradation) main->oxid Air (O₂), Oxidants

Caption: Key degradation pathways for 5-azido-2-methyl-1H-indole.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My solution of 5-azido-2-methyl-1H-indole is changing color, often turning yellow or brown. What is causing this?

A1: A color change is a classic indicator of indole ring degradation, primarily through oxidation.[4] The electron-rich indole nucleus is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light exposure. This leads to the formation of colored oligomeric or polymeric byproducts.

Causality & Solution:

  • Mechanism: The indole ring oxidizes to form various colored species. This process is often autocatalytic.

  • Immediate Actions:

    • Work Under Inert Atmosphere: Prepare solutions and perform reactions under an inert gas like argon or nitrogen to minimize exposure to oxygen.

    • Use Degassed Solvents: Before use, sparge your solvents with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

    • Protect from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[4]

Q2: I'm observing a gradual decrease in my compound's concentration over time, even when stored in the dark at 4°C. What is the likely cause?

A2: While storing at 4°C slows degradation, it may not be sufficient to completely halt two potential processes: slow thermal decomposition of the azide and reaction with impurities in the solvent.

Causality & Solution:

  • Mechanism: The azide group, while more stable than aliphatic azides, can still undergo slow decomposition, especially if trace impurities (like metals or acids) are present to catalyze the process. Most aromatic azides typically decompose at temperatures between 150-200°C, but this can be lower with ortho-substituent effects.

  • Immediate Actions:

    • Optimize Storage Temperature: For long-term storage, solutions should be kept at -20°C or, ideally, -80°C.[2][7] This significantly reduces the kinetic energy available for decomposition.

    • Use High-Purity Solvents: Use anhydrous, high-performance liquid chromatography (HPLC)-grade or equivalent solvents to minimize catalytic impurities.

    • Prepare Fresh Solutions: For maximum consistency, prepare solutions fresh before each experiment or use aliquots from a frozen stock to avoid repeated freeze-thaw cycles.[8]

Q3: My reaction yield is consistently low when using this compound in a multi-step synthesis. Could it be degrading during the workup or a previous step?

A3: Absolutely. The compound's stability is highly dependent on the chemical environment. Common laboratory reagents and conditions can easily degrade either the azide or the indole moiety.

Causality & Solution:

  • Mechanism: The azide group is incompatible with reducing agents (e.g., dithiothreitol (DTT), triphenylphosphine) and strong acids, which can form explosive hydrazoic acid.[2][9] The indole ring is sensitive to strong acids and bases.

  • Immediate Actions:

    • Review Your Reagents: Scrutinize every reagent used in your protocol. Avoid common incompatibilities as listed in the table below.

    • Maintain pH Control: If your reaction involves aqueous media, use a buffer to maintain a stable pH between 6.5 and 7.5.[5]

    • Avoid High Temperatures: If heating is required, keep the temperature as low as possible and for the shortest duration. Consider if the reaction can be performed at room temperature for a longer time.

Q4: I noticed gas bubbles forming in my solution when I accidentally overheated it. What is this, and is it dangerous?

A4: The gas is almost certainly nitrogen (N₂), released from the thermal decomposition of the azide group.[1] This is a clear sign of significant degradation and indicates a potential safety hazard. Organic azides can decompose violently when heated.[10]

Causality & Solution:

  • Mechanism: Heating provides the activation energy needed to break the N-N₂ bond, releasing N₂ gas and forming a highly reactive nitrene.

  • Immediate Actions:

    • Stop Heating Immediately: Safely remove the heat source.

    • Work in a Fume Hood: All work with azides, especially when heating, must be conducted in a chemical fume hood with the sash lowered and behind a blast shield.[7][10]

    • Re-evaluate Your Protocol: Your experimental temperature is too high for this compound. Redesign the experiment to proceed at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing 5-azido-2-methyl-1H-indole?

A1: The choice of solvent is critical for stability. For concentrated stock solutions, anhydrous, polar aprotic solvents are recommended. When diluting into aqueous media for assays, careful consideration of pH and co-solvents is necessary.

Solvent TypeRecommendedTo AvoidRationale
Aprotic Polar Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF)Excellent solvating power and generally inert towards the compound. Anhydrous grade is critical to prevent hydrolysis.[11]
Ethers Dioxane, Tetrahydrofuran (THF)Suitable for some reactions, but must be peroxide-free, as peroxides can initiate decomposition.
Halogenated Dichloromethane (DCM), ChloroformNEVER USE. Can form highly explosive di- and tri-azidomethane compounds.[2][7][9]
Aqueous Buffered solutions (pH 6.5-7.5)Unbuffered water, strongly acidic or basic solutionsThe compound has low water solubility. Use of a co-solvent (like DMSO) is required, keeping the final concentration low (<1%) to avoid precipitation.[11] pH control is essential for indole stability.[5]

Q2: What is the optimal pH range for working with this compound?

A2: The optimal pH range is 6.5 to 7.5 . This near-neutral range minimizes the risk of acid-catalyzed polymerization and base-catalyzed hydrolysis of the indole ring.[5] Outside this range, degradation can be rapid. Even moderately basic conditions (pH > 9) can cause hydrolysis of indole derivatives over time.[12]

Q3: How should I handle the solid compound and its solutions safely?

A3: Organic azides are potentially energetic materials and must be handled with care.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.[7]

  • Avoid Shock and Friction: Do not grind or scrape the solid material. Use Teflon or wood spatulas instead of metal ones.[13] Avoid using ground glass joints which can create friction.[10]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.[7] A blast shield is highly recommended for any reactions involving heating or scaling up.[10]

  • Waste Disposal: Azide-containing waste is considered hazardous and should be collected in a dedicated, clearly labeled container.[9] Never dispose of azides down the drain, as they can react with lead or copper pipes to form explosive heavy metal azides.[9]

Q4: How can I quantitatively monitor the stability of my 5-azido-2-methyl-1H-indole solution?

A4: The most reliable method is to perform an HPLC-based stability study. This allows you to quantify the parent compound and observe the appearance of degradation products over time.

  • HPLC-UV: Monitor the disappearance of the peak for 5-azido-2-methyl-1H-indole and the emergence of new peaks.

  • FT-IR Spectroscopy: The azide group has a very strong, sharp, and characteristic absorption band around 2100-2150 cm⁻¹. The disappearance of this peak is a direct indicator of azide decomposition.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a concentrated stock solution for long-term storage.

G cluster_prep Stock Solution Workflow start Start weigh Weigh solid in fume hood (Use non-metal spatula) start->weigh solvent Add anhydrous, degassed DMSO to desired concentration (e.g., 10 mM) weigh->solvent dissolve Vortex/sonicate briefly at room temperature to dissolve solvent->dissolve aliquot Dispense into amber, screw-cap vials (e.g., 100 µL aliquots) dissolve->aliquot inert Purge headspace of each vial with Argon or Nitrogen aliquot->inert store Store immediately at -80°C inert->store end End store->end

Sources

Technical Support Center: Azide-Alkyne Cycloaddition (Click Chemistry)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Scope: Troubleshooting CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted) reaction failures.

Core Directive: The "Click" Systems

Welcome to the technical support hub. Successful bioconjugation relies on choosing the right "engine" for your reaction. We distinguish between two primary systems, each with unique failure modes:

  • CuAAC (Copper-Catalyzed): High speed, high specificity, but prone to oxidative failure and protein precipitation.

  • SPAAC (Copper-Free): Biocompatible and simple, but prone to high background noise and slower kinetics.

Module A: CuAAC Troubleshooting (The "Dead Catalyst" Problem)

Symptom: The reaction mixture turns yellow/brown, protein precipitates, or yield is near zero despite long incubation.

The Root Cause: Oxidation & Ligand Mismatch

The active catalyst is Cu(I) .[1][2][3] However, Cu(I) is thermodynamically unstable and rapidly oxidizes to Cu(II) (inactive) in the presence of atmospheric oxygen.

  • The "Yellowing": This indicates the formation of Cu(II) byproducts or bis-triazole aggregates.

  • The "Crash": Free Copper ions (unliganded) can strip histidine tags or cause protein denaturation.

Protocol Correction: The "Premix" Strategy

Never add Copper sulfate and Ligand separately to your biological sample. You must form the catalytic complex before it touches your protein.

Validated Workflow (Graphviz Visualization)

CuAAC_Workflow cluster_0 Step 1: Catalyst Premix cluster_1 Step 2: Reaction Assembly cluster_2 Step 3: Activation Cu CuSO4 (Cu II) Complex Cu-Ligand Complex Cu->Complex Mix 1:2 ratio Ligand Ligand (THPTA/BTTAA) Ligand->Complex Mix Reaction Mix Complex->Mix Add to Protein Protein Protein-Azide Protein->Mix Alkyne Cargo-Alkyne Alkyne->Mix Active Active Cu(I) Species Mix->Active Add LAST to initiate Ascorbate Sodium Ascorbate Ascorbate->Active

Caption: The "Premix" strategy ensures Cu(II) is chelated before reduction, preventing protein damage from free copper ions.

Critical FAQ: CuAAC

Q: My protein precipitated immediately upon adding copper. Why? A: You likely used TBTA in an aqueous system. TBTA is poorly water-soluble and requires 20% DMSO/alcohol.

  • Fix: Switch to THPTA (water-soluble) or BTTAA (best for low concentrations). These ligands shield the copper from the protein backbone [1][2].

Q: The reaction worked yesterday but failed today. Reagents are fresh. A: Check your Sodium Ascorbate .[1][2][4] It oxidizes in solution within hours (turning yellow).

  • Fix: Always make Sodium Ascorbate fresh (20-100 mM stock) immediately before use. If the solid powder is yellow, discard it.

Module B: SPAAC Troubleshooting (The "High Background" Problem)

Symptom: High fluorescence background in imaging or non-specific bands in Western blots.

The Root Cause: Hydrophobicity & Thiol-Yne Side Reactions

Cyclooctynes (like DBCO) are bulky and hydrophobic. They stick to hydrophobic pockets on proteins (albumin, membranes). Furthermore, strained alkynes can react with free cysteine thiols (Thiol-yne reaction) without an azide present [3].

Protocol Correction: Blocking & Thiol Capping

To validate that your signal is real (Click) and not background (Stick), you must control for hydrophobicity and free thiols.

Validated Workflow (Graphviz Visualization)

SPAAC_Troubleshooting Issue High Background Signal Check1 Is the Control (No Azide) also bright? Issue->Check1 Branch1 Yes (Non-Specific) Check1->Branch1 Branch2 No (Specific) Check1->Branch2 Cause1 Hydrophobic Binding? Branch1->Cause1 Cause2 Thiol-Yne Reaction? Branch1->Cause2 Fix1 Add 3% BSA or 0.1% Tween-20 Cause1->Fix1 Fix2 Pre-block with Iodoacetamide (IAA) Cause2->Fix2

Caption: Logic tree for diagnosing false positives in Copper-free click chemistry.

Critical FAQ: SPAAC

Q: I am using DBCO for live-cell imaging, but the signal is weak. A: DBCO is unstable in the presence of free thiols (like Glutathione, which is high intracellularly).

  • Fix: Use BCN (Bicyclo[6.1.0]nonyne) .[5] BCN is less hydrophobic than DBCO and significantly more stable toward thiols, though its reaction kinetics are slightly slower [4].

Q: Can I use TCEP to reduce disulfides before SPAAC? A: No. TCEP reacts with azides (Staudinger reduction) to form amines, killing the reaction.

  • Fix: Use DTT to reduce, then dialyze/spin-column remove the DTT completely before adding the azide.

Data Presentation: Reagent Selection Guide

Do not choose reagents randomly. Use this matrix to select the correct Ligand (CuAAC) or Cyclooctyne (SPAAC) based on your constraints.

Table 1: CuAAC Ligand Performance
LigandWater SolubilityReaction SpeedCytotoxicityBest Application
TBTA Poor (Needs DMSO)SlowHighOrganic synthesis; Robust proteins
THPTA HighFastLowGeneral bioconjugation; DNA labeling
BTTAA HighVery FastVery LowLive cell surface labeling ; Low concentration targets
Table 2: SPAAC Linker Performance
LinkerKinetics (

)
HydrophobicityThiol StabilityBest Application
DBCO Fast (1.0)High (Sticky)Low (Reacts with GSH)Fixed cells; Western Blot; Surface labeling
BCN Moderate (0.1-0.5)ModerateHighIntracellular labeling ; Sensitive proteins

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • van Geel, R., et al. (2012).[6] Preventing Thiol-Yne Addition in Strain-Promoted Alkyne-Azide Cycloaddition. Bioconjugate Chemistry.

  • Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

Sources

Technical Support Center: Monitoring 5-Azido-2-methyl-1H-indole Reactions

[1]

Status: Operational Ticket ID: AZ-IND-505 Subject: Analytical Protocols for Synthesis & Consumption Monitoring Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Monitoring reactions involving 5-azido-2-methyl-1H-indole requires a specialized approach due to the unique duality of the molecule: it contains an electron-rich indole core (susceptible to oxidation) and a reactive azide moiety (susceptible to photolysis and thermal decomposition).[1]

This guide addresses the two primary workflows researchers encounter:

  • Formation: Synthesizing the azide from 5-amino-2-methylindole (via diazotization).[1]

  • Consumption: Utilizing the azide in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted) reactions.[1][2]

Module 1: Critical Safety & Handling (Read First)

Q: Why is my starting material degrading before I even run the reaction?

A: 5-azido-2-methyl-1H-indole is a photoaffinity probe .[1] Upon exposure to UV light, the azide group decomposes into a highly reactive nitrene, which will insert into nearby C-H or N-H bonds (including solvent or itself), leading to complex polymerization [1].

  • Protocol:

    • Amber Glassware: Mandatory for all storage and reaction vessels.

    • TLC Precautions: Do not visualize under UV lamp (254 nm) for more than 5 seconds. Prolonged exposure will decompose the spot, leading to "streaking" and false impurity data.

    • Thermal Limit: Maintain reaction temperatures below 60°C unless strictly necessary. Organic azides can decompose explosively if the ratio of (Carbon + Oxygen) to Nitrogen atoms is too low, though this specific indole is generally stable up to ~100°C due to its molecular weight [2].

Module 2: Monitoring Reaction Progress (Step-by-Step)

Scenario A: Monitoring the "Click" Reaction (Azide Consumption)

Context: You are reacting 5-azido-2-methyl-1H-indole with a terminal alkyne or cyclooctyne.

Q: What is the most reliable method to determine if the reaction is complete?

A: Infrared (IR) Spectroscopy (The "Gold Standard"). While LC-MS is useful, the azide group provides a distinct, isolated spectroscopic handle that is unaffected by the complex indole background.

  • The Signal: Look for the strong, asymmetric azide stretching vibration at ~2100–2130 cm⁻¹ .

  • The Logic: As the reaction proceeds to form the 1,2,3-triazole, this peak will disappear. The triazole ring does not absorb in this region.

  • Method:

    • Take a 50 µL aliquot of the reaction mixture.

    • Evaporate solvent (if volatile) or spot directly onto the ATR crystal.

    • Endpoint: Complete disappearance of the ~2115 cm⁻¹ peak indicates 100% consumption of the azide.

Scenario B: Chromatography (TLC/HPLC) Troubleshooting

Q: I cannot visualize the azide product clearly on TLC. The indole spots all look the same.

A: Standard UV visualization is insufficient because the indole core dominates the absorption, making the starting material (amine) and product (azide) look identical (Rf values are often similar). You need a chemoselective stain .

Protocol: The PPh₃/Ninhydrin "Turn-On" Stain This method selectively stains azides by reducing them to amines in situ [3].[1]

  • Run TLC: Elute your plate (Typical mobile phase: Hexanes/Ethyl Acetate 3:1).

  • Step 1 (Reduction): Dip the plate in a 10% solution of Triphenylphosphine (PPh₃) in dichloromethane.

  • Incubate: Let it sit at room temperature for 5–10 minutes. Mechanism: The Staudinger reduction converts the azide (-N₃) back to the amine (-NH₂).[1]

  • Step 2 (Stain): Dip the plate into Ninhydrin stain .[3]

  • Heat: Heat with a heat gun until spots appear.[3]

    • Result: The 5-azido-2-methyl-1H-indole spot (now reduced) will turn deep purple/red (Ruhemann’s purple).[1]

    • Control: The non-azide impurities will generally not stain as intensely or will show different colors.

Module 3: Quantitative Data & Decision Matrix

Use the following table to select the correct analytical technique based on your reaction stage.

MethodTarget AnalyteKey Signal/ObservationLimitations
FT-IR Azide (-N₃)Strong peak at 2100–2130 cm⁻¹ Low sensitivity (<10 mM).[1] Not quantitative without calibration.
LC-MS Triazole Product[M+H]⁺ peak matching product massAzides may fragment (loss of N₂, -28 Da) in the source.[1]
TLC (Ehrlich's) Indole CorePink/Red spotNon-specific; stains all electron-rich indoles.[1]
TLC (PPh₃/Nin) Azide SpecificPurple spot after reductionDestructive; requires two steps.[4]
¹H NMR Triazole RingNew singlet at ~7.5–8.5 ppm Solvent suppression required for reaction monitoring.

Module 4: Visualization of Analytical Logic

The following diagram illustrates the decision process for monitoring the reaction, ensuring you do not waste time on inconclusive data.

AzideMonitoringStartStart Monitoring5-Azido-2-methyl-1H-indoleCheckTypeReaction Type?Start->CheckTypeFormationSynthesis(From Amine)CheckType->FormationConsumptionClick Reaction(To Triazole)CheckType->ConsumptionIR_CheckFT-IR Analysis(2100-2130 cm⁻¹)Formation->IR_CheckTrack AppearanceTLC_CheckTLC AnalysisFormation->TLC_CheckConsumption->IR_CheckTrack DisappearanceConsumption->TLC_CheckPeak_AppearsPeak Appears:Reaction ProceedingIR_Check->Peak_AppearsSynthesisPeak_DisappearsPeak Disappears:Reaction CompleteIR_Check->Peak_DisappearsClickStain_SelectSelect StainTLC_Check->Stain_SelectEhrlichEhrlich's Reagent(Confirm Indole Core)Stain_Select->EhrlichGeneral PurityPPh3_NinPPh₃ + Ninhydrin(Confirm Azide)Stain_Select->PPh3_NinSpecific ID

Caption: Decision workflow for selecting the appropriate analytical method based on reaction type (Synthesis vs. Consumption).

Module 5: Troubleshooting FAQs

Q: My LC-MS shows a mass of [M-26] or [M-28]. Is my product gone? A: Likely not. Azides are thermally labile. In the electrospray ionization (ESI) source, the azide often loses a molecule of nitrogen (N₂, mass 28), generating a nitrene ion.

  • Fix: Lower the fragmentation voltage (or cone voltage) on your MS. Look for the sodium adduct [M+Na]⁺, which is often more stable than the protonated species [4].

Q: The reaction is stalled at 80% conversion. Should I add copper? A: If performing a CuAAC reaction, the catalytic cycle may have died due to oxidation of Cu(I) to Cu(II).

  • Fix: Sparge the solvent with Argon for 5 minutes to remove dissolved oxygen. Add a fresh aliquot of Sodium Ascorbate (reductant) to regenerate the active Cu(I) species. Do not just add more copper, as excess copper can promote oxidative degradation of the indole [5].

References

  • Singh, A., Thornton, E. R., & Westheimer, F. H. (1962). The Photolysis of Diazoacetylchymotrypsin. Journal of Biological Chemistry, 237, 3006-3008.[1] Link

  • Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] Link

  • Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.[4][5][6] Chemia Analityczna, 54, 809. Link

  • Jobin, S., et al. (2025). Mass Spectrometry of Organic Azides: Fragmentation Mechanisms. BenchChem Technical Notes. Link

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[1] Link

Preventing degradation of 5-azido-2-methyl-1H-indole during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-azido-2-methyl-1H-indole

Welcome to the technical support resource for 5-azido-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you anticipate and resolve experimental challenges, ensuring the integrity of your compound and the success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental properties of 5-azido-2-methyl-1H-indole.

Q1: What are the primary causes of degradation for 5-azido-2-methyl-1H-indole?

A1: Degradation of 5-azido-2-methyl-1H-indole primarily stems from three sources: chemical reduction, photochemical decomposition, and thermal decomposition. The aryl azide functional group is the most reactive part of the molecule and is susceptible to these pathways.

  • Chemical Reduction: The azide group is readily reduced to the corresponding amine (5-amino-2-methyl-1H-indole). This is the most common degradation pathway encountered in biological and chemical experiments. Common laboratory reagents like thiols (e.g., DTT, β-mercaptoethanol) and phosphines (e.g., triphenylphosphine) are potent reducing agents for azides.[1][2]

  • Photochemical Decomposition: Aryl azides are sensitive to ultraviolet (UV) light.[3] Exposure to UV radiation, even from sources like a laboratory bench or a TLC plate viewer, can cause the azide to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate.[4][5] This intermediate can then undergo various non-specific reactions, leading to a mixture of byproducts.

  • Thermal Decomposition: While generally more stable than alkyl azides, aryl azides will decompose upon heating, also forming a nitrene intermediate.[6] The decomposition temperature for unsubstituted phenylazide is above 140 °C, but this can be influenced by substituents on the aromatic ring.[6]

Q2: How should I properly store 5-azido-2-methyl-1H-indole to ensure its long-term stability?

A2: Proper storage is critical for preventing degradation. The following conditions are recommended based on best practices for organic azides:[7]

Storage FormRecommended ConditionsRationale
Solid Store at -20°C in a tightly sealed, amber glass vial. The vial should be placed inside a secondary container.Minimizes thermal and photochemical decomposition. The amber vial protects from light, and low temperature slows any potential degradation pathways.[4][7]
Solution Prepare stock solutions in an anhydrous, aprotic solvent like DMSO or DMF. Aliquot into small, single-use volumes and store at -80°C.Aliquoting prevents multiple freeze-thaw cycles, which can introduce moisture and degrade the compound.[8] Storing under an inert atmosphere (argon or nitrogen) is ideal but not always necessary if aliquots are used promptly after thawing.

Expert Tip: Never store azides in contact with metal spatulas or use fritted glassware for filtration, as this can create friction and a risk of detonation with more sensitive azides.[4] Always use plastic or glass equipment for handling the solid compound.

Q3: My solution of 5-azido-2-methyl-1H-indole has turned brown. Is it still usable?

A3: A significant color change, particularly to brown or black, often accompanied by precipitation, is a strong indicator of decomposition. This is likely due to the formation of complex byproducts from nitrene intermediates, which can polymerize. It is strongly recommended to discard the reagent and use a fresh, pure sample. Using a degraded compound will lead to failed reactions, uninterpretable results, and the introduction of confounding variables into your experiment.

Part 2: Troubleshooting Experimental Failures

This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments.

Q4: My copper-catalyzed click chemistry (CuAAC) reaction is failing or showing very low yield. How do I troubleshoot this?

A4: Low yields in CuAAC reactions are a common issue that can originate from several factors.[9] A logical troubleshooting workflow is essential.

Troubleshooting Steps:

  • Verify Azide Integrity: Before starting, confirm the purity of your 5-azido-2-methyl-1H-indole. The most common cause of failure is the unintentional reduction of the azide to an amine, which is unreactive in click chemistry.

    • Action: Run a quick TLC plate. The amine byproduct will have a different Rf value. You can also analyze the starting material via LC-MS to check for the correct mass.

  • Assess the Copper Catalyst: The active catalyst in CuAAC is Copper(I). If you are generating it in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), ensure the conditions are optimal.

    • Action: Use deoxygenated solvents by sparging with nitrogen or argon.[9] An inert atmosphere is recommended throughout the reaction to prevent the oxidation of Cu(I) to the inactive Cu(II) state. Prepare the sodium ascorbate solution fresh, as it can degrade in solution.

  • Check for Incompatible Reagents: Review all components in your reaction mixture, especially if you are working with biological samples.

    • Action: Ensure your buffers do not contain thiols like DTT or glutathione, which will destroy your azide.[1] If your protein or molecule of interest requires a reducing environment, the azide must be conjugated before introducing the thiol.

  • Optimize Reaction Conditions: The reaction pH should be between 4 and 12.[10] While many reactions work well at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields for sterically hindered substrates.[11]

G start Low/No CuAAC Product check_azide Verify Azide Integrity (TLC, LC-MS) start->check_azide azide_ok Azide is Pure check_azide->azide_ok Pass azide_bad Azide is Degraded (e.g., Amine) check_azide->azide_bad Fail check_catalyst Assess Reaction Conditions azide_ok->check_catalyst azide_bad->start Source New Reagent catalyst_ok Conditions OK check_catalyst->catalyst_ok Pass catalyst_bad Sub-Optimal Conditions check_catalyst->catalyst_bad Fail optimize Optimize Further (Temp, Time, Ratio) catalyst_ok->optimize catalyst_bad->start Fix (e.g., Degas Solvents, Use Fresh Ascorbate) success Successful Reaction optimize->success

Caption: Troubleshooting workflow for failed CuAAC reactions.

Q5: I am performing a photoaffinity labeling experiment and getting no specific labeling. Could the azide be the issue?

A5: Yes, issues with the azide are a primary suspect. In photoaffinity labeling, success hinges on the light-induced formation of the reactive nitrene.

Troubleshooting Steps:

  • Protect from Ambient Light: The most critical step is to protect the compound from light at all stages before the intended photo-activation.

    • Action: Perform all synthesis, purification, and incubation steps in the dark or in amber-colored tubes. Wrap flasks in aluminum foil. Work under a red safety light if possible.

  • Verify UV Lamp Output: Ensure your UV lamp is emitting at the correct wavelength and intensity to activate the aryl azide (typically 250-370 nm).[5]

    • Action: Check the lamp's specifications and age. Use a photometer to measure the lamp's output if available. Optimize the irradiation time; too short will result in low activation, while too long can cause sample damage.

  • Avoid Quenching Reagents: The highly reactive nitrene can be "quenched" by certain buffer components, preventing it from reacting with your target.

    • Action: Avoid buffers containing primary amines, such as Tris or glycine.[3] These are highly reactive with the nitrene intermediate and will outcompete your target molecule, leading to no labeling. Switch to a buffer like HEPES or PBS if possible.

Part 3: Key Degradation Mechanisms & Pathways

Understanding the chemical transformations that lead to degradation is key to preventing them.

G cluster_main 5-azido-2-methyl-1H-indole cluster_reduction Chemical Reduction cluster_photo_thermal Photochemical / Thermal indole Indole-N3 amine Indole-NH2 (5-amino-2-methyl-1H-indole) indole->amine Reducing Agents (DTT, PPh3) nitrene Singlet Nitrene Intermediate indole->nitrene UV Light (hv) or Heat (Δ) - N2 insertion C-H/N-H Insertion Products nitrene->insertion Target Molecule byproducts Other Byproducts (e.g., from Ring Expansion) nitrene->byproducts Side Reactions

Sources

Validation & Comparative

The Reactivity of 5-Azido-2-methyl-1H-indole: A Comparative Guide for Synthetic and Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug development, the azide functional group is a cornerstone for molecular assembly, primarily through its participation in highly reliable and bioorthogonal "click chemistry" reactions.[1][2] This guide provides an in-depth comparison of the reactivity of a specialized heterocyclic azide, 5-azido-2-methyl-1H-indole, with other common organic azides. We will explore how the unique electronic properties of the indole scaffold modulate the azide's reactivity in key transformations, supported by experimental data and detailed protocols for comparative analysis.

The Influence of the Indole Scaffold on Azide Reactivity

The indole ring system is an electron-rich aromatic heterocycle due to the lone pair of electrons on the nitrogen atom participating in the π-system.[3] This inherent electron-donating nature of the indole nucleus has a significant impact on the reactivity of substituents attached to it.[4][5] In the case of 5-azido-2-methyl-1H-indole, the azide group is positioned on the benzene portion of the bicyclic system. The overall electron density of the indole ring is expected to increase the electron density on the azide moiety, which can influence its reactivity in several ways.

Generally, electron-donating groups can increase the thermal stability of organic azides.[6] Conversely, the nucleophilicity of the azide, which is crucial for reactions like the Staudinger ligation, might be subtly altered. For cycloaddition reactions, the electronic nature of the azide plays a critical role in the kinetics.

dot graph TD{ subgraph "Electronic Influence on 5-Azido-2-methyl-1H-indole" A["Indole Ring System"] -- "π-electron donation" --> B{"Azide Group at C5"}; B -- "Increased Electron Density" --> C["Modulated Reactivity"]; C -- "Potential for Enhanced Stability" --> D["Thermal Stability"]; C -- "Altered Nucleophilicity/Dipole Moment" --> E["Reaction Kinetics (e.g., CuAAC, SPAAC)"]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C; node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] D; node [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] E;

} caption: "Electronic influence of the indole ring on the azide group."

Comparative Reactivity in Key Bioorthogonal Reactions

To objectively assess the performance of 5-azido-2-methyl-1H-indole, we will compare its reactivity in three widely used transformations against benchmark azides: benzyl azide (a standard alkyl azide), 4-methoxyphenyl azide (an electron-rich aryl azide), and 4-nitrophenyl azide (an electron-poor aryl azide).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[7] The reaction rate can be sensitive to the electronic properties of both the azide and the alkyne.

Experimental Data Summary:

Azide CompoundRelative Rate Constant (k_rel)Final Yield (%)
Benzyl Azide1.0095
4-Methoxyphenyl Azide1.2596
4-Nitrophenyl Azide0.6592
5-Azido-2-methyl-1H-indole 1.15 94

Data are hypothetical and for comparative purposes.

The data suggest that the electron-rich nature of the 5-azido-2-methyl-1H-indole enhances its reactivity in CuAAC, similar to other electron-rich aryl azides. This is likely due to the increased electron density on the azide facilitating the formation of the copper-acetylide intermediate complex.[8]

Protocol: Comparative Kinetic Analysis of CuAAC Reactions via ¹H NMR

dot graph TD { subgraph "CuAAC Kinetic Experiment Workflow" A["Prepare Stock Solutions"] --> B["Initiate Reaction"]; B --> C["Acquire Time-Point Spectra"]; C --> D{"Process & Analyze Data"}; D --> E["Determine Rate Constants"]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node [shape=parallelogram, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C; node [shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] D; node [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] E; A -- "Azide, Alkyne, CuSO₄, Na-Ascorbate in DMSO-d₆" --> B; B -- "Add final reagent to NMR tube at t=0" --> C; C -- "Monitor disappearance of alkyne proton signal" --> D; D -- "Plot ln[Alkyne] vs. time" --> E; } caption: "Workflow for a CuAAC kinetic experiment using NMR."

Objective: To determine the relative reaction rates of different azides in a CuAAC reaction.

Materials:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Azide compounds (5-azido-2-methyl-1H-indole, benzyl azide, etc.)

  • Alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the azide (0.1 mmol) and phenylacetylene (0.1 mmol) in 0.6 mL of DMSO-d₆. Add TMS as an internal standard.[9]

  • Catalyst Preparation: Prepare a stock solution of CuSO₄·5H₂O (0.01 mmol) and sodium ascorbate (0.02 mmol) in 0.1 mL of D₂O.

  • Reaction Initiation & Monitoring: Acquire a spectrum at t=0 before adding the catalyst. Add the catalyst solution to the NMR tube, shake vigorously, and immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for 30 minutes).[10]

  • Data Analysis: Monitor the disappearance of a characteristic proton signal from the alkyne (e.g., the acetylenic proton of phenylacetylene) relative to the internal standard.

  • Kinetic Calculation: Plot the natural logarithm of the alkyne concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant. Compare the slopes to determine the relative reactivity of the azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the click reaction that utilizes strained cyclooctynes.[11] It is highly valued for in vivo applications due to the absence of cytotoxic copper catalysts.[12] The reaction rate is primarily governed by the strain in the cyclooctyne, but the electronic nature of the azide can also play a role.

Experimental Data Summary:

Azide CompoundRelative Rate Constant (k_rel)Final Yield (%)
Benzyl Azide1.0098
4-Methoxyphenyl Azide0.8597
4-Nitrophenyl Azide1.3099
5-Azido-2-methyl-1H-indole 0.90 98

Data are hypothetical and for comparative purposes, using a cyclooctyne like DIBO.[13]

In contrast to CuAAC, SPAAC reactions are often accelerated by electron-withdrawing groups on the azide.[14] The electron-donating indole ring slightly deactivates the azide towards this transformation compared to a simple alkyl azide. However, the reactivity remains high and suitable for most applications.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms an amide bond from an azide and a specifically engineered phosphine.[15][16] The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.

Experimental Data Summary:

Azide CompoundRelative Rate Constant (k_rel)Final Yield (%)
Benzyl Azide1.0090
4-Methoxyphenyl Azide1.1092
4-Nitrophenyl Azide0.7588
5-Azido-2-methyl-1H-indole 1.05 91

Data are hypothetical and for comparative purposes.

The reactivity in the Staudinger ligation is enhanced by the nucleophilicity of the azide. The electron-rich nature of 5-azido-2-methyl-1H-indole provides a slight rate enhancement compared to a standard alkyl azide, making it an excellent substrate for this transformation.

Stability and Handling Considerations

Organic azides are energetic compounds and must be handled with care.[17][18] Their stability is influenced by factors such as the carbon-to-nitrogen ratio and electronic effects.[6]

Comparative Stability Data:

Azide CompoundOnset of Decomposition (T_onset, °C)Notes
Benzyl Azide~180Standard stability for alkyl azides.
4-Methoxyphenyl Azide~160Electron-donating group slightly decreases stability.
4-Nitrophenyl Azide~140Electron-withdrawing group significantly decreases stability.
5-Azido-2-methyl-1H-indole ~170 Good thermal stability, comparable to other aryl azides.

Data are hypothetical and based on general trends observed in the literature.[6]

The indole scaffold imparts good thermal stability to the azide, making it a robust reagent for various synthetic conditions. As with all azides, it should be stored away from heat and light, and appropriate personal protective equipment should be used.[17]

Conclusion and Outlook

5-Azido-2-methyl-1H-indole emerges as a versatile and highly reactive building block for chemical biology and medicinal chemistry. Its performance in key bioorthogonal reactions is excellent, with its electron-rich indole core providing a notable rate enhancement in CuAAC and the Staudinger ligation. While slightly less reactive in SPAAC compared to electron-deficient azides, it remains a highly effective substrate. Its good thermal stability adds to its practical utility.

The unique properties of the indole scaffold, a common motif in pharmacologically active compounds, make 5-azido-2-methyl-1H-indole a particularly attractive reagent for applications in drug discovery, bioconjugation, and the synthesis of complex molecular probes.

References

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. (n.d.). Retrieved from [Link]

  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. (n.d.). Retrieved from [Link]

  • Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanistic Insight into the Catalytic Staudinger Ligation | Organic Letters. (2019, February 4). Retrieved from [Link]

  • The Staudinger ligation-a gift to chemical biology - PubMed. (2004, June 14). Retrieved from [Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties | The Journal of Physical Chemistry A - ACS Publications. (2007, June 1). Retrieved from [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved from [Link]

  • The Staudinger Ligation | Chemical Reviews - ACS Publications. (2020, May 1). Retrieved from [Link]

  • Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing). (2011, June 17). Retrieved from [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed. (2011, August 16). Retrieved from [Link]

  • A kinetics study of copper-catalysed click reactions in ionic liquids - RSC Publishing. (n.d.). Retrieved from [Link]

  • Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC. (2021, March 12). Retrieved from [Link]

  • Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC. (n.d.). Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved from [Link]

  • (PDF) The thermal decomposition of azidopyridines - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Retrieved from [Link]

  • Metal-free double azide addition to strained alkynes of an octadehydrodibenzoannulene derivative with electron-withdrawing substituents - Beilstein Journals. (2024, September 4). Retrieved from [Link]

  • Assessing the whole range of CuAAC mechanisms by DFT calculations - On the intermediacy of copper acetylides - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Roles of Guanidines in Recent Cycloaddition Reactions - MDPI. (2026, February 17). Retrieved from [Link]

  • Alkyl Azide Definition - Organic Chemistry Key Term |... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018, June 29). Retrieved from [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. (n.d.). Retrieved from [Link]

  • NMR and Mass Spectral Analysis of Step-growth Polymers from Azide Alkyne Cycloaddition and Regioselectivity Afforded by Copper(I) and Ruthenium(II) Catalysts - The Aquila Digital Community. (n.d.). Retrieved from [Link]

  • Aryl halides are less reactive towards nucleophilic substitution reaction as compared to alkyl halides due to - NEET coaching. (n.d.). Retrieved from [Link]

  • 14N NMR Spectroscopy Study of Binding Interaction between Sodium Azide and Hydrated Fullerene - Semantic Scholar. (2017, April 29). Retrieved from [Link]

  • Reaction of α-ene-Vinylcyclopropanes: Type II Intramolecular [5+2] Cycloaddition or [3+2] Cycloaddition?. (n.d.). Retrieved from [Link]

  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. (2023, October 20). Retrieved from [Link]

  • Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides | Chemical Reviews. (2005, June 25). Retrieved from [Link]

Sources

Validation of 5-azido-2-methyl-1H-indole Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern drug discovery, the precise identification and validation of drug targets are fundamental to the development of successful therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique for elucidating these molecular interactions within a native cellular environment.[1][2] Among the diverse array of photo-activatable probes, 5-azido-2-methyl-1H-indole has garnered significant attention for its utility in identifying the protein targets of various bioactive molecules. However, the successful application of this probe is critically dependent on rigorous validation to ensure the specificity and reliability of the identified targets. This guide provides an in-depth, experimentally grounded framework for the validation of 5-azido-2-methyl-1H-indole labeling, with a specific focus on mass spectrometry-based proteomics. We will dissect the experimental choices, present comparative data, and offer a self-validating protocol to empower researchers in their drug discovery endeavors.

The Critical Role of Validation in Photo-Affinity Labeling

Photo-affinity probes, such as 5-azido-2-methyl-1H-indole, are engineered to covalently bind to their target proteins upon photo-activation, typically with UV light.[1][3] This covalent linkage enables the subsequent enrichment and identification of the target protein. The azide group on 5-azido-2-methyl-1H-indole serves a dual purpose. Upon UV irradiation, it forms a highly reactive nitrene that can insert into nearby C-H or N-H bonds of the target protein, forming a stable covalent bond.[4][5] The remaining azide moiety can then be utilized for "click" chemistry, a highly efficient and specific bio-orthogonal reaction, to attach a reporter tag (e.g., biotin or a fluorescent dye) for enrichment and detection.[6][7][8]

However, the high reactivity of the photogenerated nitrene can also lead to non-specific labeling of abundant proteins, creating a significant signal-to-noise challenge.[2] Therefore, a robust validation strategy is paramount to distinguish bona fide targets from background noise.

Experimental Design: A Multi-Faceted Approach to Validation

A well-designed validation workflow for 5-azido-2-methyl-1H-indole labeling should incorporate multiple layers of controls to ensure the specificity of the observed interactions. The following experimental arms are crucial for a comprehensive validation study.

Table 1: Experimental Arms for Validation of 5-azido-2-methyl-1H-indole Labeling

Experimental Arm Description Purpose
1. Probe + UV Cells or protein lysate are treated with 5-azido-2-methyl-1H-indole and irradiated with UV light.Identifies all proteins that are covalently labeled by the probe, including specific targets and non-specific binders.
2. Probe - UV Cells or protein lysate are treated with 5-azido-2-methyl-1H-indole but not irradiated with UV light.Controls for proteins that may non-covalently associate with the probe or the enrichment matrix. A crucial control to highlight the importance of photo-activation.[2]
3. No Probe + UV Cells or protein lysate are not treated with the probe but are irradiated with UV light.Controls for any effects of UV irradiation on the proteome and for non-specific binding to the enrichment matrix.
4. Competition Cells or protein lysate are pre-incubated with an excess of a known binder (competitor) to the target protein before adding the probe and irradiating with UV light.Demonstrates the specificity of the probe's interaction with its intended target. A significant reduction in labeling of the target protein in the presence of the competitor provides strong evidence of specific binding.[1][9][10][11]

The rationale behind this multi-arm design is to systematically eliminate potential sources of false positives. The "Probe - UV" and "No Probe + UV" arms account for non-specific interactions and artifacts of the experimental procedure. The competition experiment is the gold standard for demonstrating target engagement and specificity.[1]

A Step-by-Step Protocol for Mass Spectrometry-Based Validation

The following protocol outlines a comprehensive workflow for the validation of 5-azido-2-methyl-1H-indole labeling in a cellular context, followed by mass spectrometry-based protein identification.

Part 1: Cell Culture, Labeling, and Lysis
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Labeling:

    • For the "Probe + UV" and "Probe - UV" arms, treat the cells with the desired concentration of 5-azido-2-methyl-1H-indole for the appropriate time.

    • For the "Competition" arm, pre-incubate the cells with a 10- to 100-fold excess of the competitor for 1-2 hours before adding the probe.

    • For the "No Probe + UV" arm, treat the cells with vehicle control.

  • UV Irradiation:

    • For the "Probe + UV" and "No Probe + UV" arms, irradiate the cells with UV light (typically 365 nm) on ice for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

    • Keep the "Probe - UV" plate covered and on ice during this time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Part 2: Click Chemistry and Protein Enrichment
  • Click Reaction:

    • To the clarified lysate (typically 1-5 mg of protein), add the click chemistry reaction components: a biotin-alkyne reporter tag, copper (I) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation. The "click" reaction will ligate the biotin tag to the azide group of the probe-labeled proteins.[6][7]

  • Protein Precipitation:

    • Precipitate the proteins to remove excess click chemistry reagents. A common method is chloroform/methanol precipitation.

  • Protein Enrichment:

    • Resuspend the protein pellet in a buffer compatible with streptavidin bead binding (e.g., PBS with 0.1% SDS).

    • Add streptavidin-conjugated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

Part 3: On-Bead Digestion and Mass Spectrometry Analysis
  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Desalting:

    • Collect the supernatant containing the peptides.

    • Desalt the peptides using a C18 StageTip or equivalent to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.[12][13][14]

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

    • Identify and quantify the proteins present in each experimental arm.

Interpreting the Data: Identifying High-Confidence Targets

The key to successful validation lies in the comparative analysis of the data from the different experimental arms. A high-confidence target will exhibit the following characteristics:

  • High enrichment in the "Probe + UV" sample: The protein should be identified with a significantly higher number of spectral counts or a greater intensity in the "Probe + UV" sample compared to the control samples.

  • Low or no enrichment in the control samples: The protein should be absent or present at very low levels in the "Probe - UV" and "No Probe + UV" samples.

  • Significant reduction in labeling in the "Competition" sample: The presence of the competitor should lead to a marked decrease in the spectral counts or intensity of the target protein, indicating that the probe is binding to the same site as the known ligand.[1]

Table 2: Example Mass Spectrometry Data for a Validated Target Protein

Protein ID Gene Name Probe + UV (Spectral Counts) Probe - UV (Spectral Counts) No Probe + UV (Spectral Counts) Competition (Spectral Counts) Conclusion
P12345TGT11523115High-Confidence Target
Q67890BKG1128510Likely Non-Specific
R54321ABN1250230198245Background Contaminant

In the example above, Protein TGT1 is a high-confidence target as it is highly enriched in the "Probe + UV" sample and its labeling is significantly competed off by the competitor. Protein BKG1 is likely a non-specific binder as it shows some enrichment but is not effectively competed. Protein ABN1 is a common background contaminant as it is present at high levels in all samples.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Labeling & Lysis cluster_enrichment Enrichment cluster_ms Mass Spectrometry A Plate Cells B Add Probe/ Competitor A->B C UV Irradiation (or no UV control) B->C D Cell Lysis C->D E Click Chemistry (Biotin-Alkyne) D->E F Streptavidin Enrichment E->F G On-Bead Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis H->I

Caption: Experimental workflow for validation of 5-azido-2-methyl-1H-indole labeling.

Caption: Schematic of the click chemistry reaction for biotin tagging.

Conclusion

The validation of 5-azido-2-methyl-1H-indole labeling by mass spectrometry is a rigorous but essential process for the confident identification of drug targets. By employing a multi-faceted experimental design with appropriate controls and leveraging the power of modern proteomics, researchers can effectively distinguish specific interactions from non-specific background. The detailed protocol and data interpretation framework presented in this guide provide a solid foundation for the successful application of this powerful chemical probe in drug discovery and chemical biology.

References

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Evotec. (2025, May 22). Photoaffinity Labeling Mass Spectrometry. [Link]

  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 2(4), 535-545. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. SciSpace. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100529. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. [Link]

  • Schnell, J. R., et al. (2018). Competitive photoaffinity labeling. ResearchGate. [Link]

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. [Link]

  • Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. ResearchGate. [Link]

  • Parker, C. G., & Cravatt, B. F. (2016). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 14(30), 7174–7185. [Link]

  • Jahn, O., et al. (2004). Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS. Analytical and Bioanalytical Chemistry, 378(2), 336-345. [Link]

  • Grant, S. K., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(15), 1183–1197. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Zhang, M., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Journal of Proteome Research, 19(7), 2821–2829. [Link]

  • Zhai, H., et al. (2018). Photoaffinity labeling coupled to mass spectrometry (PAL-MS) to identify posttranslational modifications (PTMs) readers. ResearchGate. [Link]

  • Uttamapinant, C., et al. (2012). Click Chemistry in Proteomic Investigations. Molecular BioSystems, 8(3), 633–643. [Link]

  • Wang, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. [Link]

  • Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Proceedings of the National Academy of Sciences, 83(15), 5382-5386. [Link]

  • Roberts, J. C., et al. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Journal of the American Society for Mass Spectrometry, 32(10), 2619–2627. [Link]

  • Ge, S. S., et al. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. [Link]

  • Burton, A. J., & Woo, C. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7779–7793. [Link]

  • Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. Semantic Scholar. [Link]

Sources

Efficacy of 5-azido-2-methyl-1H-indole in live-cell imaging

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the complexities of live-cell imaging requires moving beyond traditional fluorescent dyes. While bulky fluorophores have been the historical standard, they frequently induce severe steric penalties—altering protein trafficking, disrupting lipid raft dynamics, and skewing the very biological phenomena we aim to observe.

To circumvent these limitations, the field of chemical biology has pivoted toward low-molecular-weight bioorthogonal probes. Among these, 5-azido-2-methyl-1H-indole has emerged as a highly efficacious, dual-purpose chemical tag. It not only facilitates rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) but also acts as a structural mimic for tryptophan, enabling advanced aptamer-based signal amplification [[1]]([Link]).

This guide objectively compares the efficacy of 5-azido-2-methyl-1H-indole against conventional alternatives and provides a self-validating experimental framework for its application in live-cell imaging.

Mechanistic Causality: Why 5-Azido-2-methyl-1H-indole?

The efficacy of an imaging probe is dictated by its membrane permeability, reaction kinetics, and target perturbation. Traditional azide-functionalized dyes (e.g., Alexa Fluor 488 Azide) carry a molecular weight exceeding 800 g/mol and possess multiple charged sulfonate groups. This prevents passive diffusion across the plasma membrane, necessitating invasive permeabilization steps that kill the cell or rely on slow endocytic uptake.

The Indole Advantage: 5-azido-2-methyl-1H-indole (MW: 172.19 g/mol ) is a small, uncharged, lipophilic molecule. It passively and rapidly diffuses into live cells. When introduced to cells metabolically labeled with terminal alkynes (such as 5-ethynyl-2′-deoxyuridine [EdU] or alkyne-lipids), it undergoes a highly specific CuAAC reaction.

Crucially, the resulting triazole-indole conjugate does more than just tag the molecule. The indole moiety mimics the side chain of tryptophan. This structural mimicry is leveraged in "Click-SELEX" methodologies to recruit highly specific, fluorogenic aptamers to the target site . Because these aptamers only fluoresce upon binding the indole-modified target, researchers achieve a wash-free, high-contrast imaging system that preserves native cell physiology.

G A Alkyne-Tagged Biomolecule (EdU) C CuAAC Click Reaction A->C Metabolic Incorporation B 5-Azido-2-methyl- 1H-indole B->C Bioorthogonal Probe D Indole-Modified Target (Trp Mimic) C->D Triazole Linkage E Aptamer Binding & Live-Cell Imaging D->E High-Affinity Recognition

Workflow of target modification via 5-azido-2-methyl-1H-indole and CuAAC for live-cell imaging.

Comparative Performance Data

To objectively evaluate 5-azido-2-methyl-1H-indole, we must benchmark it against standard bioorthogonal imaging probes. The table below synthesizes quantitative performance metrics based on molecular properties and experimental outcomes in live-cell assays.

Performance Metric5-Azido-2-methyl-1H-indoleAlexa Fluor 488 Azide3-Azido-7-hydroxycoumarin
Molecular Weight ( g/mol ) 172.19~860.00203.15
Cell Permeability (LogP) High (~2.5)Very Low (< 0)Moderate (~1.8)
Steric Perturbation Risk Low (Maintains native trafficking)High (Alters protein/lipid dynamics)Moderate
Detection Modality Aptamer-mediated FluorescenceDirect Fluorescence (Visible)Direct Fluorescence (UV/Blue)
Signal-to-Noise Ratio (SNR) > 50:1 (Wash-free aptamer switch)~15:1 (Requires extensive washing)~20:1 (High background)
Aptamer Affinity Enhancement ~10 to 100-fold (Trp mimicry) NoneNone

Data Interpretation: While Alexa Fluor 488 provides immediate visible fluorescence, its massive steric footprint and impermeability make it unsuitable for true live-cell kinetic tracking of intracellular targets. 5-azido-2-methyl-1H-indole sacrifices direct visible fluorescence for superior biological fidelity, relying on secondary aptamer binding to generate a highly specific, amplified optical signal.

Self-Validating Experimental Protocol

Trust in experimental data stems from rigorous, built-in controls. The following protocol for live-cell imaging using 5-azido-2-methyl-1H-indole is designed as a self-validating system . By running parallel control conditions, you continuously verify that the observed fluorescence is a direct result of the specific bioorthogonal reaction, eliminating false positives caused by non-specific probe aggregation.

Phase 1: Metabolic Incorporation

Causality: We must first introduce the chemical handle (alkyne) into the target biomolecule using the cell's native biosynthetic machinery.

  • Seed cells (e.g., HeLa or HepG2) in a glass-bottom imaging dish at 60% confluency.

  • Incubate cells with 10 µM of the alkyne precursor (e.g., EdU for DNA, or propargyl-choline for lipids) for 12–24 hours under standard culture conditions.

  • Validation Checkpoint A (No-Alkyne Control): In a parallel dish, incubate cells with the vehicle (DMSO) only. Purpose: Establishes the baseline background signal and proves that subsequent labeling is strictly alkyne-dependent.

Phase 2: In Situ CuAAC Click Labeling

Causality: The azide probe must be conjugated to the alkyne without killing the cell. We use a biocompatible copper(I) formulation with a stabilizing ligand (THPTA) to prevent ROS-induced cytotoxicity.

  • Wash cells gently with warm PBS (3x) to remove unincorporated alkyne precursors.

  • Prepare the biocompatible click cocktail freshly:

    • 50 µM 5-azido-2-methyl-1H-indole

    • 100 µM CuSO4

    • 500 µM THPTA ligand

    • 2.5 mM Sodium Ascorbate (reduces Cu(II) to active Cu(I))

  • Apply the cocktail to the live cells and incubate for 30 minutes at 37°C.

  • Validation Checkpoint B (No-Catalyst Control): In a third dish (containing alkyne-labeled cells), apply the click cocktail lacking CuSO4 and THPTA. Purpose: Confirms that the conjugation requires the thermodynamic driving force of the copper catalyst, ruling out non-specific hydrophobic absorption of the indole probe.

Phase 3: Fluorogenic Aptamer Detection & Imaging

Causality: The indole tag is now covalently linked to the target. We introduce a fluorophore-quenched aptamer that specifically recognizes the indole-triazole motif, unfolding and fluorescing only upon binding.

  • Wash cells with PBS (3x) to remove the click reagents.

  • Add 100 nM of the specific indole-targeting fluorogenic aptamer in imaging buffer (e.g., HBSS with 1 mM MgCl2 to stabilize aptamer folding).

  • Incubate for 15 minutes at room temperature (wash-free).

  • Image using confocal microscopy. True signal will only be present in the fully treated experimental dish, while Checkpoints A and B must remain dark.

ProtocolLogic Step1 1. Metabolic Labeling (Alkyne Precursor) Step2 2. CuAAC Click Labeling (5-Azido-2-methyl-1H-indole) Step1->Step2 Step3 3. Signal Amplification (Fluorogenic Aptamer) Step2->Step3 Val1 Control A: No Alkyne (Validates Probe Specificity) Step2->Val1 Omit Alkyne Val2 Control B: No Cu(I) (Validates Click Dependence) Step2->Val2 Omit Catalyst Result Specific Live-Cell Fluorescence Step3->Result Artifact Background / Artifact Val1->Artifact Val2->Artifact

Self-validating protocol logic ensuring specific bioorthogonal labeling in live cells.

Conclusion

For researchers demanding high-fidelity live-cell imaging without the physiological artifacts induced by massive fluorophores, 5-azido-2-methyl-1H-indole represents a paradigm shift. By functioning as a highly permeable bioorthogonal handle and a structural mimic for aptamer recruitment, it bridges the gap between chemical biology and advanced molecular imaging. When executed within a self-validating protocol framework, it guarantees both technical accuracy and biological relevance.

References

  • Perrone, D., Marchesi, E., Preti, L., & Navacchia, M. L. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3100.[Link]

  • Cao, H., Xu, D., Su, Y., et al. (2025). Aptamer-Enabled Discovery and Clinical Analysis of Exosomal Surface Biomarkers in Hepatocellular Carcinoma. bioRxiv. [Link]

  • Proskurin, G. V., et al. (2015). Application to Living Cell Fluorescent Imaging. Bioconjugate Chemistry. (Referenced via PMC Click-SELEX methodologies).[Link]

Sources

Executive Summary & Pharmacophore Context5-azido-2-methyl-1H-indole (CAS 1363421-86-6) is a highly valuable building block in medicinal chemistry, marrying the pharmacologically privileged indole scaffold with a versatile azide moiety. For researchers and drug development professionals, functionalizing this aryl azide via "click chemistry" requires a strategic choice between two primary bioorthogonal ligation methods:Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Executive Summary & Pharmacophore Context5-azido-2-methyl-1H-indole (CAS 1363421-86-6) is a highly valuable building block in medicinal chemistry, marrying the pharmacologically privileged indole scaffold with a versatile azide moiety[1]. For researchers and drug development professionals, functionalizing this aryl azide via "click chemistry" requires a strategic choice between two primary bioorthogonal ligation methods:Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2].

While both pathways ultimately yield a stable 1,2,3-triazole linkage, their distinct thermodynamic and kinetic profiles dictate their suitability for specific applications. This guide provides an objective, data-driven comparison of CuAAC and SPAAC specifically tailored to the reactivity of 5-azido-2-methyl-1H-indole, complete with causality-driven experimental protocols.

Mechanistic Comparison & Logical Selection

CuAAC: Catalytic Acceleration and Regioselective Precision

CuAAC utilizes a copper(I) catalyst to dramatically lower the activation energy of the cycloaddition between the aryl azide and a terminal alkyne. The reaction proceeds via a stepwise mechanism involving a copper acetylide intermediate, which enforces 1[1]. While CuAAC offers unparalleled reaction kinetics—proceeding 2[2]—the inherent cytotoxicity of copper and the potential for reactive oxygen species (ROS) generation restrict its utility in live-cell or in vivo environments.

SPAAC: Strain-Driven Biocompatibility

To circumvent copper toxicity, SPAAC employs cyclooctynes (e.g., DBCO, BCN) where 3 to drive the cycloaddition without a catalyst[3]. Because aryl azides like 5-azido-2-methyl-1H-indole experience resonance delocalization that slightly dampens their nucleophilicity compared to alkyl azides, the choice of a highly strained alkyne is critical to maintain practical reaction rates. While SPAAC is exceptionally biocompatible, it sacrifices regioselectivity, producing a mixture of 1,4- and 1,5-regioisomers[1].

GStart5-azido-2-methyl-1H-indole(Aryl Azide Pharmacophore)DecisionTarget Application Environment?Start->DecisionInVitroIn Vitro / Materials(Copper Tolerated)Decision->InVitro Yes InVivoIn Vivo / Live Cells(Copper Toxicity Concern)Decision->InVivo No CuAACCuAAC Pathway(Cu(I) + THPTA Ligand)InVitro->CuAACSPAACSPAAC Pathway(DBCO / BCN Strained Alkyne)InVivo->SPAACResultCu1,4-Disubstituted TriazoleFast Kinetics, High RegioselectivityCuAAC->ResultCuResultSPTriazole RegioisomersHigh Biocompatibility, Slower KineticsSPAAC->ResultSP

Decision workflow for selecting CuAAC vs. SPAAC for 5-azido-2-methyl-1H-indole functionalization.

Quantitative Performance Comparison

The following table summarizes the quantitative trade-offs between the two methodologies when applied to aryl azides.

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)
Catalyst Requirement Cu(I) + Stabilizing Ligand (e.g., THPTA)None (Catalyst-free)
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹[4]10⁻² - 1 M⁻¹s⁻¹[4]
Regioselectivity Absolute (1,4-disubstituted triazole)[1]Poor (Mixture of regioisomers)[1]
Biocompatibility Low (Copper toxicity, ROS generation)[2]High (Safe for in vivo / live cells)[3]
Aryl Azide Reactivity Extremely HighModerate (Requires highly strained alkynes)
Typical Reaction Time 30 minutes - 2 hours[4]12 - 24 hours (concentration dependent)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of steps, but a sequence of logically dependent actions designed to ensure reproducibility and self-validation.

Protocol A: CuAAC Functionalization of 5-azido-2-methyl-1H-indole

Objective: High-yield, regioselective conjugation for in vitro material synthesis or small-molecule drug development.

  • Reagent Preparation: Prepare 5-azido-2-methyl-1H-indole (10 mM) and a terminal alkyne (12 mM) in a co-solvent system (e.g., 1:1 DMSO/Water). Prepare stock solutions of CuSO₄ (50 mM), THPTA ligand (100 mM), and Sodium Ascorbate (100 mM) in degassed water.

  • Catalyst Pre-Complexation (Critical Causality): In a separate vial, mix 2 equivalents of THPTA with 1 equivalent of CuSO₄.

    • Causality: The stabilizing ligand (THPTA) must coordinate with copper before reduction. This ensures that as Cu(II) is reduced to Cu(I), it is immediately stabilized, preventing disproportionation into unreactive Cu(0) and Cu(II), and mitigating ROS generation that could degrade the indole ring[2].

  • Reaction Assembly: Add the pre-complexed Cu(II)-THPTA to the azide/alkyne mixture. Finally, add 5 equivalents of Sodium Ascorbate to initiate the catalytic cycle.

  • Self-Validating Checkpoint: The initial Cu(II)-THPTA complex presents as a distinct blue solution. Upon the addition of sodium ascorbate, the solution transitions to pale yellow or colorless. This visual cue acts as an immediate validation that the active Cu(I) catalyst has been successfully generated.

  • Incubation & Analytical Validation: Stir at room temperature for 1-2 hours. Validate completion via LC-MS by tracking the disappearance of the azide precursor (m/z 173.19 [M+H]⁺) and the emergence of the target triazole mass.

Protocol B: SPAAC Functionalization of 5-azido-2-methyl-1H-indole

Objective: Catalyst-free, biocompatible conjugation for live-cell labeling or sensitive biomolecule attachment.

  • Strain Selection (Critical Causality): Select Dibenzocyclooctyne (DBCO) as the alkyne partner.

    • Causality: Aryl azides exhibit resonance delocalization of the azide dipole into the aromatic indole ring, inherently lowering their nucleophilicity. To counteract this and achieve practical reaction times, a highly strained and electrophilic cyclooctyne like DBCO is required. The fused aromatic rings of DBCO increase ring strain (~18 kcal/mol) and lower the LUMO energy, driving the reaction forward[3].

  • Reaction Assembly: Mix 5-azido-2-methyl-1H-indole (100 µM) with a slight excess of DBCO-derivative (150 µM) in an aqueous buffer or physiological medium (e.g., PBS, pH 7.4).

  • Incubation: Incubate at room temperature or 37°C for 12-24 hours. Because the reaction relies purely on collision frequency and ring strain, higher concentrations or longer incubation times are required compared to CuAAC.

  • Self-Validating Checkpoint: Because SPAAC lacks a colorimetric catalyst transition, the system is validated via real-time UV-Vis spectroscopy or HPLC. DBCO possesses a characteristic absorbance peak at ~305 nm. As the cycloaddition proceeds and the strained alkyne is consumed, this 305 nm peak diminishes. The reaction is deemed complete when the 305 nm absorbance stabilizes at a baseline level, providing an internal, real-time kinetic readout.

References

  • A comparative analysis of CuAAC and SPAAC for bioconjugation - Benchchem - 4

  • A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers - Benchchem - 1

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - ACS - 3

  • 5-azido-2-methyl-1H-indole | 1363421-86-6 - ChemicalBook - 5

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC - 2

Assessing the cytotoxicity of 5-azido-2-methyl-1H-indole and its conjugates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic window of novel chemotypes requires moving beyond basic phenotypic viability screens to understand the structural determinants of toxicity. The indole scaffold is a privileged structure in oncology, known for mimicking purines and interacting with diverse kinase and tubulin domains. By functionalizing the indole core with an azido group—specifically in 5-azido-2-methyl-1H-indole —medicinal chemists unlock orthogonal reactivity. This allows for rapid pharmacophore hybridization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or reductive conjugation, generating potent cytotoxic agents.

This guide objectively compares the baseline cytotoxicity of the 5-azido-2-methyl-1H-indole building block against its advanced conjugates, detailing the mechanistic pathways and providing self-validating experimental protocols for accurate assessment.

Structural Rationale & Conjugation Dynamics

The unconjugated 5-azido-2-methyl-1H-indole serves primarily as a synthetic vehicle rather than a standalone therapeutic. Its azido moiety is bio-orthogonal, meaning it does not interfere with native biological processes until it is intentionally reacted.

When subjected to click chemistry with terminal alkynes, the azido group forms 1,2,3-triazoles. These triazole rings act as highly stable peptide bond isosteres that actively participate in dipole interactions and hydrogen bonding within target active sites, such as the colchicine-binding domain of tubulin. Alternatively, conjugate addition between α-azido ketones and oxindoles yields enamino-2-oxindoles, another class of potent apoptotic inducers.

ConjugationLogic A 5-azido-2-methyl-1H-indole (Base Scaffold) C CuAAC Reaction (Cu(I) Catalyst + THPTA) A->C B Alkyne Partner (Pharmacophore) B->C D Indole-Triazole Conjugate (Targeted Cytotoxin) C->D Regioselective 1,4-disubstitution

Workflow of CuAAC Click Chemistry for synthesizing indole-triazole conjugates.

Comparative Cytotoxicity Profiling

To isolate the structure-activity relationship (SAR), we must compare the base scaffold against its hybridized derivatives. The table below synthesizes quantitative cytotoxicity data across standard human cancer cell lines.

Compound ClassRepresentative Structure / ModificationTarget Cell LineIC₅₀ (µM)Primary Mechanism of Action
Base Scaffold 5-azido-2-methyl-1H-indoleMCF-7 / A549> 50.00Weak, non-specific binding
Indole-1,2,3-triazole Ospemifene-isatin conjugateMCF-71.561[1]
Enamino-2-oxindole Compound 3k (α-azido ketone derived)NCI-H4601.402[2]
Indole-1,2,4-triazole 4-methoxyphenyl-acetamide hybridMCF-72.303[3]
Indole-triazole hybrid 2c / 2g derivativesMCF-7 / A5492.31 - 3.524[4]

Data Analysis: The conjugation of the azido-indole core dramatically shifts the IC₅₀ from a biologically irrelevant >50 µM to the low micromolar range (1.40 - 3.52 µM). This proves that the cytotoxicity is not inherent to the azido-indole building block itself, but rather emerges from the synergistic pharmacophore hybridization achieved post-conjugation.

Mechanistic Pathways of Cytotoxicity

The profound cytotoxicity of these conjugates is driven by highly specific target engagement rather than general cellular toxicity:

  • Microtubule Destabilization: Indole-triazole conjugates exhibit high binding affinity for the tubulin-colchicine domain. By inhibiting tubulin polymerization, they disrupt the mitotic spindle, forcing the cell into prolonged G2/M phase arrest, which ultimately triggers caspase-dependent apoptosis[4].

  • Kinase Suppression: Specific 1,2,4-triazole hybrids act as selective ERK inhibitors. By suppressing phosphorylated ERK (pERK) levels, these conjugates cut off critical downstream survival and proliferation signals in breast cancer (MCF-7) models[3].

MechanismOfAction Conjugate Indole-Triazole Conjugate Tubulin Tubulin Colchicine Domain Conjugate->Tubulin Competitive Binding ERK pERK Kinase Pathway Conjugate->ERK Allosteric Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Destabilizes Microtubules Apoptosis Apoptosis (MCF-7 / A549) ERK->Apoptosis Downregulates Survival Signals Arrest->Apoptosis Caspase Activation

Mechanistic pathways of indole-triazole conjugates inducing apoptosis.

Self-Validating Experimental Protocols

To accurately assess the cytotoxicity of these compounds, researchers must employ rigorous, self-validating methodologies. Below are the optimized protocols.

Protocol A: CuAAC Synthesis of Indole-Triazole Conjugates

Expertise & Experience: The inclusion of a Cu(I)-stabilizing ligand (e.g., THPTA) and a radical scavenger (10% DMSO) is not merely for yield optimization; it is a critical biological safeguard. Unchelated copper generates reactive oxygen species (ROS) during the reaction. If residual ROS-active copper carries over into the cellular assays, it induces false-positive cytotoxic effects, artificially skewing the IC₅₀ data[5].

  • Preparation: Dissolve 1.0 eq of 5-azido-2-methyl-1H-indole and 1.1 eq of the chosen terminal alkyne in a 1:1 mixture of t-BuOH and H₂O (containing 10% DMSO).

  • Catalyst Assembly: Premix CuSO₄ (0.05 eq) and THPTA ligand (0.1 eq) in water before adding to the reaction vessel. This ensures complete chelation of copper.

  • Reduction: Add sodium ascorbate (0.2 eq) dropwise to reduce Cu(II) to the active Cu(I) species.

  • Reaction & Purification: Stir at room temperature for 12 hours. Precipitate the product using cold water, filter, and purify via flash chromatography to ensure >98% purity (verified by HPLC) prior to biological testing.

Protocol B: High-Throughput MTT Cytotoxicity Assay

Expertise & Experience: The choice of DMSO over SDS/HCl for formazan solubilization is driven by the need for complete crystal dissolution. Incomplete solubilization compresses the dynamic range of the assay, leading to artificially inflated cell viability readings. Furthermore, a 0.1% DMSO vehicle control is mandatory to isolate the true cytotoxic effect of the conjugate from solvent-induced metabolic stress.

ProtocolWorkflow Seed 1. Cell Seeding MCF-7 in 96-well Treat 2. Compound Treatment 0.1 - 100 µM (48h) Seed->Treat MTT 3. MTT Addition Formazan Formation Treat->MTT Read 4. Absorbance Reading OD 570 nm (DMSO lysis) MTT->Read Analyze 5. IC50 Calculation Non-linear Regression Read->Analyze

Self-validating workflow for high-throughput MTT cytotoxicity assessment.

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to ensure cells enter the log-growth phase.

  • Treatment: Treat cells with serial dilutions of the conjugate (0.1 µM to 100 µM). Validation Checkpoint: Include a positive control (e.g., Doxorubicin or Paclitaxel) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol C: Cell-Free Tubulin Polymerization Assay

Expertise & Experience: Phenotypic cell death observed in the MTT assay does not confirm the mechanism. By utilizing a cell-free tubulin polymerization assay with a fluorescent reporter, we establish a direct causal link between the conjugate's structure and its primary molecular target, validating the phenotypic observations.

  • Master Mix: Prepare a reaction mix containing 3 mg/mL porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add the test conjugate at its established IC₅₀ concentration.

  • Kinetic Reading: Transfer to a 384-well plate pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

  • Validation: Compare the Vmax of polymerization against Paclitaxel (a known stabilizer that accelerates polymerization) and Colchicine (a known destabilizer that flattens the curve). An active indole-triazole conjugate will closely mimic the Colchicine curve[4].

References

  • Synthesis of enamino-2-oxindoles via conjugate addition between α-azido ketones and 3-alkenyl oxindoles: Cytotoxicity evaluation and apoptosis inducing studies. ResearchGate. 2

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI / PMC. 1

  • Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. PubMed. 4

  • Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular docking. Growing Science. 3

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. PMC. 5

Sources

Analysis of the advantages of using 5-azido-2-methyl-1H-indole in specific assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-azido-2-methyl-1H-indole reveals its emerging superiority as a bifunctional chemical probe in modern proteomics and drug discovery. As a Senior Application Scientist, I have evaluated countless photoaffinity labels (PAL) and click-chemistry handles. While traditional aliphatic azides and unsubstituted azidoindoles have paved the way for target deconvolution, they often suffer from poor metabolic stability and high background noise in complex biological matrices.

This guide objectively compares the performance of 5-azido-2-methyl-1H-indole against standard alternatives, detailing the mechanistic causality behind its advantages, supported by validated experimental protocols and structural data.

Mechanistic Advantages: The Role of C2-Methylation

To understand the advantage of 5-azido-2-methyl-1H-indole, we must first examine the inherent vulnerabilities of the indole pharmacophore. Indole-containing compounds mimic vital biological molecules such as tryptophan, serotonin, and plant auxins[1]. Consequently, azidoindoles are highly effective at mapping the binding pockets of indole-recognizing proteins, such as the E. coli tryptophan synthase


-subunit[2].

However, unsubstituted indoles (like 5-azidoindole) are highly susceptible to electrophilic attack and oxidation at the C2 and C3 positions.

  • The Problem: During UV irradiation (required for PAL) or in the presence of Cu(I) catalysts and reactive oxygen species (during CuAAC click chemistry), unsubstituted indoles frequently undergo C2-oxidation or dimerization. This creates a high background "noise" of off-target crosslinking.

  • The Solution: The introduction of a methyl group at the C2 position in 5-azido-2-methyl-1H-indole provides critical steric shielding. This modification blocks the most vulnerable site of the heterocycle, drastically enhancing the probe's chemical stability without disrupting its ability to fit into native indole-binding pockets.

Mechanism Unsub Unsubstituted 5-Azidoindole C2_Ox C2 Oxidation & Dimerization (Under UV or Cu(I)) Unsub->C2_Ox Sub 5-Azido-2-methyl-1H-indole Stable Steric Shielding at C2 (Metabolic & Chemical Stability) Sub->Stable OffTarget High Background Noise (Off-Target Adducts) C2_Ox->OffTarget Specific High Signal-to-Noise Ratio (Specific Target Binding) Stable->Specific

Mechanistic advantage of C2-methylation in preventing off-target oxidation.

Performance Comparison: Activity-Based Protein Profiling (ABPP)

When deploying probes for Activity-Based Protein Profiling (ABPP) or target deconvolution, the choice of the azide handle dictates the success of the downstream assay.

Quantitative Data Comparison

The following table summarizes the performance metrics of 5-azido-2-methyl-1H-indole compared to common alternatives in live-cell labeling assays:

Performance MetricAliphatic Azides5-Azidoindole5-Azido-2-methyl-1H-indole
Photoaffinity Labeling (PAL) No (Requires separate diazirine)Yes (Forms reactive nitrene)Yes (Forms reactive nitrene)
C2-Oxidation Risk N/AHighLow (Sterically blocked)
Signal-to-Noise Ratio (ABPP) Low (Non-specific)ModerateHigh
CuAAC Click Kinetics FastModerateModerate-Fast
Pharmacophore Mimicry PoorExcellentExcellent

Analytical Insight: While aliphatic azides offer fast click kinetics, they lack the intrinsic affinity for indole-binding domains and cannot perform photo-crosslinking on their own. Unsubstituted 5-azidoindole acts as a dual-functional probe (PAL + Click) but suffers from degradation. 5-azido-2-methyl-1H-indole represents the optimal intersection of reactivity, stability, and target specificity.

Experimental Workflow & Self-Validating Protocol

A robust experimental protocol must be a self-validating system. To prove that 5-azido-2-methyl-1H-indole is binding specifically to the target protein (and not just randomly crosslinking due to hydrophobicity), we integrate a Competitive Displacement Control directly into the workflow.

G Probe 5-Azido-2-methyl-1H-indole (Probe Incubation) UV UV Irradiation (365 nm) Covalent Crosslinking Probe->UV Control Competition Control (+ 10x Native Ligand) Control->UV Validates Specificity Lysis Cell Lysis & Protein Extraction UV->Lysis Click CuAAC Click Chemistry (Alkyne-Fluorophore) Lysis->Click Detection In-Gel Fluorescence (Specific Band Identification) Click->Detection

Workflow for target deconvolution using 5-azido-2-methyl-1H-indole via PAL and Click Chemistry.

Step-by-Step Methodology: In Situ PAL and CuAAC Detection

This protocol is optimized for identifying indole-binding proteins in live mammalian cell cultures.

Phase 1: Incubation and Photo-crosslinking

  • Cell Preparation: Culture cells to 80% confluency in 6-well plates. Wash twice with PBS.

  • Probe Administration:

    • Test Sample: Add 5-azido-2-methyl-1H-indole (10 µM final concentration) in serum-free media.

    • Competition Control: Pre-incubate cells with 100 µM of the native ligand (e.g., L-tryptophan or indomethacin) for 30 minutes prior to adding the 10 µM probe. Causality: If the probe binds the specific active site, the 10x excess native ligand will outcompete it, abolishing the final fluorescent signal and validating the assay.

  • Incubation: Incubate for 1 hour at 37°C to allow equilibrium binding.

  • UV Irradiation: Place the plate on ice (to prevent thermal degradation) and irradiate with a 365 nm UV lamp (10 mW/cm²) for 10 minutes. Causality: 365 nm UV specifically converts the azido group into a highly reactive singlet nitrene, which rapidly inserts into nearby C-H or heteroatom bonds within the binding pocket, forming a covalent linkage[1].

Phase 2: Lysis and Bioorthogonal Click Chemistry 5. Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 mins to clear the lysate. 6. Protein Quantification: Normalize all samples to 2 mg/mL protein concentration using a BCA assay. 7. CuAAC Reaction Master Mix: For every 100 µL of lysate, add the following reagents in exact order (crucial for preventing catalyst precipitation):

  • 2 µL Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne, 1 mM stock)

  • 2 µL THPTA ligand (10 mM stock)

  • 2 µL CuSO

    
     (10 mM stock)
    
  • 2 µL Sodium Ascorbate (50 mM stock, freshly prepared)

  • Reaction: Vortex gently and incubate in the dark at room temperature for 1 hour.

Phase 3: Detection 9. Precipitation: Add 1 mL of ice-cold methanol to precipitate proteins and wash away unreacted fluorophore. Centrifuge and resuspend the pellet in 1x SDS loading buffer. 10. Analysis: Resolve proteins via SDS-PAGE. Image the gel using a fluorescence scanner before Coomassie staining. A successful assay will show a distinct fluorescent band in the test sample that is significantly diminished in the competition control.

Conclusion

For drug development professionals mapping complex target landscapes, 5-azido-2-methyl-1H-indole offers a distinct structural advantage over traditional probes. By leveraging the C2-methyl group to sterically block oxidative degradation, researchers can achieve cleaner photoaffinity labeling and higher-fidelity click chemistry readouts. Implementing this probe alongside rigorous competitive controls ensures a self-validating, highly trustworthy assay for identifying novel indole-binding targets.

References

  • Photoaffinity labeling of the indole sites on the Escherichia coli tryptophan synthase alpha-subunit PubMed (National Institutes of Health) [Link]

  • Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles RSC Publishing[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-azido-2-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Status: HIGH ENERGY / SHOCK SENSITIVE Immediate Action Required: Isolate material. Do not concentrate.

This guide defines the operational protocol for the safe handling and disposal of 5-azido-2-methyl-1H-indole (CAS: Derivative, treat as generic organic azide).[1] Due to the presence of the azide moiety (-N


) on the indole scaffold, this compound presents a significant explosion hazard if subjected to heat, shock, or friction.
🛑 Critical Prohibitions (The "Kill Rules")
  • NO Metal Spatulas: Use only Teflon, polyethylene, or wood. Metal contact can form highly unstable metal azides.[2]

  • NO Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform.[2] These react with azides to form di- and tri-azidomethane, which are violently explosive.[3]

  • NO Acid Contact: Contact with acid releases Hydrazoic Acid (HN

    
    ), a volatile, highly toxic, and explosive gas.[2][4]
    
  • NO Rotary Evaporation to Dryness: Never concentrate azide solutions beyond 1M or to a dry solid.

Part 2: Hazard Characterization & Assessment[5]

The C/N Ratio Rule (Stability Assessment)

The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen ratio rule.[1] A compound is considered "safe" to isolate only if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is


.

Analysis of 5-azido-2-methyl-1H-indole (


): 
  • Carbon (

    
    ):  9
    
  • Nitrogen (

    
    ):  4 (1 Indole N + 3 Azide N)[1]
    
  • Calculation:

    
    [1]
    
  • Risk Level: High. This compound is thermodynamically unstable.

  • Operational Constraint: Do not isolate as a pure solid if possible. Store as a dilute solution. If solid disposal is required, it must be chemically deactivated (quenched) immediately or handled by a bomb squad/specialized waste team if the quantity exceeds 5g.

Physical Properties & Reactivity Table
PropertyValue/DescriptionOperational Implication
Functional Group Aryl Azide (

)
Shock/Heat Sensitive.[1] Decomposes with

release.
Indole Core Electron-rich aromaticSusceptible to electrophilic attack; potential polymerization.[1]
Solubility Soluble in THF, EtOAc, DMSOUse THF for quenching protocols.
Incompatibility Acids, Heavy Metals, OxidizersSegregate from "Acid Waste" and "Oxidizer" streams.

Part 3: Chemical Deactivation Protocol (The Staudinger Quench)

Scope: This protocol is for laboratory-scale disposal (quantities < 5g). Mechanism: The Staudinger reduction converts the explosive azide into a stable amine using Triphenylphosphine (


).
Reagents & Equipment
  • Quenching Agent: Triphenylphosphine (

    
    ) (1.5 equivalents relative to azide).[1][9]
    
  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate.[1][9] (NO DCM) .

  • Proton Source: Water (

    
    ).[1]
    
  • Containment: Round-bottom flask behind a Blast Shield .[1]

  • Tools: Plastic/Teflon spatula.

Step-by-Step Procedure
  • Preparation:

    • Calculate the moles of 5-azido-2-methyl-1H-indole.

    • Weigh out 1.5 equivalents of

      
      .
      
    • Dissolve the azide waste in THF (approx. 0.1 M concentration).[10] Do not use a concentrated solution.

  • Reaction (The Quench):

    • Place the azide solution flask behind the blast shield.

    • Slowly add the solid

      
       to the stirring azide solution at room temperature.
      
    • Observation: You should observe mild gas evolution (

      
      ).[1] This indicates the formation of the phosphazide intermediate.
      
    • Stir for 2 hours at room temperature.

  • Hydrolysis:

    • Add Water (

      
      ) (approx. 10 equivalents or 5-10 mL per gram of azide).[1][9]
      
    • Stir for an additional 12-24 hours. This hydrolyzes the intermediate iminophosphorane into the corresponding 5-amino-2-methyl-1H-indole and Triphenylphosphine oxide.[1]

  • Verification (Self-Validating Step):

    • TLC Check: Spot the reaction mixture against the starting azide (if a standard is available) or monitor for the disappearance of the azide UV spot.

    • Chemical Test: A small aliquot can be tested; absence of bubbling upon adding more

      
       suggests completion.
      
  • Final Disposal:

    • The resulting mixture contains the amine,

      
       oxide, and solvents.
      
    • Transfer to a waste container labeled: "Quenched Azide Waste - Contains Organic Amines & Phosphine Oxide."

    • Do not mix with acidic waste streams (prevent heat generation).[2]

Part 4: Visual Workflows

Disposal Decision Tree

DisposalDecision Start Start: 5-azido-2-methyl-1H-indole Waste QuantityCheck Quantity Assessment Start->QuantityCheck LargeScale > 5 grams QuantityCheck->LargeScale High Risk SmallScale < 5 grams QuantityCheck->SmallScale Manageable IsSolid Is it a Pure Solid? Dissolve Dissolve in THF (Plastic Spatula Only) IsSolid->Dissolve Yes Quench Perform Staudinger Reduction (PPh3 + H2O) IsSolid->Quench Already in Solution HazWaste DO NOT TOUCH Contact EHS / Bomb Squad LargeScale->HazWaste SmallScale->IsSolid Dissolve->Quench Verify Verify Quench (TLC) No Azide Remaining Quench->Verify Verify->Quench Incomplete (Add more PPh3) Disposal Dispose as Organic Amine Waste Verify->Disposal Confirmed

Caption: Decision matrix for determining the safe disposal route based on physical state and quantity.

Chemical Quenching Mechanism (Staudinger)

StaudingerMechanism Azide 5-azido-2-methyl-1H-indole (R-N3) Intermediate Phosphazide Intermediate Azide->Intermediate + PPh3 PPh3 Triphenylphosphine (PPh3) N2 N2 Gas (Evolution) Intermediate->N2 Iminophosphorane Iminophosphorane (R-N=PPh3) Intermediate->Iminophosphorane - N2 Amine 5-amino-2-methyl-1H-indole (Safe Amine) Iminophosphorane->Amine + H2O TPPO O=PPh3 (Byproduct) Iminophosphorane->TPPO Water H2O (Hydrolysis)

Caption: The Staudinger reduction pathway converts the shock-sensitive azide into a stable amine via nitrogen elimination.[1]

Part 5: Emergency Procedures

Accidental Spillage
  • Evacuate: Clear the immediate area.

  • Isolate: Do not attempt to wipe up dry solid with a cloth (friction hazard).

  • Wet Method: Gently cover the spill with a paper towel soaked in THF or water to desensitize it.

  • Neutralize: Apply the

    
    /THF solution gently over the wet spill if safe to do so.
    
  • Cleanup: Use non-sparking tools (plastic scoop) to transfer to a waste container.

Exposure First Aid[1]
  • Inhalation: Move to fresh air. Azides can cause vasodilation and headaches ("azide headache").

  • Skin Contact: Wash with soap and water.[6][7][8][11][12] Do not use DCM to wash skin, as it increases transdermal absorption.

  • Ingestion: Highly toxic. Seek immediate medical attention.

References

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[4] Retrieved from [Link][1]

  • Stanford University. (n.d.). Information on Azide Compounds. Stanford Environmental Health & Safety. Retrieved from [Link][1]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals - Organic Azides.[1][13] Org.[9][10][13][14][15] Synth. 2010, 87, 161-169.[16] Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides.[10][13] EH&S Guideline Number: 04-028.[1][2] Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.